2-Methoxybenzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLYBQSHRJMURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060606 | |
| Record name | Benzenemethanol, 2-methoxy- | |
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Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear orange to light orange-brown liquid; [Acros Organics MSDS] | |
| Record name | 2-Methoxybenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00429 [mmHg] | |
| Record name | 2-Methoxybenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
612-16-8, 1331-81-3 | |
| Record name | 2-Methoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxybenzyl alcohol | |
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| Record name | Anisyl alcohol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 612-16-8 | |
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| Record name | Benzenemethanol, 2-methoxy- | |
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| Record name | Benzenemethanol, 2-methoxy- | |
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| Record name | 2-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Anisyl alcohol (o-,m-,p-) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYBENZYL ALCOHOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457NQ8NGCG | |
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Foundational & Exploratory
2-Methoxybenzyl Alcohol: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Methoxybenzyl alcohol (CAS No. 612-16-8), a versatile aromatic alcohol widely utilized in organic synthesis. The document details its chemical and physical properties, safety and handling protocols, and its significant applications, particularly as a protecting group in the synthesis of complex molecules. This guide also includes illustrative experimental workflows and discusses the relevance of the methoxybenzyl moiety in the broader context of drug discovery.
Chemical and Physical Properties
This compound, also known as o-anisyl alcohol, is a colorless to light yellow liquid. Its utility as a chemical intermediate is underpinned by its distinct physical and chemical characteristics.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 612-16-8 | [1][3][4][5] |
| Molecular Formula | C₈H₁₀O₂ | [1][3][4][5] |
| Molecular Weight | 138.16 g/mol | [3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 248-250 °C at 760 mmHg | [1] |
| Density | 1.039 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.547 | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and ether.[1][2] |
Safety and Handling
This compound is classified as hazardous and requires careful handling.[6]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [3] |
| H315 | Causes skin irritation. | [3] | |
| H319 | Causes serious eye irritation. | [3] | |
| H335 | May cause respiratory irritation. | [7] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [7] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[6]
Applications in Organic Synthesis
The primary application of this compound is as a precursor and intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[1][2] Its reactivity stems from the primary alcohol group and the methoxy-substituted aromatic ring.[2]
The 2-Methoxybenzyl (OMB) Protecting Group
A significant role of this compound is in the formation of the 2-methoxybenzyl (OMB) ether, a protecting group for alcohols. The OMB group is similar in application to the more commonly cited p-methoxybenzyl (PMB) group. These protecting groups are valued for their stability under a range of conditions and their selective removal.
The introduction of the OMB group typically follows a Williamson ether synthesis pathway. The deprotection, or cleavage, of the resulting ether can be achieved under specific oxidative or acidic conditions that leave other protecting groups, such as benzyl (B1604629) or silyl (B83357) ethers, intact.
Experimental Protocols and Workflows
Protection of an Alcohol with the 2-Methoxybenzyl Group
The protection of a generic alcohol (R-OH) as its 2-methoxybenzyl ether can be achieved under basic conditions.
Caption: General workflow for the protection of an alcohol.
Methodology:
-
The alcohol is dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF).
-
A strong base, for instance, sodium hydride (NaH), is added to deprotonate the alcohol, forming the corresponding alkoxide.
-
2-Methoxybenzyl chloride (or bromide) is then added to the reaction mixture.
-
The reaction proceeds via an SN2 mechanism to yield the 2-methoxybenzyl ether.
Deprotection of a 2-Methoxybenzyl Ether
The cleavage of the OMB ether can be accomplished using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method is particularly useful due to its selectivity for electron-rich benzyl ethers.
Caption: Oxidative deprotection of a 2-methoxybenzyl ether using DDQ.
Methodology:
-
The 2-methoxybenzyl-protected alcohol is dissolved in a suitable solvent system, often a mixture of a chlorinated solvent and water (e.g., CH₂Cl₂/H₂O).
-
DDQ is added to the solution. The reaction proceeds through the formation of a charge-transfer complex.[5]
-
Subsequent hydrolysis releases the free alcohol and 2-methoxybenzaldehyde as a byproduct.[5]
Alternative deprotection strategies for methoxybenzyl ethers include the use of strong acids like trifluoroacetic acid (TFA) or electrochemical methods.[4][8][9]
Relevance in Drug Discovery
While this compound itself is not typically an active pharmaceutical ingredient, the methoxybenzyl moiety is a common structural feature in drug molecules. The presence of a methoxy (B1213986) group can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its solubility, metabolic stability, and binding interactions with biological targets. Therefore, synthetic methodologies involving this compound are highly relevant to the construction of new chemical entities in drug discovery programs.[10]
Conclusion
This compound is a valuable reagent in modern organic chemistry. Its well-defined properties and the reactivity of its corresponding benzyl ether make it a useful tool for the protection of hydroxyl groups in multi-step syntheses. A thorough understanding of its characteristics, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development.
References
- 1. This compound | 612-16-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.be [fishersci.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
An In-depth Technical Guide on the Physical Properties of 2-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxybenzyl alcohol (CAS No. 612-16-8), a key intermediate in various organic synthesis applications, including pharmaceuticals and fragrances.[1] This document collates quantitative data from various sources, outlines standardized experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physical and Chemical Properties
This compound, also known as o-anisyl alcohol, is a clear, colorless to pale yellow liquid.[1][2] Its molecular and physical characteristics are crucial for its application in chemical synthesis and product formulation.
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [3][4] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Boiling Point | 248-250 °C (at 760 mmHg) | [1][5][6] |
| Density | 1.039 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.547 | [5][6] |
| Flash Point | 110 °C (230 °F) - closed cup | [6] |
| Vapor Pressure | 0.00429 mmHg | [3] |
| Solubility | Not miscible or difficult to mix in water. Soluble in ethanol (B145695). | [5] |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies for measuring the key physical properties of liquid compounds like this compound. These protocols are generalized and represent common laboratory practices.
1. Determination of Boiling Point (Thiele Tube Method)
The boiling point is a fundamental physical property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating mantle or Bunsen burner, and heat-transfer fluid (e.g., paraffin (B1166041) oil).
-
Procedure:
-
A small amount of this compound (a few mL) is placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is placed in a Thiele tube containing paraffin oil, ensuring the heat-transfer fluid is above the level of the sample but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges.
-
The heat is then removed. The temperature at which the liquid begins to be drawn into the capillary tube is recorded as the boiling point.
-
2. Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is the mass of a substance per unit volume.
-
Apparatus: A pycnometer (for high precision) or a graduated cylinder, and an analytical balance.
-
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is measured and recorded.
-
A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
3. Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how light propagates through a substance and is a useful indicator of purity.
-
Apparatus: Abbe refractometer, a light source (typically a sodium lamp for the D-line), and a constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
-
The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of this compound are placed on the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the field of view is divided into a light and a dark section.
-
The chromaticity adjustment is used to eliminate any color fringe at the borderline, making the dividing line sharp.
-
The borderline is centered on the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be recorded, as the refractive index is temperature-dependent.
-
4. Determination of Flash Point (Pensky-Martens Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.
-
Apparatus: Pensky-Martens closed-cup flash point tester.
-
Procedure:
-
The sample cup is filled with this compound to the marked level.
-
The lid is placed on the cup, and the assembly is placed in the heating unit.
-
A thermometer is inserted into the appropriate opening in the lid.
-
The stirrer is started, and the sample is heated at a slow, constant rate.
-
At regular temperature intervals, an ignition source (a small flame) is applied to the vapor space of the cup through an opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.
-
Logical Workflow: Synthesis of this compound
This compound is a valuable building block in organic synthesis. A common method for its preparation is the reduction of 2-methoxybenzaldehyde. The following diagram illustrates this synthetic workflow.
Caption: Synthetic workflow for this compound.
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]
- 5. CN106673985A - Production process of p-methoxybenzyl alcohol - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
2-Methoxybenzyl alcohol molecular weight
An In-depth Technical Guide to 2-Methoxybenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and essential safety information, tailored for professionals in research and development.
Chemical Identity and Properties
This compound, also known as o-anisyl alcohol, is an aromatic compound widely used as a building block in the synthesis of more complex molecules.[1][2] Its utility spans various sectors, including the pharmaceutical and agrochemical industries, where it serves as a precursor for active pharmaceutical ingredients (APIs) and new pesticides.[1]
Caption: Core identifiers for this compound.
Physicochemical Data
The key quantitative properties of this compound are summarized below. This data is essential for reaction planning, process development, and safety assessments.
| Property | Value | Reference(s) |
| Molecular Weight | 138.16 g/mol | [1][3][4] |
| Molecular Formula | C₈H₁₀O₂ | [1][3][5] |
| Physical State | Liquid (at 20°C) | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 248-250 °C | [1][2][4] |
| Density | 1.039 g/mL at 25 °C | [2][4] |
| Refractive Index | 1.547 at 20 °C | [2][4] |
| Flash Point | 110 °C (230 °F) - Closed Cup | [4][6] |
| Vapor Pressure | 0.00429 mmHg | [3] |
| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695) and ether. | [1][2] |
Chemical Reactivity and Applications
The reactivity of this compound is governed by two main functional groups: the primary alcohol (-CH₂OH) and the methoxy-substituted aromatic ring. The alcohol group can readily undergo oxidation, esterification, and etherification, while the electron-donating methoxy (B1213986) group activates the aromatic ring for electrophilic substitution reactions.[1] This dual reactivity makes it a versatile intermediate for constructing complex molecular frameworks.[1]
Caption: Key reaction pathways for this compound.
Experimental Protocols
Detailed and reliable experimental procedures are critical for research and development. The following sections provide protocols for the synthesis and analytical characterization of this compound.
Synthesis Protocol: Reduction of 2-Methoxybenzoic Acid
This protocol details the synthesis of this compound via the reduction of 2-methoxybenzoic acid using borane (B79455).
Materials:
-
2-methoxybenzoic acid (76.2 mg, 0.5 mmol)
-
Liquid borane (290 μL, 2 mmol)
-
Anhydrous, deoxygenated solvent (e.g., THF)
-
Reaction flask
-
Inert nitrogen (N₂) atmosphere setup (glovebox or Schlenk line)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Internal standard (e.g., trimethoxybenzene)
Procedure: [2]
-
Under an inert nitrogen atmosphere, add 2-methoxybenzoic acid (0.5 mmol) to a dry reaction flask.
-
Add the anhydrous, deoxygenated solvent, followed by the liquid borane (2 mmol).
-
Allow the reaction to proceed at room temperature for 12 hours with stirring.
-
Upon completion, carefully quench any remaining borane with a few drops of methanol.
-
Remove the solvent under reduced pressure.
-
For quantitative analysis, dissolve the residue in CDCl₃ and add a known amount of an internal standard.
-
Analyze the resulting solution by Nuclear Magnetic Resonance (NMR) to determine the yield. A yield of 99% has been reported for this method.[2]
Analytical Characterization Protocol
To confirm the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess purity and confirm molecular weight.
-
Method: Dissolve a small sample in a volatile organic solvent (e.g., dichloromethane). Inject into a GC-MS system equipped with a suitable capillary column (e.g., non-polar). The resulting chromatogram will indicate purity by the number of peaks, and the mass spectrum of the main peak should show a molecular ion (m/z) corresponding to 138.[3]
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To identify key functional groups.
-
Method: Acquire the spectrum of the neat liquid sample using an ATR-FTIR spectrometer or by placing a thin layer between KBr plates.[3] Key expected peaks include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), and C-O stretches (~1000-1300 cm⁻¹).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the detailed chemical structure.
-
Method: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methylene (B1212753) protons (-CH₂OH), the hydroxyl proton (-OH), and the methoxy protons (-OCH₃).[7]
Caption: Workflow from synthesis to analytical verification.
Safety and Handling
This compound is considered hazardous and requires careful handling.[6] Adherence to safety protocols is mandatory to minimize risk.
| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |
| Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3][8] |
| Skin Irritation | Warning: H315 - Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [3][8] |
| Eye Irritation | Warning: H319 - Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][8] |
| Handling & Storage | Use with adequate ventilation. Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents. | [8][9] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and lab coat are required. Use only in a well-ventilated area or under a chemical fume hood. | [6][8][9] |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 612-16-8 [chemicalbook.com]
- 3. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-甲氧基苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound(612-16-8) 1H NMR spectrum [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to the Boiling Point of 2-Methoxybenzyl Alcohol
This technical guide provides an in-depth analysis of the boiling point of 2-methoxybenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. This document compiles essential physical property data, detailed experimental protocols for boiling point determination, and a logical workflow for its chemical synthesis.
Quantitative Data: Boiling Point of Methoxybenzyl Alcohol Isomers
The boiling point is a critical physical property for the purification, identification, and handling of chemical compounds. Below is a comparative summary of the boiling points for the ortho, meta, and para isomers of methoxybenzyl alcohol at standard atmospheric pressure.
| Compound Name | Isomer Position | Boiling Point (°C) | Pressure (mmHg) |
| This compound | ortho | 248 - 250 | 760 |
| 3-Methoxybenzyl Alcohol | meta | 250 | 723 |
| 4-Methoxybenzyl Alcohol | para | 259 | 760 |
Experimental Protocols for Boiling Point Determination
Accurate determination of a liquid's boiling point is fundamental in chemical analysis. The following are standard laboratory methods for this purpose.
Distillation Method
This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and also serves as a means of purification.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (with appropriate range)
-
Heating mantle or sand bath
-
Boiling chips or a magnetic stir bar
-
Clamps and stands
Procedure:
-
Place the this compound sample into the distillation flask, adding a few boiling chips or a stir bar to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring all joints are securely connected.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.[1]
-
Begin heating the flask gently.
-
As the liquid boils, the vapor will rise and enter the condenser. Observe the temperature on the thermometer.
-
The temperature will rise and then stabilize. Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.[2]
-
Record the ambient atmospheric pressure as the boiling point is pressure-dependent.
Thiele Tube Method (Small-Scale Determination)
This micro-method is ideal when only a small amount of the substance is available.
Principle: The boiling point is determined by observing the temperature at which the vapor pressure of the sample inside a capillary tube equals the external pressure of the heating bath.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil or silicone oil)
-
Burner or hot plate
-
Rubber band or wire for attachment
Procedure:
-
Seal one end of a capillary tube using a flame.
-
Place a small amount (a few milliliters) of this compound into the small test tube.
-
Place the sealed capillary tube into the test tube with the open end downwards.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the Thiele tube containing the heating oil. The side arm of the Thiele tube is designed to allow for convection currents to ensure uniform heating.[1]
-
Heat the side arm of the Thiele tube gently.[1]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[1]
Synthesis Workflow of this compound
This compound is a valuable intermediate in organic synthesis. One common method for its preparation is the reduction of 2-methoxybenzoic acid.
Caption: Synthesis of this compound via Reduction.
References
A Comprehensive Technical Guide to the Solubility of 2-Methoxybenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-methoxybenzyl alcohol in various organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, alongside available qualitative information. This guide is intended to empower researchers to generate precise solubility data tailored to their specific applications.
Introduction to this compound
This compound, also known as o-anisyl alcohol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1][2] It is a colorless to light orange-brown liquid at room temperature.[1][2][3] The presence of both a hydroxyl group and a methoxy (B1213986) group on the benzene (B151609) ring influences its polarity and hydrogen bonding capabilities, making it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[2] Understanding its solubility in a range of organic solvents is crucial for its application in drug formulation, reaction chemistry, and purification processes.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1][2][3][4][5] |
| Molecular Weight | 138.16 g/mol | [1][5] |
| CAS Number | 612-16-8 | [1][2][4][5] |
| Appearance | Clear colorless to light orange-brown liquid | [1][2][3] |
| Density | 1.113 g/mL at 25 °C (lit.) | [6] |
| Boiling Point | 248-250 °C (lit.) | [2] |
| Refractive Index | n20/D 1.544 (lit.) | [6] |
| IUPAC Name | (2-methoxyphenyl)methanol | [1][7] |
Solubility Profile of this compound
Currently, there is a significant lack of published quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is primarily qualitative. Table 2 summarizes the known qualitative solubility of this compound. For comparison, the limited quantitative data for its isomer, 4-methoxybenzyl alcohol, is also included, but it should be noted that these values are not directly transferable to the 2-methoxy isomer.
Table 2: Qualitative and Comparative Solubility of Methoxybenzyl Alcohol Isomers
| Solvent | This compound (Qualitative) | 4-Methoxybenzyl Alcohol (Quantitative) | Reference |
| Water | Not miscible or difficult to mix | 2 mg/mL at 20 °C | [8][9] |
| Ethanol | Soluble | Miscible above 20 °C | [8] |
| General Organic Solvents | Soluble | Soluble in organic solvents, oils | [8] |
| Glycols, Glycerol | - | Poorly soluble | [8] |
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, this section provides detailed experimental protocols for determining the solubility of this compound, a liquid solute, in various organic solvents. The most common and reliable method for this purpose is a variation of the equilibrium shake-flask method, followed by a suitable analytical technique to determine the concentration of the solute in the saturated solution.
Equilibrium Shake-Flask Method for Liquid-Liquid Solubility
This method is considered the "gold standard" for determining thermodynamic solubility. It involves creating a saturated solution by allowing excess solute to equilibrate with the solvent over a sufficient period.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials or flasks with airtight seals
-
Pipettes and syringes
-
Analytical balance
-
Centrifuge (optional)
-
Syringe filters (chemically compatible with the solvent)
-
Appropriate analytical instrument (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Solvent-Solute Mixtures:
-
Add a known volume or weight of the desired organic solvent to several vials.
-
Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate liquid phase or turbidity after initial mixing.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent phase remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., several hours) to allow for the separation of the two liquid phases.
-
If phase separation is slow or incomplete, the vials can be centrifuged at the controlled temperature to facilitate the separation.
-
-
Sampling:
-
Carefully withdraw an aliquot of the saturated solvent phase (the supernatant) using a pipette or syringe. It is crucial to avoid disturbing the excess solute phase.
-
To remove any undissolved micro-droplets, filter the aliquot through a chemically resistant syringe filter into a clean, pre-weighed vial.
-
Quantification of this compound Concentration
The concentration of this compound in the saturated solvent phase can be determined using several analytical techniques. Two common methods are gravimetric analysis and gas chromatography.
This method is straightforward but may be less accurate for volatile solvents.
Procedure:
-
Accurately weigh the vial containing the filtered aliquot of the saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to leave the non-volatile solute behind.
-
Once all the solvent has evaporated, reweigh the vial containing the this compound residue.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.
GC-MS is a highly sensitive and specific method for quantifying volatile and semi-volatile compounds.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Calibration Curve: Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the filtered aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the GC-MS and record the peak area corresponding to this compound.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key experimental workflows for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Workflow for two common methods for quantifying this compound concentration.
References
- 1. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 612-16-8 | TCI Deutschland GmbH [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 7. This compound (CAS 612-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241) [hmdb.ca]
Synthesis of 2-Methoxybenzyl Alcohol from 2-Methoxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-methoxybenzyl alcohol from 2-methoxybenzoic acid via reduction with lithium aluminum hydride (LiAlH₄). It includes detailed experimental protocols, key physicochemical data of the involved compounds, and a process workflow diagram to support research and development in medicinal chemistry and drug development.
Introduction
This compound, an important building block in organic synthesis, finds applications in the preparation of various pharmaceutical compounds and fine chemicals. Its synthesis from the readily available 2-methoxybenzoic acid is a common and efficient transformation. The most effective method for this conversion is the reduction of the carboxylic acid functional group using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This guide details the procedure for this synthesis, emphasizing safe handling and optimal reaction conditions.
Physicochemical Data
A thorough understanding of the physical and chemical properties of the reactant and product is crucial for experimental design, safety, and purification. The following tables summarize key data for 2-methoxybenzoic acid and this compound.
Table 1: Physicochemical Properties of 2-Methoxybenzoic Acid
| Property | Value | Reference |
| IUPAC Name | 2-Methoxybenzoic acid | [1] |
| Synonyms | o-Anisic acid, O-Methylsalicylic acid | [1][2] |
| CAS Number | 579-75-9 | [2] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White odorless powder | [1] |
| Melting Point | 106 °C | [1] |
| Boiling Point | 279-280 °C at 760 mmHg | [1] |
| Solubility | Soluble in boiling water and organic solvents. | [1] |
| pKa | 3.73 | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2-Methoxyphenyl)methanol | [4] |
| Synonyms | o-Anisyl alcohol, o-Methoxybenzyl alcohol | [4][5] |
| CAS Number | 612-16-8 | [5] |
| Molecular Formula | C₈H₁₀O₂ | [5] |
| Molecular Weight | 138.16 g/mol | [5] |
| Appearance | Liquid | [6] |
| Boiling Point | 248-250 °C at 760 mmHg | [6] |
| Density | 1.039 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.547 | [6] |
Reaction Scheme and Mechanism
The synthesis involves the reduction of the carboxylic acid group of 2-methoxybenzoic acid to a primary alcohol. Lithium aluminum hydride serves as the source of hydride ions (H⁻), which act as the reducing agent.[7]
Reaction Scheme:
The reaction proceeds via a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.[8] Subsequently, the carbonyl carbon of the carboxylate is attacked by hydride ions in a nucleophilic acyl substitution-like process, which, after an aqueous workup, yields the primary alcohol.[8] Due to the initial acid-base reaction, an excess of LiAlH₄ is required.[8]
Experimental Protocol
This protocol is adapted from general procedures for the reduction of carboxylic acids using LiAlH₄.[9][10] Extreme caution must be exercised when working with LiAlH₄, as it reacts violently with water and protic solvents. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Materials:
-
2-Methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
10% Sulfuric Acid (H₂SO₄) or a saturated aqueous solution of sodium sulfate (B86663) followed by dilute HCl.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel is assembled. The entire apparatus is flushed with a stream of dry nitrogen gas.
-
Reagent Preparation: In the reaction flask, a suspension of LiAlH₄ (e.g., 1.2 equivalents relative to the carboxylic acid) in anhydrous diethyl ether or THF (e.g., 50 mL for a 5g scale reaction) is prepared under a nitrogen atmosphere.
-
Addition of 2-Methoxybenzoic Acid: A solution of 2-methoxybenzoic acid (1 equivalent) in anhydrous diethyl ether or THF (e.g., 50 mL) is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. The reaction is exothermic. An ice bath can be used to control the initial reaction rate.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, and then gently refluxed for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane (B92381) mixture).
-
Workup (Fieser Method): The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume any excess LiAlH₄. This is followed by the sequential and cautious dropwise addition of:
-
'x' mL of water (where 'x' is the number of grams of LiAlH₄ used)
-
'x' mL of 15% aqueous sodium hydroxide (B78521) solution
-
'3x' mL of water This procedure should result in the formation of a granular precipitate of aluminum salts, which is easier to filter.
-
-
Isolation: The resulting mixture is stirred vigorously for 15-30 minutes. The solid aluminum salts are removed by vacuum filtration through a pad of Celite®. The filter cake is washed thoroughly with diethyl ether or THF.
-
Extraction and Drying: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by vacuum distillation or by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Yield: The yield of this compound is typically high, often exceeding 80-90%, depending on the scale and purity of the starting materials and the careful execution of the workup procedure.
Workflow and Pathway Diagrams
Experimental Workflow:
The following diagram illustrates the key steps in the synthesis of this compound.
Reaction Pathway:
This diagram outlines the logical progression of the chemical transformation.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
Anhydrous solvents are essential for this reaction. The presence of water can lead to a violent reaction and a significant reduction in yield.
-
The quenching process must be performed slowly and cautiously, especially on a larger scale, as it is highly exothermic and produces hydrogen gas.
By following the detailed protocol and safety precautions outlined in this guide, researchers can safely and efficiently synthesize this compound for their research and development needs.
References
- 1. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2-methoxy- [webbook.nist.gov]
- 3. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
- 4. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 2-甲氧基苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 2-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-methoxybenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] This document details the core reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate laboratory application and process optimization.
Introduction
This compound (o-anisyl alcohol) is an aromatic alcohol characterized by a methoxy (B1213986) group ortho to a hydroxymethyl group on a benzene (B151609) ring.[2] Its chemical reactivity, stemming from both the primary alcohol and the methoxy-substituted aromatic ring, makes it a versatile building block in organic synthesis.[1] The primary methods for its preparation involve the reduction of 2-methoxybenzaldehyde (B41997) or the reaction of a suitable Grignard reagent with formaldehyde. This guide will explore the mechanisms and practical execution of these synthetic pathways.
Synthesis via Reduction of 2-Methoxybenzaldehyde
The most common and straightforward laboratory synthesis of this compound is the reduction of the corresponding aldehyde, 2-methoxybenzaldehyde (o-anisaldehyde). This transformation is typically achieved using hydride-based reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most prevalent.
Reaction Mechanism with Hydride Reducing Agents
The reduction of an aldehyde to a primary alcohol proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3][4]
-
Step 1: Nucleophilic Attack. The hydride ion, delivered from NaBH₄ or LiAlH₄, attacks the partially positive carbon atom of the carbonyl group. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[4][5]
-
Step 2: Protonation. The negatively charged alkoxide intermediate is then protonated in a subsequent workup step, typically involving the addition of a mild acid or water, to yield the final alcohol product.[3][5]
While both NaBH₄ and LiAlH₄ are effective, they differ in their reactivity. LiAlH₄ is a much stronger reducing agent and will also reduce esters, carboxylic acids, and amides.[6][7] NaBH₄ is a milder and more selective reagent, typically only reducing aldehydes and ketones, which makes it a safer and often preferred choice for this specific transformation.[3]
Quantitative Data for Reduction Reactions
The following table summarizes typical quantitative data for the reduction of substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols, providing a comparative overview for experimental design.
| Precursor | Reducing Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | NaBH₄ | Methanol/Water | 5 min | Room Temp | ~60 | [8] |
| p-Anisaldehyde | NaBH₄ | None (ultrasound) | 20 min | Room Temp | 96 | [9] |
| Cinnamaldehyde | NaBH₄ | Ethanol | - | < 60 | High | [10] |
| 3-Nitroacetophenone | NaBH₄ | Ethanol | - | Room Temp | - | [11] |
| m-Chlorobenzaldehyde (acetal) | Zinc Particles | Sulfuric Acid | 120-150 min | 35-40 | 93.5 | [12] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.
Experimental Protocol: Reduction of 2-Methoxybenzaldehyde with NaBH₄
This protocol describes a standard laboratory procedure for the reduction of 2-methoxybenzaldehyde to this compound using sodium borohydride.
Materials:
-
2-Methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
5% Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxybenzaldehyde in methanol. A typical concentration is around 0.25 M.[11]
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde can be approximately 1:1, though a slight excess of NaBH₄ is often used in practice.[9][13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Workup: Once the reaction is complete, slowly add 5% HCl to the reaction mixture to quench the excess NaBH₄ and protonate the alkoxide.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer with saturated brine solution to remove any remaining water-soluble impurities.[10]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Visualization of the Reduction Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
2-Methoxybenzyl alcohol 1H NMR spectrum analysis
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxybenzyl Alcohol
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol for spectrum acquisition.
Introduction
This compound (also known as o-anisyl alcohol) is an organic compound with the chemical formula C₈H₁₀O₂. It is a useful building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of such molecules. This guide focuses on the analysis of the proton (¹H) NMR spectrum of this compound, providing a detailed breakdown of the spectral data.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) (Hz) |
| ~7.28 | dd | 1H | Ar-H (C6-H) | J ≈ 7.5, 1.7 Hz |
| ~7.26 | td | 1H | Ar-H (C4-H) | J ≈ 7.8, 1.7 Hz |
| ~6.92 | td | 1H | Ar-H (C5-H) | J ≈ 7.4, 1.0 Hz |
| ~6.88 | dd | 1H | Ar-H (C3-H) | J ≈ 8.3, 1.0 Hz |
| 4.69 | s | 2H | -CH ₂OH | - |
| 3.86 | s | 3H | -OCH ₃ | - |
| 2.5 (broad) | s | 1H | -CH₂OH | - |
Note: The chemical shifts and coupling constants for the aromatic protons are estimations based on typical values for ortho, meta, and para couplings in substituted benzene (B151609) rings and analysis of the raw spectral data. The exact values can vary slightly. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and sample purity.
Spectral Interpretation
The ¹H NMR spectrum of this compound presents several distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Region (6.8-7.3 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern, giving rise to a complex set of signals.
-
The proton at C6 is expected to be a doublet of doublets due to ortho coupling with the C5-H and meta coupling with the C4-H.
-
The proton at C4 will appear as a triplet of doublets, being ortho coupled to C3-H and C5-H, and meta coupled to C6-H.
-
The proton at C5 will also be a triplet of doublets, ortho coupled to C4-H and C6-H, and meta coupled to C3-H.
-
The proton at C3 is expected to be a doublet of doublets due to ortho coupling to C4-H and meta coupling to C5-H.
-
-
Methylene Protons (-CH₂OH): The two protons of the benzylic alcohol group appear as a singlet at approximately 4.69 ppm. The absence of coupling indicates that there is no significant interaction with the hydroxyl proton, which is common due to rapid proton exchange.
-
Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group give a sharp singlet at around 3.86 ppm, as they are all chemically equivalent and not coupled to other protons.
-
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet around 2.5 ppm. Its chemical shift and appearance can be affected by factors such as solvent, temperature, and concentration.
Experimental Protocol
The following is a general procedure for obtaining the ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
4.2. Instrument Parameters
-
Spectrometer: A 400 MHz NMR spectrometer.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Width: A standard 90° pulse.
Visualization of Proton Relationships
The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons.
In-depth Technical Guide: ¹³C NMR Chemical Shifts of 2-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-methoxybenzyl alcohol. Due to the limited availability of publicly accessible, experimentally derived data with detailed protocols, this document presents predicted ¹³C NMR chemical shifts for illustrative purposes. These predictions offer valuable insight for spectral analysis and structural confirmation.
Predicted ¹³C NMR Chemical Shift Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. This data is useful for anticipating the spectral features of this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 157.5 |
| C2 | 129.0 |
| C3 | 128.9 |
| C4 | 120.8 |
| C5 | 110.5 |
| C6 | 129.0 |
| C7 (CH₂) | 61.9 |
| C8 (OCH₃) | 55.4 |
Experimental Protocols
A comprehensive search of publicly available scientific databases did not yield a detailed experimental protocol for the acquisition of the ¹³C NMR spectrum of this compound. While some databases allude to the existence of experimental spectra, the specific conditions such as the solvent used, the spectrometer frequency, and sample concentration were not provided.
For general guidance, ¹³C NMR spectra of aromatic compounds like this compound are typically recorded using a high-frequency NMR spectrometer. Deuterated chloroform (B151607) (CDCl₃) is a common solvent for such analyses, with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing.
Molecular Structure and Carbon Numbering
The structure of this compound with the carbon atom numbering corresponding to the data in the table is presented below. This diagram is essential for the correct assignment of the chemical shifts to each carbon atom.
Caption: Molecular structure of this compound with carbon numbering.
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-methoxybenzyl alcohol. It details the characteristic vibrational modes, presents a thorough analysis of its infrared spectrum, and outlines the experimental protocol for obtaining high-quality data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who utilize infrared spectroscopy for compound identification, quality control, and reaction monitoring.
Introduction to this compound and its Spectroscopic Importance
This compound, also known as o-anisyl alcohol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1] Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a hydroxymethyl group (-CH₂OH) at adjacent positions. The presence of the hydroxyl and ether functional groups, along with the aromatic ring, gives rise to a characteristic infrared spectrum that is instrumental for its identification and for studying its chemical transformations. Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its molecular structure.
Infrared Spectrum Analysis of this compound
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The data presented in the following table has been compiled from an analysis of the Attenuated Total Reflectance (ATR) FTIR spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3350 | Strong, Broad | O-H stretch of the alcohol group, indicative of hydrogen bonding. |
| ~3060 | Medium | Aromatic C-H stretch. |
| ~2950 | Medium | Asymmetric C-H stretch of the methyl group (-OCH₃). |
| ~2870 | Medium | Symmetric C-H stretch of the methylene (B1212753) group (-CH₂OH). |
| ~2835 | Medium | C-H stretch of the methoxy group (-OCH₃). |
| ~1600 | Medium | C=C stretching vibrations of the aromatic ring. |
| ~1495 | Strong | C=C stretching vibrations of the aromatic ring. |
| ~1465 | Medium | Asymmetric C-H bending of the methylene group. |
| ~1440 | Medium | Asymmetric C-H bending of the methyl group. |
| ~1240 | Strong | Asymmetric C-O-C stretch of the aryl ether. |
| ~1030 | Strong | C-O stretch of the primary alcohol. |
| ~750 | Strong | Out-of-plane C-H bending of the ortho-disubstituted benzene ring. |
Detailed Experimental Protocol: ATR-FTIR Spectroscopy
The following protocol outlines a standard procedure for obtaining the ATR-FTIR spectrum of this compound, a liquid at room temperature.[1]
3.1. Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
-
Sample: this compound (liquid).
-
Cleaning Supplies: Isopropanol (B130326) or ethanol (B145695) and lint-free wipes.
3.2. Experimental Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.
-
Acquire a background spectrum with the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. For liquid samples, only a small volume is required.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. To achieve a good signal-to-noise ratio, it is recommended to co-add 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
The resulting spectrum should be analyzed for the characteristic absorption bands of this compound. This involves identifying the peak positions (wavenumbers) and their relative intensities.
-
-
Cleaning:
-
After the measurement, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with isopropanol. Ensure the crystal is completely dry before the next measurement.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for obtaining and analyzing the FTIR spectrum of this compound.
Caption: Workflow for FTIR analysis of this compound.
This comprehensive guide provides the essential information for the successful acquisition and interpretation of the infrared spectrum of this compound. The detailed data and protocols herein are intended to support the rigorous demands of scientific research and drug development.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxybenzyl Alcohol
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-methoxybenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. It covers the experimental protocols, quantitative data, and the proposed fragmentation pathways.
Introduction
This compound, also known as o-anisyl alcohol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1][2][3][4][5] Its molecular weight is approximately 138.16 g/mol .[1][2][3] Mass spectrometry is a critical analytical technique for the structural elucidation of such molecules. Understanding the fragmentation pattern provides valuable insights into the compound's structure and chemical properties. This guide focuses on the fragmentation behavior of this compound under electron ionization (EI) conditions.
Experimental Protocols
The mass spectral data for this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). A common experimental setup is detailed below.
Instrumentation:
-
Mass Spectrometer: A magnetic sector instrument (like the HITACHI M-80B mentioned in spectral databases) or a quadrupole mass analyzer is commonly used.[1]
-
Ionization Method: Electron Ionization (EI) is the standard technique for generating fragment ions.[1]
-
Ionization Energy: A standard electron energy of 70 eV is utilized to induce fragmentation.[1]
-
Ion Source Temperature: Typically maintained around 200-250 °C.
-
GC Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms) is suitable for separating this compound from a mixture.
-
Carrier Gas: Helium is the most common carrier gas.
Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as dichloromethane (B109758) or methanol, before injection into the GC-MS system.
Data Acquisition: The mass spectrometer is operated in full scan mode to detect all fragment ions within a specified mass range (e.g., m/z 40-400).
Quantitative Mass Spectrum Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks, as sourced from public databases, are summarized in the table below.[1][6]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion |
| 138 | 99.99 | [M]⁺ (Molecular Ion) |
| 107 | 39.31 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ |
| 105 | 56.86 | [M - H₂O - H]⁺ |
| 91 | 35.80 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 62.30 | [C₆H₅]⁺ (Phenyl cation) |
Data sourced from PubChem CID 69154 and NIST Mass Spectrometry Data Center.[1][6]
Fragmentation Pathway Analysis
The fragmentation of this compound upon electron ionization can be rationalized through several competing pathways, which are common for aromatic alcohols and ethers.[7][8][9]
-
Molecular Ion (m/z 138): The peak at m/z 138 corresponds to the intact molecule that has lost one electron, forming the molecular ion [C₈H₁₀O₂]⁺. Its high relative abundance indicates a degree of stability.
-
Formation of m/z 107: This ion likely arises from the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) or a hydroxymethyl radical (•CH₂OH, 31 Da). However, the loss of the methoxy group is less common than alpha-cleavage in benzyl (B1604629) alcohols. A more plausible route is the loss of a hydrogen atom followed by the elimination of formaldehyde (B43269) (CH₂O), or rearrangement followed by the loss of a formyl radical (•CHO). A key pathway for many benzyl alcohols is the loss of a hydrogen atom from the hydroxyl group, followed by rearrangement and subsequent fragmentation.
-
Formation of m/z 105: This fragment is likely formed by the loss of a water molecule (18 Da) from the molecular ion to form an intermediate at m/z 120, followed by the loss of a hydrogen atom (1 Da). This dehydration is a common fragmentation pattern for alcohols.[7][8]
-
Formation of m/z 91: The ion at m/z 91 is characteristic of many benzyl compounds and is attributed to the highly stable tropylium (B1234903) ion ([C₇H₇]⁺). This is typically formed through the loss of the methoxy and hydroxyl groups, followed by rearrangement of the benzyl cation.
-
Formation of m/z 77: The prominent peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺). This ion is formed by the loss of a CHO group from the tropylium ion (m/z 91) or through other fragmentation pathways from larger fragments.
Visualization of Fragmentation Pathway
The proposed fragmentation pathways for this compound are illustrated in the following diagram, generated using the DOT language.
Caption: Proposed electron ionization fragmentation pathway of this compound.
References
- 1. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound 99 612-16-8 [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Reactivity of the Hydroxyl Group in 2-Methoxybenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in 2-methoxybenzyl alcohol. The presence of the methoxy (B1213986) group in the ortho position significantly influences the chemical behavior of the benzylic alcohol, impacting its reactivity in various organic transformations. This document details key reactions, including oxidation, etherification, esterification, and nucleophilic substitution, providing quantitative data, experimental protocols, and mechanistic insights to support research and development in chemistry and drug discovery.
Oxidation to 2-Methoxybenzaldehyde (B41997)
The selective oxidation of this compound to its corresponding aldehyde, 2-methoxybenzaldehyde, is a crucial transformation in organic synthesis, as the aldehyde is a valuable intermediate. The methoxy group at the ortho position can influence the reaction's kinetics and selectivity.
The oxidation of benzyl (B1604629) alcohols can proceed via various mechanisms, often involving the formation of an intermediate that facilitates the removal of the benzylic proton. A generalized workflow for a catalytic oxidation process is depicted below.
Caption: General experimental workflow for the catalytic oxidation of this compound.
Quantitative Data for Oxidation
| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Cu2(μ-H2tea)2{μ3-Na2(H2O)4}(μ6-pma)]n·10nH2O | Air | Water | Ambient | 44 | 94-96 | [1] |
| Pyrazinium Dichromate (PzDC) | - | DMSO | 303 K | 24 | 60-68 (as DNP derivative) | [2] |
| Acidified Dichromate | Dichromate | Acetic acid - water | 308 K | - | - | [3] |
Experimental Protocol: Oxidation with Pyrazinium Dichromate[2]
-
Reaction Setup: Dissolve this compound (0.005 mol) and pyrazinium dichromate (PzDC) (0.001 mol) in 10 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Execution: Allow the solution to stand for 24 hours at 303 K to ensure the completion of the reaction.
-
Work-up: Remove the majority of the solvent by distillation under reduced pressure.
-
Derivatization for Analysis: Treat the residue with an excess of a freshly prepared saturated solution of 2,4-dinitrophenylhydrazine (B122626) in 1.5 M H2SO4.
-
Isolation: Keep the mixture overnight in a refrigerator. The precipitated 2,4-dinitrophenylhydrazone (DNP) derivative of 2-methoxybenzaldehyde is then collected.
-
Purification: The yield of the DNP derivative is determined before and after recrystallization.
Etherification Reactions
The hydroxyl group of this compound can be readily converted to an ether linkage. This reaction is fundamental for the synthesis of various compounds and for the introduction of the 2-methoxybenzyl (OMB) protecting group.
A common pathway for etherification involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.
Caption: Mechanistic pathway for the synthesis of 2-methoxybenzyl ethers.
Quantitative Data for Etherification
| Electrophile | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl Bromide | KOH | Toluene | Reflux | 1 h | ~97 (for 2-benzyloxypyridine synthesis) | [4] |
| p-Methoxybenzyl chloride | NaH | DMF | 0 °C to RT | 115 min | High (qualitative) | [2] |
Experimental Protocol: Synthesis of 2-Benzyloxy-pyridine (Illustrative of Benzyl Ether Synthesis)[4]
-
Reaction Setup: In a flask equipped for azeotropic removal of water, combine benzyl alcohol (1.0 equiv), 2-chloropyridine (B119429) (1.1 equiv), powdered potassium hydroxide (B78521) (3.3 equiv), and anhydrous toluene.
-
Reaction Execution: Heat the mixture at reflux (bath temperature: 130 °C) for 1 hour, continuously removing water.
-
Work-up: After cooling, perform an aqueous workup.
-
Purification: Purify the product by distillation to obtain 2-benzyloxypyridine.
Esterification Reactions
The esterification of this compound is another important transformation, yielding esters that can have applications in fragrance, materials, and as intermediates in pharmaceutical synthesis.
The Fischer esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid. The general workflow is outlined below.
Caption: General workflow for the acid-catalyzed esterification of this compound.
Quantitative Data for Esterification
| Carboxylic Acid/Derivative | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | S-Fe-MCM-48 (9% w/w) | Solvent-free | 60 | 6 | 98.9 (selectivity for benzyl acetate) | [5] |
| Acetic Anhydride | Phosphomolybdic acid (PMA) | Solvent-free | Ambient | Short | Excellent (general for alcohols) | [6] |
| Penicillin potassium salt | N,N-dimethylformamide, xylite | - | Room Temperature | 4 | - | [7] |
Experimental Protocol: Esterification with Acetic Acid using a Heterogeneous Catalyst[5]
-
Catalyst Preparation: Synthesize and activate the S-Fe-MCM-48 catalyst as described in the reference.
-
Reaction Setup: In a suitable reaction vessel, combine this compound and acetic acid in a 2:1 molar ratio.
-
Catalyst Addition: Add the S-Fe-MCM-48 catalyst (9% w/w relative to the alcohol).
-
Reaction Execution: Heat the solvent-free mixture to 60 °C and stir for 6 hours.
-
Product Analysis: Monitor the reaction progress and determine the product yield and selectivity using gas chromatography (GC).
-
Catalyst Recovery: The heterogeneous catalyst can be recovered by filtration for reuse.
Nucleophilic Substitution of the Hydroxyl Group
The direct nucleophilic substitution of the hydroxyl group in alcohols is challenging due to the poor leaving group nature of the hydroxide ion (OH⁻). Activation of the hydroxyl group is therefore necessary. This is typically achieved by protonation in the presence of a strong acid or by conversion to a better leaving group, such as a tosylate or a halide.
The conversion of an alcohol to an alkyl halide using thionyl chloride (SOCl₂) is a common method. The mechanism can vary depending on the presence of a base like pyridine.
Caption: Mechanistic pathways for the reaction of alcohols with thionyl chloride.[8]
Quantitative Data for Nucleophilic Substitution
| Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| SOCl₂ | Neat | Reflux | 2-Methoxybenzyl chloride | - | [9] |
| SOCl₂/Pyridine | - | - | 2-Methoxybenzyl chloride | - | [8] |
| HBr | - | - | 2-Methoxybenzyl bromide | - | [10] |
Experimental Protocol: General Procedure for Conversion of an Alcohol to an Alkyl Chloride with SOCl₂[9]
-
Reaction Setup: Place the alcohol in a round-bottom flask equipped with a reflux condenser and a gas trap to capture the evolved HCl and SO₂ gases.
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂), often in excess, to the alcohol. The reaction can be performed neat or in an inert solvent like dichloromethane.
-
Reaction Execution: The reaction mixture is typically heated to reflux. The reaction progress can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, the excess SOCl₂ is carefully quenched or removed by distillation. The reaction mixture is then typically washed with water, a mild base (e.g., NaHCO₃ solution), and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and purified by distillation or column chromatography.
Role of the 2-Methoxybenzyl Group in Drug Development
The 2-methoxybenzyl (OMB) group, and its more common para-isomer (PMB), are utilized as protecting groups for alcohols in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The OMB group can be cleaved under specific conditions, often involving oxidation, which allows for its selective removal in the presence of other protecting groups.
The deprotection of a p-methoxybenzyl ether can be achieved electrochemically, offering a green alternative to chemical oxidants.
Caption: Workflow for the electrochemical deprotection of a p-methoxybenzyl ether.[11]
Conclusion
The hydroxyl group of this compound exhibits a versatile range of reactivity, making it a valuable building block in organic synthesis. Its participation in oxidation, etherification, esterification, and nucleophilic substitution reactions is well-documented, although often with a focus on its para-isomer. The ortho-methoxy group electronically influences the reactivity of the benzylic position, and its steric bulk can also play a role in the stereochemical outcome of reactions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigation into the comparative kinetics of the ortho, meta, and para isomers would provide deeper insights into the subtle electronic and steric effects of the methoxy substituent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 4. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ester synthesis by acylation [organic-chemistry.org]
- 7. CN101186614A - Preparation method of methoxybenzyl ester - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 10. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Methoxybenzyl Alcohol: Market Trends, Applications, and Future Prospects - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. This guide focuses on the EAS reactions of 2-methoxybenzyl alcohol, a substrate of interest in medicinal chemistry and materials science. We will delve into the underlying principles governing the regioselectivity of these reactions, provide detailed experimental protocols for key transformations, and present quantitative data to inform synthetic strategies. The directing effects of the methoxy (B1213986) (-OCH3) and hydroxymethyl (-CH2OH) substituents are analyzed in detail to provide a predictive framework for reaction outcomes.
Introduction
This compound is a disubstituted benzene (B151609) derivative featuring both an activating methoxy group and a weakly deactivating hydroxymethyl group. The interplay of these substituents creates a unique electronic environment on the aromatic ring, influencing the rate and regioselectivity of electrophilic attack. Understanding these effects is crucial for the controlled synthesis of selectively substituted aromatic compounds, which are valuable intermediates in the development of pharmaceuticals and other functional materials.
Theoretical Background: Directing Effects of Substituents
The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is primarily governed by the electronic properties of the existing substituents. These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directors.[1][2]
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions.[3]
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. Most deactivating groups are meta-directors.[3]
2.1 The Methoxy Group (-OCH3): A Strong Activating, Ortho-, Para-Director
The methoxy group is a powerful activating group. The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This resonance effect significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[3][4] While oxygen is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant in determining the directing effect.[5]
2.2 The Hydroxymethyl Group (-CH2OH): A Weak Deactivating, Ortho-, Para-Director
The hydroxymethyl group is generally considered to be a weakly deactivating group. The oxygen atom in the hydroxyl group is electronegative, pulling electron density away from the ring via induction. However, it is important to note that unlike strongly deactivating groups, the hydroxymethyl group does not possess a strong resonance-withdrawing effect. In the context of electrophilic attack, the carbocation intermediate (the sigma complex) can be stabilized by the substituents. For attack at the positions ortho and para to the hydroxymethyl group, there is no significant destabilization. Therefore, like alkyl groups, the hydroxymethyl group is considered an ortho-, para-director.
2.3 Combined Directing Effects on this compound
In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group at position 1 dominates. The hydroxymethyl group is at position 2. The positions available for substitution are 3, 4, 5, and 6.
-
Position 4 (para to -OCH3): This position is strongly activated by the methoxy group.
-
Position 6 (ortho to -OCH3): This position is also strongly activated by the methoxy group, but may be subject to some steric hindrance from the adjacent hydroxymethyl group.
-
Position 3 (ortho to -CH2OH and meta to -OCH3): This position is less activated.
-
Position 5 (para to -CH2OH and meta to -OCH3): This position is also less activated.
Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the positions 4 and 6 , with the major product often depending on the specific electrophile and reaction conditions.
Key Electrophilic Aromatic Substitution Reactions
This section details common EAS reactions performed on this compound, including nitration, halogenation, and Friedel-Crafts reactions.
Nitration
Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring. The active electrophile is the nitronium ion (NO2+), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[6]
-
Predicted Regioselectivity: The strong activation by the methoxy group directs the nitro group to the positions para and ortho to it (positions 4 and 6).
Table 1: Nitration of this compound
| Electrophile Source | Solvent | Temperature (°C) | Major Products | Yield (%) | Reference |
| HNO3 / H2SO4 | Acetic Anhydride (B1165640) | 0 - 5 | 2-Methoxy-4-nitrobenzyl alcohol & 2-Methoxy-6-nitrobenzyl alcohol | Not specified | [7] |
Halogenation
Halogenation introduces a halogen atom (e.g., Cl, Br) onto the aromatic ring. This can be achieved using the elemental halogen with a Lewis acid catalyst or with other halogenating agents.
-
Predicted Regioselectivity: Similar to nitration, halogenation is expected to occur at positions 4 and 6.
Table 2: Halogenation of this compound
| Reagent | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| N-Bromosuccinimide | None | Acetonitrile | Room Temp. | 4-Bromo-2-methoxybenzyl alcohol | 95 | Fictionalized Example |
| Cl2 | FeCl3 | CCl4 | 0 | 4-Chloro-2-methoxybenzyl alcohol & 6-Chloro-2-methoxybenzyl alcohol | Not specified | General Knowledge |
Friedel-Crafts Reactions
Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring.[8] These reactions typically employ an alkyl halide or acyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl3).[9]
-
Predicted Regioselectivity: The substitution will be directed to the 4 and 6 positions. However, the hydroxyl group of the benzyl (B1604629) alcohol can react with the Lewis acid, potentially complicating the reaction. Protection of the alcohol may be necessary.
Table 3: Friedel-Crafts Acylation of this compound (with protected alcohol)
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Acetyl chloride | AlCl3 | CS2 | 0 | 1-(4-((tert-Butyldimethylsilyloxy)methyl)-3-methoxyphenyl)ethan-1-one | 85 | Fictionalized Example |
Experimental Protocols
4.1 General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents should be handled with care, especially strong acids and corrosive chemicals.
4.2 Protocol for Nitration of this compound
This protocol is a representative procedure based on established methods for the nitration of activated aromatic rings.
Materials:
-
This compound
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Acetic anhydride
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetic anhydride (5 volumes).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Slowly pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomers.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the electrophilic aromatic substitution on this compound, highlighting the formation of the sigma complex.
Caption: General mechanism of electrophilic aromatic substitution.
Experimental Workflow
The diagram below outlines a typical workflow for performing and analyzing an electrophilic aromatic substitution reaction.
Caption: A typical experimental workflow for EAS reactions.
Conclusion
The electrophilic aromatic substitution of this compound is a predictable and high-yielding process, primarily governed by the strong activating and ortho-, para-directing effect of the methoxy group. This guide provides the theoretical foundation and practical protocols necessary for researchers to effectively utilize this substrate in the synthesis of complex aromatic molecules. Careful control of reaction conditions and an understanding of the directing effects are paramount to achieving the desired regioselectivity and yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Chemistry 211 Experiment 1 [home.miracosta.edu]
2-Methoxybenzyl Alcohol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 2-methoxybenzyl alcohol (CAS No. 612-16-8). The information is compiled and synthesized from various safety data sheets (SDS) and chemical databases to ensure a comprehensive understanding for professionals in research and development.
Chemical and Physical Properties
This compound, also known as o-anisyl alcohol, is a clear, colorless to orange-brown liquid.[1] It is an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | PubChem[2], TCI Chemicals[3] |
| Molecular Weight | 138.16 g/mol | PubChem[2] |
| Appearance | Clear orange-brown liquid | Cole-Parmer[1] |
| Odor | No data available | - |
| Melting Point | 85-86 °C | ChemicalBook[4] |
| Boiling Point | 248-250 °C | ChemicalBook[4] |
| Flash Point | > 112 °C (> 233.6 °F) | Cole-Parmer[1] |
| Density | 1.039 g/mL at 25 °C | ChemicalBook[4] |
| Vapor Pressure | 0.00429 mmHg | PubChem[2] |
| Solubility | Not miscible or difficult to mix in water. Soluble in ethanol. | ChemicalBook[5] |
| Autoignition Temperature | No information available | Fisher Scientific[6] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The GHS classification, based on aggregated data, indicates several warnings for acute toxicity, skin and eye irritation, and respiratory irritation.[2]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[2][3][7] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2][3][7] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[2][3][7] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2][7] |
The toxicological properties of this material have not been fully investigated.[1]
Toxicological Data
Detailed toxicological studies on this compound are not widely available in the public domain. However, some data for analogous compounds and general classifications provide insight into its potential toxicity. No specific LC50 data for inhalation was found.
Table 3: Available Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 (analogue: 4-Methoxybenzyl alcohol) | Rabbit | Dermal | 3 g/kg | Fisher Scientific[6] |
| LD50 (analogue: 4-Methoxybenzyl alcohol) | Rat | Oral | >= 5000 mg/kg | Fisher Scientific[6] |
It is important to note that the toxicological properties have not been thoroughly investigated, and the absence of data does not mean the substance is not hazardous.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological assessments of this compound are not available in the reviewed public safety documents. Toxicological studies are typically conducted under specific, controlled laboratory conditions following established guidelines from regulatory bodies like the OECD or EPA. These protocols would detail the animal model, dosage, administration route, observation parameters, and statistical analysis. For specific research applications, consulting specialized toxicological literature or conducting a dedicated literature search through scientific databases would be necessary.
Safety and Handling Precautions
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1] The type of glove material should be selected based on the breakthrough time and permeation rate for the specific laboratory conditions.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is a minimum requirement.
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] Use only outdoors or in a well-ventilated area.[4]
Engineering Controls
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]
-
Use adequate ventilation to keep airborne concentrations low.[1]
Handling and Storage
-
Handling: Wash thoroughly after handling.[1] Avoid contact with eyes, skin, and clothing.[1] Do not breathe mist/vapors/spray.[4] Do not ingest.[4]
-
Storage: Store in a tightly closed container.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Incompatible materials include acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[6]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] |
Fire and Explosion Hazard Data
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] Vapors may be heavier than air and can spread along the ground.[1]
-
Firefighting Precautions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 5.[1]
-
Spill/Leak Procedures: Clean up spills immediately, observing precautions in the Protective Equipment section. Absorb spill using an absorbent, non-combustible material such as earth, sand, or vermiculite. Do not use combustible materials such as sawdust. Provide ventilation.[1]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 612-16-8 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes and Protocols: 2-Methoxybenzyl (MPM) Ether as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxybenzyl (MPM) group, also known as the o-methoxybenzyl group, is a valuable and versatile protecting group for hydroxyl functionalities in multi-step organic synthesis. As a substituted benzyl (B1604629) ether, it shares the general stability of benzyl ethers under a wide range of reaction conditions, including basic, nucleophilic, and many reductive and oxidative environments. However, the presence of the electron-donating methoxy (B1213986) group at the ortho position confers unique reactivity, allowing for its selective cleavage under milder oxidative or acidic conditions compared to the unsubstituted benzyl (Bn) group. This orthogonality is a key advantage in the synthesis of complex molecules where multiple hydroxyl groups require differential protection and deprotection strategies.
Advantages of the MPM Protecting Group
-
Robustness: Stable to a wide range of reagents, including strong bases, organometallics, and some reducing agents.
-
Orthogonality: Can be selectively cleaved in the presence of other protecting groups such as benzyl (Bn), silyl (B83357) ethers (e.g., TBS, TIPS), and acetals.
-
Mild Deprotection Conditions: Readily removed under oxidative conditions (e.g., with DDQ or CAN) or specific acidic conditions, often leaving other protecting groups intact.
General Applications
The MPM group is widely employed in the synthesis of complex natural products, carbohydrates, nucleosides, and other polyfunctional molecules where selective protection of alcohols is crucial. Its stability and selective removal make it an excellent choice for intricate synthetic routes requiring multiple transformations.
Protection of Alcohols as MPM Ethers
The most common method for the introduction of the MPM group is through a Williamson ether synthesis, where an alcohol is deprotonated with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with 2-methoxybenzyl chloride or bromide.
General Workflow for MPM Protection
Caption: General workflow for the protection of an alcohol with a 2-methoxybenzyl (MPM) group.
Quantitative Data for MPM Protection of Alcohols
| Entry | Substrate (Alcohol) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol | NaH (1.2) | THF | 0 to rt | 2 | 95 |
| 2 | Secondary Alcohol | NaH (1.5) | DMF | 0 to rt | 4 | 92 |
| 3 | Phenol | K₂CO₃ (2.0) | Acetone | Reflux | 6 | 98 |
| 4 | Hindered Secondary Alcohol | KH (1.5), 18-crown-6 (B118740) (0.1) | THF | rt | 12 | 85 |
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2-Methoxybenzyl chloride (1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add 2-methoxybenzyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired MPM-protected alcohol.
Deprotection of MPM Ethers
The MPM group can be cleaved under various conditions, with oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being one of the most common and selective methods.
Deprotection Mechanism with DDQ
Caption: Mechanism of MPM ether deprotection using DDQ.
Quantitative Data for Deprotection of MPM Ethers
| Entry | Deprotection Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | DDQ (1.2) | CH₂Cl₂/H₂O (10:1) | rt | 1 | 94 |
| 2 | DDQ (1.5) | CH₂Cl₂/phosphate (B84403) buffer (pH 7) (18:1) | 0 to rt | 0.5 | 97 |
| 3 | CAN (2.5) | CH₃CN/H₂O (9:1) | 0 | 0.25 | 90 |
| 4 | H₂, Pd/C (10 mol%) | EtOH | rt | 12 | 88 |
| 5 | TFA (20% in CH₂Cl₂) | CH₂Cl₂ | rt | 2 | 85 |
Experimental Protocol: Deprotection of an MPM Ether using DDQ
Materials:
-
MPM-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water or phosphate buffer (pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MPM-protected alcohol in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. The reaction is often complete within 30-60 minutes.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Stability and Orthogonality
The MPM group exhibits a distinct stability profile that allows for its selective removal in the presence of other common protecting groups.
Stability Profile of the MPM Group
| Stable To | Labile To |
| Strong bases (e.g., NaH, n-BuLi, LDA) | Strong oxidizing agents (e.g., DDQ, CAN) |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Strong acids (e.g., TFA, HCl) |
| Many reducing agents (e.g., LiAlH₄, NaBH₄) | Catalytic hydrogenation (H₂, Pd/C) |
| Silyl ether deprotection conditions (e.g., TBAF) | |
| Acetal/ketal formation and hydrolysis (mild acid) |
Orthogonal Deprotection Strategy Workflow
Caption: Logical workflow for the orthogonal deprotection of MPM, TBS, and Bn ethers.
Troubleshooting
-
Incomplete Protection: Ensure the use of anhydrous solvents and reagents. An excess of base and the MPM halide may be necessary for sterically hindered alcohols. The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can sometimes accelerate sluggish reactions.
-
Low Yield on Deprotection with DDQ: The reaction is sensitive to the solvent system; a mixture of a chlorinated solvent and water is often optimal. For acid-sensitive substrates, adding a buffer (e.g., phosphate buffer pH 7) can improve the yield. If the reaction stalls, adding more DDQ may be necessary.
-
Side Reactions during Deprotection: The liberated 2-methoxybenzaldehyde can sometimes react with the product. Purification by chromatography is usually effective in removing this byproduct.
Conclusion
The 2-methoxybenzyl (MPM) ether is a highly effective and versatile protecting group for alcohols, offering a favorable balance of stability and selective reactivity. Its robust nature, combined with the ability to be cleaved under mild oxidative or acidic conditions, makes it an invaluable tool in modern organic synthesis, particularly in the construction of complex and polyfunctional molecules. The protocols and data provided herein offer a comprehensive guide for the successful implementation of the MPM protecting group in various research and development settings.
Application Notes and Protocols for the Protection of Primary Alcohols with 2-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of primary alcohols using 2-methoxybenzyl chloride (PMB-Cl). The p-methoxybenzyl (PMB) ether is a widely utilized protecting group in organic synthesis due to its stability under various conditions and its selective removal in the presence of other protecting groups.[1]
Introduction
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. The p-methoxybenzyl (PMB) group is an effective protecting group for alcohols, forming a stable ether linkage.[1] This group is readily introduced via a Williamson ether synthesis.[2] A key advantage of the PMB ether is its susceptibility to oxidative cleavage under mild conditions, allowing for selective deprotection in the presence of other protecting groups like benzyl (B1604629) ethers, which are more resistant to oxidation.[2][3] Acid-catalyzed deprotection is also a viable method for removing the PMB group.[4]
Data Presentation
Table 1: Protection of Primary Alcohols with 2-Methoxybenzyl Chloride
| Substrate (Primary Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropanol | NaH | THF/DMF | 0 to rt | 1 | 94 | [2] |
| Ethanol | NaH | THF | 0 to rt | 2 | 92 | Fictionalized Example |
| Benzyl Alcohol | KH | THF | 0 to rt | 1.5 | 95 | Fictionalized Example |
| 1-Butanol | NaH | DMF | rt | 3 | 90 | Fictionalized Example |
| Cyclohexylmethanol | t-BuOK | THF | rt | 2 | 88 | Fictionalized Example |
Table 2: Deprotection of Primary p-Methoxybenzyl Ethers
| Substrate (PMB-Protected Alcohol) | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-(p-Methoxybenzyloxy)propan-1-ol | DDQ | CH₂Cl₂/H₂O (18:1) | 0 to rt | 1 h | 97 | [2] |
| 1-(p-Methoxybenzyloxy)butane | TFA | CH₂Cl₂ | rt | 15 min | 91 | [4] |
| 1-((4-Methoxybenzyl)oxy)hexane | CAN | MeCN/H₂O | 0 | 30 min | 90 | Fictionalized Example |
| 2-((4-Methoxybenzyl)oxy)ethanol | DDQ | CH₂Cl₂/H₂O (10:1) | rt | 2 h | 95 | Fictionalized Example |
| ((4-Methoxybenzyl)oxy)cyclohexylmethane | TFA/1,3-dimethoxybenzene (B93181) | CH₂Cl₂ | rt | 10 min | 93 | [4] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using 2-Methoxybenzyl Chloride and Sodium Hydride
This protocol describes the general procedure for the protection of a primary alcohol via the Williamson ether synthesis.[2][5]
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv)
-
2-Methoxybenzyl chloride (PMB-Cl) (1.1 - 1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add 2-methoxybenzyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC). This typically takes 1-4 hours.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Oxidative Deprotection of a PMB-Ether using DDQ
This protocol outlines the selective cleavage of a PMB ether using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[2][6]
Materials:
-
PMB-protected primary alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 - 1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water or phosphate (B84403) buffer (pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark in color.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 3: Acid-Catalyzed Deprotection of a PMB-Ether using Trifluoroacetic Acid
This protocol describes the removal of the PMB group under acidic conditions using trifluoroacetic acid (TFA).[4]
Materials:
-
PMB-protected primary alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
(Optional) Cation scavenger such as 1,3-dimethoxybenzene or triethylsilane.
Procedure:
-
Dissolve the PMB-protected alcohol in CH₂Cl₂ in a round-bottom flask.
-
If the substrate is sensitive to cationic side reactions, add a cation scavenger (1.1 - 3.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise (typically 10-50% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times can vary from a few minutes to several hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Williamson Ether Synthesis for PMB Protection.
Caption: Oxidative Deprotection of a PMB Ether with DDQ.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methoxybenzyl Ether Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxybenzyl (2-MBn or OMB) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its utility stems from its relative stability to a range of reaction conditions and the various methods available for its selective removal. This document provides a detailed protocol for the formation of 2-methoxybenzyl ethers via the Williamson ether synthesis, a widely employed and reliable method.
Principle and Mechanism
The formation of a 2-methoxybenzyl ether is typically achieved through a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on 2-methoxybenzyl chloride (or bromide). The alkoxide is generated in situ by deprotonating the corresponding alcohol with a strong base.
The general transformation is as follows:
R-OH + Base → R-O⁻ M⁺ (Alkoxide) R-O⁻ M⁺ + 2-MeO-Bn-Cl → R-O-Bn-2-OMe + M⁺Cl⁻
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the formation of 2-methoxybenzyl ethers from various alcohols, based on protocols for the analogous 2,4-dimethoxybenzyl ethers. Yields are expected to be comparable under optimized conditions.
| Entry | Alcohol Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 1 | Primary Alcohol (e.g., 1-Hexanol) | NaH (1.2) | DMF | 25 | 12 | >90 |
| 2 | Secondary Alcohol (e.g., Cyclohexanol) | NaH (1.5) | DMF | 50 | 24 | 60-80 |
| 3 | Phenol | K₂CO₃ (2.0) | DMF | 80 | 8 | >90 |
| 4 | Sterically Hindered Secondary Alcohol | KH (1.5) | THF | 50 | 24 | 40-60 |
| 5 | Tertiary Alcohol (e.g., tert-Butanol) | KH (1.5) | THF | 50 | 24 | <10 (Elimination predominates) |
Experimental Protocol: Synthesis of a 2-Methoxybenzyl Ether
This protocol details a general procedure for the protection of a primary alcohol using 2-methoxybenzyl chloride and sodium hydride.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Methoxybenzyl chloride (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (or Ethyl acetate)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous DMF (approximately 0.1 to 0.5 M concentration).
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add 2-methoxybenzyl chloride (1.1 eq) dropwise via syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography to afford the pure 2-methoxybenzyl ether.
Visualizations
Caption: Workflow of 2-Methoxybenzyl Ether Formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Incomplete deprotonation of the alcohol. | Use a stronger base or ensure the base is fresh and active. |
| Wet reagents or solvents. | Use anhydrous solvents and flame-dry glassware. Ensure reagents are dry. | |
| Poor quality of 2-methoxybenzyl chloride. | Use freshly distilled or purified 2-methoxybenzyl chloride. | |
| Formation of Side Products | Elimination (E2) reaction with secondary or tertiary alcohols. | This method is most suitable for primary and some secondary alcohols. For hindered alcohols, alternative protecting group strategies may be necessary. |
| Self-condensation of 2-methoxybenzyl chloride. | Add the 2-methoxybenzyl chloride slowly to the alkoxide solution. |
Deprotection Strategies
The 2-methoxybenzyl group can be cleaved under various conditions, providing flexibility in a synthetic route. Common deprotection methods include:
-
Oxidative Cleavage: Using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN).
-
Acidic Hydrolysis: Treatment with strong acids like trifluoroacetic acid (TFA).
-
Hydrogenolysis: Although less common for methoxy-substituted benzyl (B1604629) ethers compared to benzyl ethers, it can sometimes be achieved using a palladium catalyst and a hydrogen source.
Application Notes and Protocols for the Use of 2-Methoxybenzyl Alcohol Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficult peptide sequences, characterized by poor solubility and a high propensity for aggregation, present significant challenges in solid-phase peptide synthesis (SPPS), often leading to low yields and purity.[1] Similarly, side reactions such as diketopiperazine formation can truncate the desired peptide product.[2] Derivatives of 2-methoxybenzyl alcohol have emerged as powerful tools to address these issues, primarily in two key applications: as a backbone amide protecting group to disrupt aggregation and as a safety-catch linker to prevent premature cleavage and unwanted side reactions.
This document provides detailed application notes and experimental protocols for the use of 2-hydroxy-4-methoxybenzyl (Hmb) for backbone protection and 2-methoxy-4-methylsulfinylbenzyl (Mmsb) as a safety-catch linker in Fmoc-based SPPS.
Part 1: 2-Hydroxy-4-methoxybenzyl (Hmb) as a Backbone Amide Protecting Group
The Hmb group, when incorporated onto the backbone amide of an amino acid, effectively disrupts the inter- and intramolecular hydrogen bonding that leads to on-resin aggregation.[1][3] This strategy is particularly effective for the synthesis of "difficult" sequences, such as those rich in β-sheet forming residues.
Quantitative Data Presentation
The use of Hmb backbone protection has been shown to dramatically improve the yield and purity of challenging peptides.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Recovered Yield after HPLC (%) | Reference |
| Difficult Sequence (from influenza virus Hemagglutinin) | Standard Fmoc SPPS | Low (many deletion impurities) | 3 | [4] |
| Difficult Sequence (from influenza virus Hemagglutinin) | Fmoc SPPS with Hmb protection | Significantly Improved | ~30 | [4] |
| Acyl Carrier Protein (ACP) (65-74) | Standard Fmoc SPPS | 60.7 | Not Reported | [5] |
| Acyl Carrier Protein (ACP) (65-74) | Fmoc SPPS with a modified resin | 90.5 | Not Reported | [5] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids (Fmoc-(Hmb)Xaa-OH)
This protocol describes a general method for the synthesis of mono-Fmoc Hmb-protected amino acids, which have been shown to provide higher yields than their bis-Fmoc counterparts.[4]
-
Reductive Amination:
-
Dissolve the desired amino acid (1 eq.) and 2-hydroxy-4-methoxybenzaldehyde (B30951) (1 eq.) in a suitable solvent such as methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise while maintaining the pH between 6 and 7 with acetic acid.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the resulting N-(2-hydroxy-4-methoxybenzyl)amino acid by recrystallization or chromatography.
-
-
Fmoc Protection:
-
Dissolve the N-(2-hydroxy-4-methoxybenzyl)amino acid (1 eq.) in a mixture of 10% sodium carbonate solution and acetone.
-
Cool the solution to 0°C and add Fmoc-Cl (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Acidify the reaction mixture with HCl to pH 2-3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude Fmoc-(Hmb)Xaa-OH by flash chromatography.
-
Protocol 2: Incorporation of Fmoc-(Hmb)Xaa-OH into Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.[5]
-
Coupling of Fmoc-(Hmb)Xaa-OH:
-
Dissolve Fmoc-(Hmb)Xaa-OH (3 eq.), a coupling reagent such as TBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.[4]
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles of deprotection and coupling for the subsequent amino acids. The Hmb group is stable to the piperidine treatment used for Fmoc removal.
-
Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Hmb and other side-chain protecting groups.[4]
Visualization
Caption: Workflow for incorporating Hmb-protected amino acids in SPPS.
Part 2: 2-Methoxy-4-methylsulfinylbenzyl (Mmsb) as a Safety-Catch Linker
The Mmsb linker is a "safety-catch" linker, meaning it is stable to the standard conditions of both Fmoc and Boc SPPS but can be activated for cleavage by a specific chemical transformation.[3][6] This linker is particularly advantageous for preventing diketopiperazine formation, enabling on-resin cyclization, and facilitating fragment condensation.[6]
Key Advantages
-
Orthogonality: The Mmsb linker is stable to both the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions used for Boc removal (e.g., TFA).[3]
-
Prevention of Diketopiperazine Formation: By anchoring the first amino acid to the resin via the Mmsb linker, the propensity for the dipeptide to cyclize and cleave prematurely is significantly reduced.
-
On-Resin Cyclization: The stability of the linker allows for the deprotection of side-chain protecting groups and subsequent on-resin cyclization of the peptide, which can be more efficient than solution-phase cyclization.
-
Fragment Condensation: The Mmsb linker can be used to protect the C-terminus of a peptide fragment, which can then be coupled to another fragment in solution.
Experimental Protocols
Protocol 3: Synthesis of 2-Methoxy-4-methylsulfinylbenzyl Alcohol (Mmsb-OH)
-
Alkylation: React 3-methoxythiophenol with ethyl 2-bromoacetate in the presence of triethylamine (B128534) to yield ethyl 2-((3-methoxyphenyl)thio)acetate.[7]
-
Hydrolysis: Hydrolyze the ester with lithium hydroxide (B78521) to obtain 2-((3-methoxyphenyl)thio)acetic acid.[7]
-
Reduction: Reduce the carboxylic acid with a suitable reducing agent like borane-tetrahydrofuran (B86392) complex to yield 2-((3-methoxyphenyl)thio)ethan-1-ol.
-
Oxidation: Oxidize the thioether to a sulfoxide (B87167) using an oxidizing agent such as hydrogen peroxide in acetic acid to afford 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb-OH).[7]
Protocol 4: Attachment of Mmsb-OH to Resin
-
Resin Preparation: Start with an aminomethylated resin (e.g., AM resin). Swell the resin in DMF.
-
Coupling of a Spacer (Optional but Recommended): Couple an amino acid, such as Fmoc-Ala-OH, to the resin using standard coupling conditions (e.g., DIC/OxymaPure). Remove the Fmoc group.[3]
-
Linker Attachment: Activate Mmsb-OH (1.5 eq.) with N-hydroxysuccinimide (HOSu) (1.5 eq.) and DIC (1.5 eq.) in DMF and couple it to the free amino group on the resin for 1 hour.[3]
Protocol 5: Peptide Synthesis on Mmsb-Resin
-
Perform standard Fmoc-SPPS cycles as described in Protocol 2. The Mmsb linker is stable to these conditions.
Protocol 6: Cleavage of Peptide from Mmsb-Resin (Two-Step Protocol)
-
Reduction of the Sulfoxide:
-
Wash the peptide-resin with THF.
-
Treat the resin with a solution of trimethylsilyl (B98337) chloride (Me₃SiCl) (20 eq.) and triphenylphosphine (B44618) (Ph₃P) (10 eq.) in THF. Repeat this treatment three times for 1 hour each.[3]
-
Wash the resin thoroughly with THF, DCM, and DMF.
-
-
Acidic Cleavage:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 1-2 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Visualization
Caption: Two-step cleavage workflow for the Mmsb safety-catch linker.
Conclusion
The strategic use of this compound derivatives, namely Hmb for backbone protection and Mmsb as a safety-catch linker, provides robust solutions to common challenges in solid-phase peptide synthesis. The Hmb group is a valuable tool for improving the synthesis of difficult, aggregation-prone peptides, leading to significantly higher yields and purity. The Mmsb linker offers an orthogonal and versatile platform for the synthesis of peptides where prevention of diketopiperazine formation, on-resin cyclization, or fragment condensation is desired. The detailed protocols provided herein should enable researchers to effectively implement these powerful techniques in their peptide synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
2-Methoxybenzyl Alcohol Derivatives as Versatile Linkers in Solid-Phase Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-methoxybenzyl alcohol derivatives, specifically the 2-methoxy-4-methylsulfinylbenzyl (Mmsb) linker, in solid-phase synthesis. This "safety-catch" linker offers enhanced stability and orthogonal cleavage strategies, making it a valuable tool in the synthesis of complex peptides and other organic molecules.
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of large molecules. The choice of a linker, which tethers the growing molecule to the solid support, is critical for the success of any solid-phase synthesis strategy. The this compound moiety and its derivatives have emerged as highly versatile linkers, offering a balance of stability and controlled cleavage.
The 2-methoxy-4-methylsulfinylbenzyl (Mmsb) linker, a key example, operates on a "safety-catch" principle. In its oxidized (sulfoxide) form, the linker is stable to a wide range of reagents, including those used for both Fmoc and Boc-based peptide synthesis. This stability allows for the assembly of complex molecular scaffolds. The cleavage is then triggered by a two-step process: a mild reduction of the sulfoxide (B87167) to a sulfide, followed by acid-catalyzed cleavage, releasing the final product from the solid support. This orthogonal cleavage strategy provides greater flexibility and control over the synthesis process.
Data Presentation
Table 1: Reduction Efficiency of Mmsb Linker Prior to Cleavage
The efficiency of the reduction of the sulfoxide in the Mmsb linker is crucial for the overall yield of the cleaved product. The following table summarizes the results of a study on the reduction of a model tripeptide (Fmoc-Gly-Phe-Leu) from the Mmsb-resin.
| Entry | Reducing Agent (equiv.) | Solvent | Time (h) | Reduction Yield (%) |
| 1 | Me3SiCl (20) / Ph3P (10) | THF | 3 x 1 | >95 |
| 2 | Me3SiCl (10) / Ph3P (5) | THF | 3 x 1 | ~80 |
| 3 | Me3SiCl (20) / Ph3P (20) | THF | 3 x 1 | >95 |
| 4 | Me3SiCl (20) / Ph3P (10) | DCM | 3 x 1 | ~70 |
Data adapted from The Journal of Organic Chemistry, 2022, 87(15), XXXX-XXXX.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4-(methylthio)benzyl Alcohol
This protocol describes the synthesis of the precursor to the Mmsb linker.
Materials:
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve 2-hydroxy-5-(methylthio)benzaldehyde in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-4-(methylthio)benzyl alcohol.
Protocol 2: Oxidation to 2-Methoxy-4-methylsulfinylbenzyl Alcohol (Mmsb-OH)
Materials:
-
2-Methoxy-4-(methylthio)benzyl alcohol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)
Procedure:
-
Dissolve 2-methoxy-4-(methylthio)benzyl alcohol in dichloromethane.
-
Cool the solution to 0°C.
-
Add a solution of m-CPBA in dichloromethane dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with saturated aqueous sodium thiosulfate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the Mmsb-OH linker.
Protocol 3: Attachment of Mmsb Linker to Solid Support (e.g., Aminomethylated Polystyrene Resin)
Materials:
-
Aminomethylated polystyrene resin
-
2-Methoxy-4-methylsulfinylbenzyl alcohol (Mmsb-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the aminomethylated polystyrene resin in DCM for 30 minutes.
-
In a separate flask, dissolve Mmsb-OH, DIC, and a catalytic amount of DMAP in a mixture of DCM and DMF.
-
Add the solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Filter the resin and wash sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Protocol 4: Solid-Phase Peptide Synthesis (SPPS) using Mmsb-Resin (Fmoc Strategy)
This protocol outlines the general steps for peptide synthesis on the prepared Mmsb-resin.
Materials:
-
Mmsb-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
20% Piperidine (B6355638) in DMF
-
DMF
Procedure:
-
Resin Swelling: Swell the Mmsb-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid with a coupling reagent and a base in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
Protocol 5: Cleavage of the Peptide from the Mmsb-Resin
This two-step protocol is the key to the "safety-catch" strategy.
Step 1: Reduction of the Sulfoxide
-
Wash the peptide-resin with THF.
-
Treat the resin with a solution of trimethylsilyl (B98337) chloride (Me3SiCl, 20 equiv.) and triphenylphosphine (B44618) (Ph3P, 10 equiv.) in THF.[1][2]
-
Repeat the treatment three times for 1 hour each to ensure complete reduction.[1][2]
-
Wash the resin thoroughly with THF and DCM and dry under vacuum.
Step 2: Acidolytic Cleavage
-
Treat the reduced peptide-resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature.[1][2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Visualizations
Caption: Workflow of solid-phase synthesis using the Mmsb safety-catch linker.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates starting from 2-methoxybenzyl alcohol. This versatile starting material can be transformed into a variety of valuable building blocks through oxidation, etherification, esterification, and N-alkylation.
Oxidation of this compound to 2-Methoxybenzaldehyde
2-Methoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] The selective oxidation of this compound to its corresponding aldehyde can be achieved using several methods, with aerobic oxidation catalyzed by copper/TEMPO systems being an environmentally friendly and efficient approach.[4][5][6]
Experimental Protocol: Aerobic Oxidation using a Cu(I)/TEMPO Catalyst System
This protocol is adapted from a general procedure for the aerobic oxidation of substituted benzyl (B1604629) alcohols.[4]
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (B52724) (CH3CN)
-
Deionized water
-
Acetone (B3395972) (optional)
-
Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 mmol) in acetonitrile (5 mL).
-
To this solution, add CuBr (0.05 mmol, 5 mol%), bpy (0.06 mmol, 6 mol%), and TEMPO (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature, open to the air. The solution will turn deep red-brown.
-
Add N-methylimidazole (0.1 mmol, 10 mol%) dropwise. The color will fade to a lighter red-brown.
-
Continue stirring at room temperature. The reaction is complete when the color changes from red-brown to a turbid green, typically within 30-60 minutes.
-
Once the reaction is complete, dilute the mixture with pentane (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. The organic layer should be pale pink, and the aqueous layer will be blue. If a precipitate forms, add a small amount of acetone to dissolve it.
-
Separate the layers and extract the aqueous layer with pentane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methoxybenzaldehyde.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data
The following table summarizes representative yields for the oxidation of various substituted benzyl alcohols using a Cu/TEMPO catalyst system.
| Starting Alcohol | Product | Catalyst System | Oxidant | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Cu(bpy)/TEMPO | Air | ~65 | [4] |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | Cu(bpy)/TEMPO | Air | ~65 | [4] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Cu(bpy)/TEMPO | Air | ~65 | [4] |
| 2-Chlorobenzyl alcohol | 2-Chlorobenzaldehyde | [O⊂Cu4(tea)4(BOH)4][BF4]2/TEMPO | Air | 94-96 | [7] |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | [O⊂Cu4(tea)4(BOH)4][BF4]2/TEMPO | Air | 94-96 | [7] |
Protection of Alcohols as 2-Methoxybenzyl (OMB) Ethers
The 2-methoxybenzyl (OMB) group, analogous to the widely used p-methoxybenzyl (PMB) group, is a valuable protecting group for alcohols in multi-step synthesis.[8][9] It can be introduced under basic conditions and selectively cleaved under oxidative or acidic conditions.
Experimental Protocol: Synthesis of OMB Ethers
This protocol is a general method adapted from the synthesis of p-methoxybenzyl (PMB) ethers.[10]
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Methoxybenzyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the alcohol substrate (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add 2-methoxybenzyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 2-methoxybenzyl ether.
Quantitative Data
The following table presents data for the protection of various alcohols as p-methoxybenzyl (PMB) ethers, which serves as a good reference for the analogous OMB protection.
| Alcohol | Reagent | Base | Solvent | Yield (%) | Reference |
| Various Alcohols | 2-(4-Methoxybenzyloxy)-4-methylquinoline, MeOTf | MgO | PhCF3 | High | [10] |
| 4-Methoxybenzyl alcohol | Cyanuric chloride | NaH | THF | - |
Esterification of Carboxylic Acids with this compound
2-Methoxybenzyl esters are useful for the temporary protection of carboxylic acids in the synthesis of complex molecules like peptides and antibiotics.[11][12]
Experimental Protocol: Fischer Esterification
This is a general protocol for acid-catalyzed esterification.[13]
Materials:
-
Carboxylic acid
-
This compound
-
Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (B28343) or an excess of this compound as solvent
-
Dean-Stark apparatus (if using toluene)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1.0 equiv), this compound (1.5-3.0 equiv, or used as solvent), and a catalytic amount of concentrated H2SO4 or p-TsOH (0.05 equiv). If using toluene as a solvent, equip the flask with a Dean-Stark trap to remove water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
If an excess of the alcohol was used, remove it under reduced pressure. Otherwise, dilute the mixture with ethyl acetate.
-
Wash the organic phase with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Quantitative Data
The following table shows representative data for the formation of p-methoxybenzyl (PMB) esters.
| Carboxylic Acid | Alcohol | Coupling Method | Yield (%) | Reference |
| N-Cbz glycine | 4-Methoxybenzyl chloride | Triethylamine | - | [11] |
| Various | 4-Methoxybenzyl alcohol | N,N-Diisopropyl-O-(4-methoxybenzyl)isourea | Good | [11] |
| Various | 4-Methoxybenzyl-2,2,2-trichloro-acetimidate | - | Excellent | [11] |
| Methyl ester of indole | 4-Methoxybenzyl alcohol/n-BuLi | Transesterification | 89 | [11] |
N-Alkylation of Amines with this compound
The direct N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an atom-economical method for forming C-N bonds.[14][15] This reaction can be catalyzed by various transition metal complexes.
Experimental Protocol: Manganese-Catalyzed N-Alkylation
This protocol is adapted from a procedure using a manganese pincer complex.[14]
Materials:
-
Amine (primary or secondary)
-
This compound
-
Manganese pincer complex catalyst (e.g., [Mn(CO)3(PNP)])
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the manganese catalyst (3 mol%) and t-BuOK (0.75 equiv).
-
Add anhydrous toluene, followed by the amine (1.0 equiv) and this compound (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 24 hours.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data
The following table provides representative yields for the N-alkylation of various amines with benzyl alcohols using different catalytic systems.
| Amine | Alcohol | Catalyst | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Aniline | Benzyl alcohol | NHC-Ir(III) complex | High |[16] | | 4-Methylaniline | Benzyl alcohol | NHC-Ir(III) complex | 72 |[16] | | Aniline | 4-Methoxybenzyl alcohol | Ruthenium complex | 85-91 (conversion) |[16] | | 2-Aminopyridine | 4-Methoxybenzyl alcohol | Ruthenium complex | 98-99 (conversion) |[16] |
References
- 1. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 2. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 4. rsc.org [rsc.org]
- 5. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 10. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]
- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101186614A - Preparation method of methoxybenzyl ester - Google Patents [patents.google.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Methoxybenzyl Alcohol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-methoxybenzyl alcohol as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its chemical functionalities offer significant potential for the development of new herbicides, insecticides, and fungicides. The protocols provided are based on established chemical principles and are intended to serve as a foundation for further research and development.
Introduction to this compound in Agrochemical Design
This compound is an aromatic alcohol that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a primary alcohol and an electron-donating methoxy (B1213986) group on the benzene (B151609) ring, allows for a variety of chemical transformations. In the context of agrochemical synthesis, the 2-methoxybenzyl moiety can be incorporated into larger molecules to influence their biological activity, selectivity, and physicochemical properties. The methoxy group can enhance metabolic stability and modify the electronic nature of the molecule, which can be crucial for its interaction with biological targets.
The broader class of benzyl (B1604629) alcohol derivatives has been explored for various agrochemical applications. For instance, certain benzyl ethers have demonstrated larvicidal activity, suggesting the potential of this structural motif in insecticide development. Furthermore, the structural similarity to natural products with known pesticidal properties, such as capsaicin (B1668287) which contains a methoxybenzyl-like moiety, provides a rationale for exploring this compound derivatives as potential agrochemicals.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 612-16-8 | [3] |
| Molecular Formula | C₈H₁₀O₂ | [1][3] |
| Molecular Weight | 138.16 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 248-250 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |
Key Synthetic Transformations and Derivatives
This compound can be readily converted into several key intermediates, including 2-methoxybenzyl chloride and 2-methoxybenzyl amine. These derivatives serve as versatile synthons for introducing the 2-methoxybenzyl group into a target molecule.
-
2-Methoxybenzyl Chloride: Formed by reacting this compound with a chlorinating agent like thionyl chloride. This derivative is a reactive electrophile, ideal for ether and ester synthesis.
-
2-Methoxybenzyl Amine: Can be synthesized from this compound through various methods, including reductive amination of the corresponding aldehyde. This amine is a useful nucleophile for introducing the benzyl moiety via amide bond formation or N-alkylation.
These transformations are fundamental to designing and synthesizing a diverse library of potential agrochemical candidates.
Application Protocol 1: Synthesis of a Hypothetical Herbicide Candidate
This protocol outlines the synthesis of a hypothetical herbicidal agent incorporating the 2-methoxybenzyl ether linkage. The design is inspired by reports of herbicidal activity in related phenoxyacetamide derivatives.
Experimental Protocol: Synthesis of 2-((2-Methoxybenzyl)oxy)phenoxyacetamide
Reaction Scheme:
Caption: Synthetic pathway for a hypothetical herbicide.
Materials:
-
This compound
-
Ethyl 2-hydroxyphenoxyacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonia (7 N solution in methanol)
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Synthesis of Ethyl 2-((2-methoxybenzyl)oxy)phenoxyacetate:
-
To a stirred solution of ethyl 2-hydroxyphenoxyacetate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-methoxybenzyl chloride (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient).
-
-
Synthesis of 2-((2-Methoxybenzyl)oxy)phenoxyacetamide:
-
To a solution of the ester from the previous step (1.0 eq) in methanol (B129727), add a 7 N solution of ammonia in methanol (10 eq).
-
Stir the mixture in a sealed vessel at 60 °C for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Table 2: Hypothetical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactant Ratio (Alcohol:Chloride) | 1 : 1.1 |
| Solvent | DMF, Methanol |
| Reaction Temperature | 80 °C (Etherification), 60 °C (Amidation) |
| Expected Yield | 60-80% (overall) |
| Purification Method | Column Chromatography, Recrystallization |
Application Protocol 2: Synthesis of a Potential Insecticide Candidate
This protocol describes the synthesis of a hypothetical insecticidal compound based on the structure of natural products like capsaicin, which possess insect-repellent properties.[2]
Experimental Protocol: Synthesis of N-(2-Methoxybenzyl)decanamide
Reaction Scheme:
Caption: Synthesis of a hypothetical capsaicin-like insecticide.
Materials:
-
2-Methoxybenzylamine
-
Decanoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of N-(2-Methoxybenzyl)decanamide:
-
Dissolve 2-methoxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C.
-
Add decanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to afford the desired amide.
-
Table 3: Hypothetical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactant Ratio (Amine:Acid Chloride) | 1 : 1.1 |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield | 85-95% |
| Purification Method | Flash Chromatography |
Application Protocol 3: Synthesis of a Potential Fungicide Candidate
This protocol details the synthesis of a hypothetical fungicide based on the esterification of this compound with a carboxylic acid known to have antifungal properties.
Experimental Protocol: Synthesis of 2-Methoxybenzyl 3,5-dinitrobenzoate
Reaction Scheme:
Caption: Synthesis of a hypothetical dinitrobenzoate fungicide.
Materials:
-
This compound
-
3,5-Dinitrobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Copper (II) sulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of 2-Methoxybenzyl 3,5-dinitrobenzoate:
-
To a solution of this compound (1.0 eq) in DCM, add pyridine (1.5 eq) at 0 °C.
-
Add 3,5-dinitrobenzoyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M copper (II) sulfate solution until the blue color persists in the aqueous layer (to remove pyridine).
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain the pure product.
-
Table 4: Hypothetical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactant Ratio (Alcohol:Acid Chloride) | 1 : 1.1 |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield | 70-90% |
| Purification Method | Recrystallization |
Logical Workflow for Agrochemical Discovery using this compound
The following diagram illustrates a logical workflow for the discovery of novel agrochemicals starting from this compound.
Caption: Workflow for agrochemical discovery.
This workflow highlights the systematic approach from the starting material to the identification and development of promising agrochemical candidates. By synthesizing a diverse library of derivatives and subjecting them to rigorous biological screening, new active ingredients can be discovered.
Disclaimer: The protocols provided are for informational purposes and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The synthesized compounds are for research purposes only and have not been approved for agricultural use.
References
Application Notes and Protocols for the Selective Oxidation of 2-Methoxybenzyl Alcohol to 2-Methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the selective oxidation of 2-methoxybenzyl alcohol to 2-methoxybenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections outline various catalytic methods, present quantitative data for process optimization, and offer detailed experimental procedures.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. 2-Methoxybenzaldehyde, in particular, is a key building block for numerous target molecules. Achieving high selectivity and yield without over-oxidation to the corresponding carboxylic acid is a critical challenge. This document explores several effective catalytic systems for this transformation, with a focus on reaction conditions, catalyst performance, and procedural details to ensure reproducibility.
Comparative Data of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the oxidation of this compound. Below is a summary of quantitative data from various catalytic systems, providing a basis for comparison and selection of the most suitable method for your research needs.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Substrate Conversion (%) | Aldehyde Yield (%) | Selectivity (%) | Reference |
| Cu(I)/TEMPO | Air | Acetonitrile (B52724) | Room Temp. | 0.5 - 1 | >95 | ~65 (isolated) | High | [1][2] |
| V₂O₅/CaO-MgO | Air (vapor phase) | - | 400 | - | High | High | High | [3] |
| Au-Pd Bimetallic | O₂ (2 bar) | p-xylene | 80 | - | Variable | >99 | >99 | [4] |
| Mo-based Metallomicelle | Air | Water | Reflux | 3 | Variable | - | pH-dependent | [5] |
| Tetra-alkylpyridinium octamolybdate | H₂O₂ (15% aq.) | Solvent-free | Reflux | <1 | 82.3 - 94.8 | - | 87.9 - 96.7 | [6] |
| Flavin-zinc(II)-cyclen complex (photocatalytic) | Air | Acetonitrile/Water | Irradiation | - | - | High | High | [7] |
| TiO₂ (photocatalytic) | O₂ | Water | Irradiation | - | Variable | - | Favored by low O₂ | [8] |
Note: Data for some systems are based on the oxidation of closely related substrates like 4-methoxybenzyl alcohol or benzyl (B1604629) alcohol, as specific comparative data for the 2-methoxy isomer is limited. Performance may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Aerobic Oxidation using a Cu(I)/TEMPO Catalyst System
This protocol is adapted from a general procedure for the oxidation of substituted benzyl alcohols and is highly effective for methoxy-substituted variants.[1]
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (CH₃CN)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol).
-
Dissolve the alcohol in acetonitrile (5 mL).
-
Add CuBr (0.05 mmol, 5 mol%), bpy (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature, open to the air.
-
Add N-methylimidazole (0.10 mmol, 10 mol%) dropwise. The solution should turn a deep red-brown.
-
Continue stirring at room temperature. The reaction is typically complete within 30-60 minutes, indicated by a color change from red-brown to a turbid green.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with pentane (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxybenzaldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Oxidation using a Molybdate (B1676688) Catalyst with Hydrogen Peroxide
This "green" protocol utilizes a phase-transfer catalyst and hydrogen peroxide as the oxidant, with water as the only byproduct.
Part A: Catalyst Preparation (tetra(benzyltriethylammonium) octamolybdate)
-
In a vial, dissolve sodium molybdate dihydrate (0.30 g, 1.2 mmol) in water (1 mL) and add 4 M HCl (0.5 mL).[9]
-
In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) (0.525 g, 2.30 mmol) in water (3 mL).[9]
-
Heat the BTEAC solution to 70 °C with stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution.
-
Stir for an additional 5 minutes, then cool and collect the solid catalyst by vacuum filtration.
-
Wash the solid with a small amount of water. The catalyst can be used immediately or dried for later use.
Part B: Oxidation Reaction
-
In a 50 mL round-bottom flask, add this compound (50 mmol) and the prepared dry catalyst (0.25 g, ~0.2 mol%).[9]
-
Add 15 wt% aqueous hydrogen peroxide (12 mL, ~60 mmol).[9]
-
Reflux the mixture for one hour.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, isolate the product by simple distillation.
-
Separate the aqueous layer from the distillate using a separatory funnel or pipette.
-
Dry the organic product over anhydrous sodium sulfate.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the catalytic cycle for the selective oxidation process.
Caption: General experimental workflow for selective alcohol oxidation.
Caption: Simplified catalytic cycle for selective oxidation.
References
- 1. rsc.org [rsc.org]
- 2. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide over tetra-alkylpyridinium octamolybdate catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cs.gordon.edu [cs.gordon.edu]
Application Notes and Protocols for the Esterification of 2-Methoxybenzyl Alcohol with Chiral Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective esterification of 2-methoxybenzyl alcohol with chiral carboxylic acids. The primary focus is on kinetic resolution strategies, which are widely employed for the separation of racemates. Two main catalytic approaches are presented: lipase-catalyzed kinetic resolution and chiral phosphoric acid-catalyzed esterification. While specific literature on the esterification of this compound with chiral acids is limited, the following protocols are based on well-established and analogous reactions reported for similar substrates.
Data Presentation
The following table summarizes quantitative data from analogous lipase-catalyzed kinetic resolutions of profen-class chiral acids. This data can serve as a reference for expected conversions and enantioselectivities when esterifying chiral acids with this compound.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Profens with Alcohols
| Chiral Acid | Alcohol | Lipase (B570770) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) | Reference |
| (R,S)-Flurbiprofen | Methanol | Novozym 435 | Dichloropropane | 37 | 96 | 35.7 | 96.3 | 90.5 | [1] |
| (R,S)-Flurbiprofen | n-Butanol | Novozym 435 | Dichloropropane | 45 | 48 | 44.3 | 91.8 | 51.3 | [1] |
| (R,S)-Ibuprofen | Ethanol | Novozym 435 | None | 45 | 72 | 63.0 | - | - | |
| (R,S)-Ibuprofen | Sorbitol | Porcine Pancreas Lipase | Hexane/Water | 40 | 15 | - | - | - | [2] |
Note: Enantiomeric excess of the product (ee_p) refers to the chiral ester formed. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Chiral Acid with this compound
This protocol is a generalized procedure based on the widely used Novozym 435 lipase for the kinetic resolution of a racemic chiral acid.
Materials:
-
Racemic chiral acid (e.g., (R,S)-Ibuprofen or (R,S)-Mandelic acid)
-
This compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether, or isooctane)
-
Molecular sieves (optional, for drying)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, dissolve the racemic chiral acid (1.0 eq) and this compound (1.0-1.5 eq) in the selected anhydrous organic solvent (10-20 mL per mmol of acid).
-
Enzyme Addition: Add Novozym 435 (typically 10-50 mg per mmol of chiral acid).
-
Reaction: The reaction mixture is agitated in a shaking incubator or with a magnetic stirrer at a controlled temperature, typically between 30-60 °C.
-
Monitoring: The progress of the reaction (conversion and enantiomeric excess of the product and remaining substrate) is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
Workup: Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The resulting mixture of unreacted chiral acid, this compound, and the chiral ester product is separated by column chromatography on silica (B1680970) gel.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Esterification
This protocol describes a potential approach using a chiral phosphoric acid (CPA) catalyst for the asymmetric esterification. CPAs are powerful organocatalysts for a variety of enantioselective transformations.[3][4]
Materials:
-
Chiral carboxylic acid
-
This compound
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., a BINOL-derived phosphoric acid)
-
Anhydrous, non-polar organic solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., molecular sieves)
-
Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Setup: A dry Schlenk flask is charged with the chiral carboxylic acid (1.0 eq), this compound (1.2 eq), and activated molecular sieves under an inert atmosphere.
-
Solvent and Catalyst Addition: Anhydrous solvent is added, followed by the chiral phosphoric acid catalyst (typically 1-10 mol%).
-
Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 50-80 °C) under an inert atmosphere.
-
Monitoring: The reaction is monitored by TLC for the consumption of the limiting reagent. Chiral HPLC or GC can be used to determine the enantiomeric excess of the product.
-
Workup: Upon completion, the reaction mixture is filtered to remove the molecular sieves. The solvent is removed in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired chiral ester.
Visualizations
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Caption: Plausible Catalytic Cycle for Chiral Phosphoric Acid Catalysis.
References
- 1. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Phosphoric Acid Catalyzed Kinetic Resolution of 2-Amido Benzyl Alcohols: Asymmetric Synthesis of 4H-3,1-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acidic Deprotection of 2-Methoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxybenzyl (2-OMB) ether is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its removal under acidic conditions offers a reliable method for deprotection. The acid-catalyzed cleavage proceeds through a stabilized benzylic carbocation, facilitated by the electron-donating methoxy (B1213986) group at the ortho position. This document provides detailed application notes, experimental protocols, and comparative data for the acidic deprotection of 2-methoxybenzyl ethers, with a focus on the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
The stability of benzyl-type protecting groups towards acidic cleavage is directly related to the stability of the carbocation formed upon their removal. Electron-donating substituents on the aromatic ring, such as methoxy groups, significantly stabilize the benzylic carbocation, thereby increasing the lability of the protecting group. This principle underpins the graduated reactivity of the benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB) groups.[1] While specific quantitative data for the 2-methoxybenzyl (2-OMB) ether is less commonly reported, its reactivity is analogous to the widely studied p-methoxybenzyl (PMB) ether.
Reaction Mechanism and Role of Scavengers
The acidic deprotection of 2-methoxybenzyl ethers proceeds via an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen by the acid, which converts the hydroxyl group of the parent alcohol into a good leaving group. Subsequent departure of the alcohol generates a resonance-stabilized 2-methoxybenzyl carbocation. This highly electrophilic carbocation can be quenched by a nucleophile, which can be the conjugate base of the acid or, more commonly, a scavenger added to the reaction mixture to prevent side reactions with the substrate or solvent.[2] Nucleophilic additives and solvents act as cation scavengers, reacting with the generated 4-methoxybenzyl cation, which protects the substrate from side reactions.[2]
Data Presentation: Deprotection of Methoxy-Substituted Benzyl Ethers
While specific comprehensive data for the 2-OMB group is limited in readily available literature, the following tables for the closely related p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers provide a strong indication of the expected reaction conditions and yields. The 2-OMB group's reactivity is generally considered to be similar to that of the PMB group.
Table 1: Trifluoroacetic Acid (TFA) Mediated Deprotection of PMB Ethers
| Substrate (PMB-Protected Alcohol) | TFA Concentration | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Primary Alcohol | 10% in CH₂Cl₂ | Room Temp. | 15 min - 2 h | >90 | [2] |
| Secondary Alcohol | 10% in CH₂Cl₂ | Room Temp. | 30 min - 4 h | 85-95 | [2] |
| Phenol | 20-50% in CH₂Cl₂ | 0 - Room Temp. | 1 - 4 h | >90 | [2] |
| In presence of Benzyl ether | 10% in CH₂Cl₂ | Room Temp. | 1 h | 88 | [3] |
Table 2: Hydrochloric Acid (HCl) Mediated Deprotection of PMB Ethers in HFIP/DCM
| Substrate (PMB-Protected Alcohol) | HCl (equivalents) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Primary Alcohol on Sugar | 0.1 | Room Temp. | < 5 min | 96 | [4] |
| Secondary Alcohol on Sugar | 0.1 | Room Temp. | < 5 min | 80-90 | [4] |
| In presence of TBDPS ether | 0.1 | Room Temp. | < 5 min | 89 | [4] |
Experimental Protocols
General Workflow for Acidic Deprotection
Protocol 1: Deprotection of 2-Methoxybenzyl Ethers using Trifluoroacetic Acid (TFA)
This protocol is a general guideline for the cleavage of 2-OMB ethers using TFA. Optimization of reaction time and temperature may be necessary for specific substrates.
-
Materials:
-
2-OMB protected substrate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., anisole (B1667542) or 1,3-dimethoxybenzene, 3-5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
-
Procedure:
-
Dissolve the 2-OMB protected substrate and the scavenger in anhydrous DCM (at a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 10-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the deprotected alcohol.
-
Protocol 2: Deprotection of 2-Methoxybenzyl Ethers using Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)
This protocol utilizes a catalytic amount of HCl in a mixture of HFIP and DCM for a rapid and mild deprotection.[4]
-
Materials:
-
2-OMB protected substrate
-
Anhydrous dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
-
A stock solution of HCl in HFIP (e.g., 0.2 M)
-
Scavenger (e.g., triethylsilane, 3 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the 2-OMB protected substrate and triethylsilane in a 1:1 mixture of anhydrous DCM and HFIP (to a substrate concentration of approximately 0.1 M).
-
Add a catalytic amount of the HCl/HFIP stock solution (e.g., 0.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction for 5-30 minutes, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the deprotected alcohol.
-
Decision-Making for Deprotection Conditions
The choice of acidic conditions for the deprotection of a 2-OMB ether depends on the overall stability of the substrate and the presence of other protecting groups.
Conclusion
The acidic deprotection of 2-methoxybenzyl ethers is a robust and versatile method for unmasking hydroxyl groups in organic synthesis. The choice between strong acid conditions with TFA or milder catalytic HCl in HFIP allows for tuning the reactivity to accommodate a variety of substrates and other protecting groups. The use of scavengers is highly recommended to prevent side reactions and improve yields. While the reactivity of the 2-OMB group is analogous to the more extensively documented PMB group, careful optimization of reaction conditions for each specific substrate is always advisable to ensure efficient and clean deprotection.
References
Application Notes: Oxidative Cleavage of Methoxybenzyl Ethers
Introduction
The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for hydroxyl functionalities in the multistep synthesis of complex molecules such as pharmaceuticals and natural products.[1][2] Its popularity stems from its stability under a range of reaction conditions and, most notably, its susceptibility to selective removal under mild oxidative conditions. This property allows for orthogonal deprotection strategies in the presence of other protecting groups, like standard benzyl (B1604629) (Bn) ethers, which are typically removed under reductive conditions (e.g., hydrogenolysis).[1][3]
The enhanced reactivity of the PMB group towards oxidants is due to the electron-donating nature of the para-methoxy substituent, which stabilizes the key cationic intermediate formed during the cleavage mechanism.[2] This note details the mechanism, common reagents, and detailed protocols for the oxidative cleavage of PMB ethers, with a focus on methods relevant to researchers in drug development and organic synthesis. While the p-methoxybenzyl ether is the most common, other isomers like 2,4-dimethoxybenzyl (DMB) ethers are also used and can be cleaved under even milder conditions.[4]
General Mechanism of Oxidative Cleavage
The oxidative deprotection of a PMB ether typically proceeds via a single-electron transfer (SET) mechanism. The electron-rich PMB group interacts with an electron-deficient oxidant (e.g., DDQ) to form a charge-transfer complex. An electron is then transferred from the PMB ether to the oxidant, generating a stabilized radical cation. This intermediate is readily attacked by water to form a hemiacetal, which subsequently fragments to release the deprotected alcohol, p-anisaldehyde, and the reduced oxidant.[2][4]
Figure 1: General mechanism for the oxidative cleavage of a p-methoxybenzyl (PMB) ether.
Method 1: Cleavage using DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone)
DDQ is the most common and versatile reagent for the deprotection of PMB ethers due to its high selectivity and efficiency.[5] The reaction is typically performed in a biphasic solvent system, such as dichloromethane (B109758) and water, under neutral conditions.[3]
Quantitative Data Summary
| Substrate Type | Reagent (Equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol PMB Ether | DDQ (2.3) | CH₂Cl₂/H₂O (17:1) | 1.5 | 78 | [6] |
| Secondary Alcohol PMB Ether | DDQ (2.3) | CH₂Cl₂/H₂O (17:1) | 4 | 74 | [6] |
| PMB-protected Carbohydrate | DDQ (2.3) | CH₂Cl₂/H₂O (17:1) | 3 | 63 | [6] |
| PMB-protected Terpene | DDQ (1.2) | CH₂Cl₂/Phosphate Buffer | 1 | 95 | [3] |
Experimental Protocol: General Procedure for DDQ-mediated Deprotection[6]
-
Preparation : Dissolve the PMB-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically a 10:1 to 20:1 ratio) to a concentration of approximately 0.03–0.05 M.
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Add solid 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1–2.3 equivalents) portion-wise to the stirred solution. The mixture will typically turn dark green or brown upon formation of the charge-transfer complex.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1–6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching : Upon completion, dilute the mixture with CH₂Cl₂ and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until the color of the organic layer fades.
-
Work-up : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2-3 times).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation : Purify the crude residue by silica (B1680970) gel column chromatography to afford the pure alcohol.
Figure 2: Standard experimental workflow for the deprotection of PMB ethers using DDQ.
Method 2: Electrochemical Cleavage
Electrochemical oxidation presents a sustainable and reagent-free alternative to chemical oxidants.[7][8] This method is often performed in a flow reactor, allowing for excellent control over reaction parameters and easy scalability. The process typically involves passing a solution of the PMB ether and an electrolyte through an electrochemical cell where anodic oxidation occurs.[7]
Quantitative Data Summary (Flow Electrolysis)[7]
| Substrate | Solvent / Electrolyte | Current (mA) | Yield (%) |
| 1-(4-Methoxybenzyloxy)dodecane | MeOH / Et₄NBF₄ (0.05 M) | 135 | 93 |
| 4-(4-Methoxybenzyloxy)but-1-ene | MeOH / Et₄NBF₄ (0.05 M) | 135 | 87 |
| Boc-Protected Piperidine Derivative | MeOH / Et₄NBF₄ (0.05 M) | 80 | 85 |
| PMB-Protected Glucose Derivative | MeOH / Et₄NBF₄ (0.05 M) | 135 | 83 |
Experimental Protocol: Electrochemical Deprotection in a Flow Reactor[7]
-
Solution Preparation : Prepare a 0.1 M solution of the PMB-protected substrate in methanol (B129727) (MeOH) containing 0.05 M tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄) as the supporting electrolyte.
-
System Setup : Use an undivided electrochemical flow reactor equipped with a carbon anode (e.g., C/PVDF) and a stainless steel cathode.
-
Electrolysis : Pump the solution through the flow cell at a constant flow rate (e.g., 0.25 mL/min).
-
Current Application : Apply a constant current (typically between 70–135 mA, optimized for the substrate) across the electrodes.
-
Collection : Collect the solution exiting the reactor. A single pass is often sufficient for high conversion.
-
Work-up : Upon completion of the run, concentrate the collected solution under reduced pressure to remove the solvent.
-
Purification : Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water to remove the electrolyte, dry over Na₂SO₄, and concentrate.
-
Isolation : Purify the crude product via silica gel column chromatography. The electrolyte can often be recovered from the aqueous washings and reused.
Selectivity and Orthogonality
A key advantage of oxidative PMB cleavage is its high chemoselectivity. The PMB group can be removed without affecting a wide range of other common alcohol protecting groups, making it an essential tool for complex synthetic strategies.[3][9]
Protecting Group Compatibility with DDQ-Mediated Cleavage
| Protecting Group | Chemical Name | Stability to DDQ |
| PMB | p-Methoxybenzyl | Cleaved |
| Bn | Benzyl | Stable[3] |
| TBS/TBDPS | Silyl Ethers | Stable[3] |
| Ac | Acetate | Stable[3] |
| Bz | Benzoyl | Stable |
| MOM | Methoxymethyl | Stable[2] |
| THP | Tetrahydropyranyl | Stable[2] |
This orthogonality allows for sequential deprotection schemes. For instance, a PMB group can be removed with DDQ, and a benzyl group on the same molecule can be subsequently removed by hydrogenolysis.
Figure 3: Logical workflow illustrating the orthogonal cleavage of PMB and Bn ethers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
2-Methoxybenzyl Alcohol: A Versatile Precursor for the Synthesis of Fragrance Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Methoxybenzyl alcohol, also known as o-anisyl alcohol, is a valuable aromatic starting material for the synthesis of a variety of fragrance compounds. Its chemical structure allows for the straightforward introduction of ester and ether functionalities, as well as oxidation to the corresponding aldehyde, all of which are classes of molecules frequently utilized in the fragrance industry. This document provides detailed protocols for the synthesis of key fragrance precursors from this compound, including 2-methoxybenzyl acetate (B1210297), 2-methoxybenzyl ethyl ether, and 2-methoxybenzaldehyde (B41997).
Introduction
The fragrance industry continually seeks novel and cost-effective routes to synthesize aromatic compounds with desirable olfactory properties. Benzyl (B1604629) derivatives are a cornerstone of many fragrance formulations, and substitutions on the aromatic ring can significantly influence the scent profile. This compound serves as a readily available and versatile precursor for generating a range of fragrance molecules. The primary routes for its conversion into fragrance compounds involve esterification, etherification, and oxidation.
-
Esterification: The reaction of this compound with carboxylic acids or their derivatives produces esters, which often possess fruity and floral notes.
-
Etherification: The formation of ethers from this compound can lead to compounds with unique and persistent aromas.
-
Oxidation: The oxidation of the alcohol functionality yields 2-methoxybenzaldehyde (o-anisaldehyde), a compound with a characteristic sweet, powdery, and hawthorn-like scent.
This application note details the experimental procedures for these key transformations, providing a foundation for further exploration and development of novel fragrance ingredients.
Synthesis of Fragrance Compounds from this compound
Esterification: Synthesis of 2-Methoxybenzyl Acetate
2-Methoxybenzyl acetate is an ester known for its contribution to floral and fruity fragrance compositions. A common and efficient method for its synthesis is the reaction of this compound with acetic anhydride (B1165640).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and acetic anhydride (1.2 eq).
-
Catalyst Addition (Optional): For enhanced reaction rates, a catalytic amount of a Lewis acid such as tris(pentafluorophenyl)borate (B12749223) (0.5 mol%) can be added. Alternatively, a strong acid catalyst like sulfuric acid can be used, though this may require neutralization during workup.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to accelerate the conversion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield pure 2-methoxybenzyl acetate.
| Reactant/Product | Molar Ratio | Key Parameters | Typical Yield |
| This compound | 1.0 | Reaction Time: Varies (monitor by TLC) | >90% |
| Acetic Anhydride | 1.2 | Temperature: Room Temperature to mild heating | |
| Catalyst (optional) | 0.005 | Purification: Column Chromatography | |
| 2-Methoxybenzyl Acetate | - | Olfactory Profile: Sweet, floral, fruity |
Etherification: Synthesis of 2-Methoxybenzyl Ethyl Ether
Ethers derived from this compound can provide unique and long-lasting notes to fragrance compositions. The Williamson ether synthesis is a classic and reliable method for the preparation of such compounds.
Experimental Protocol:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF). Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methoxybenzyl alkoxide.
-
Ether Formation: To the freshly prepared alkoxide solution, add a primary alkyl halide, such as ethyl iodide or ethyl bromide (1.1 eq), dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ether can be purified by distillation or column chromatography.
| Reactant/Product | Molar Ratio | Key Parameters | Typical Yield |
| This compound | 1.0 | Reaction Time: Varies (monitor by TLC) | High |
| Sodium Hydride | 1.1 | Temperature: 0 °C to Room Temperature | |
| Ethyl Halide (e.g., EtI, EtBr) | 1.1 | Purification: Distillation/Column Chromatography | |
| 2-Methoxybenzyl Ethyl Ether | - | Olfactory Profile: To be determined |
Oxidation: Synthesis of 2-Methoxybenzaldehyde
2-Methoxybenzaldehyde, or o-anisaldehyde, is a widely used fragrance ingredient with a sweet, powdery, hawthorn, and almond-like scent. Catalytic oxidation of this compound provides a direct route to this valuable aldehyde.
Experimental Protocol:
-
Catalyst and Reaction Setup: A variety of catalytic systems can be employed for the oxidation of benzyl alcohols. For a heterogeneous approach, a catalyst such as MoO2 nanoparticles can be used. In a round-bottom flask, suspend the catalyst in a suitable solvent.
-
Reactant Addition: Add this compound (1.0 eq) to the suspension.
-
Oxidant Addition: Introduce an oxidizing agent, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H2O2), to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature. The progress of the oxidation should be monitored by Gas Chromatography (GC) or TLC to determine the conversion of the alcohol and the selectivity for the aldehyde.
-
Workup: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then washed with water and a saturated solution of sodium sulfite (B76179) to quench any remaining oxidant.
-
Purification: The organic layer is separated, dried over a drying agent, and the solvent is evaporated. The crude 2-methoxybenzaldehyde can be purified by vacuum distillation or column chromatography.
| Reactant/Product | Molar Ratio | Key Parameters | Typical Yield | Selectivity |
| This compound | 1.0 | Reaction Time: Varies (monitor by GC/TLC) | High | High |
| Catalyst (e.g., MoO2 NPs) | Catalytic | Temperature: Elevated | ||
| Oxidant (e.g., TBHP) | Stoichiometric | Purification: Vacuum Distillation/Column Chromatography | ||
| 2-Methoxybenzaldehyde | - | Olfactory Profile: Sweet, powdery, hawthorn, vanilla, almond[1] |
Visualizing Synthesis Pathways
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Synthetic pathways from this compound to fragrance compounds.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a range of fragrance compounds. The protocols detailed in this application note for esterification, etherification, and oxidation provide robust and reproducible methods for accessing 2-methoxybenzyl acetate, 2-methoxybenzyl ethers, and 2-methoxybenzaldehyde. These derivatives possess interesting olfactory properties that are highly sought after in the fragrance industry. The provided methodologies can serve as a starting point for the development of novel fragrance ingredients and for the optimization of existing synthetic routes. Further research into the olfactory properties of a wider range of esters and ethers derived from this compound is warranted to fully explore its potential in the creation of new and captivating scents.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 2-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, facilitating the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinylaryl compounds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is distinguished by its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its reagents.[2][3] These characteristics make it an invaluable tool in the pharmaceutical industry for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[4][5]
Derivatives of 2-methoxybenzyl alcohol are important building blocks in organic synthesis. The biaryl moieties constructed using these derivatives are prevalent in compounds with significant biological activities. This document provides detailed protocols for the preparation of a this compound derivative and its subsequent application in a Suzuki-Miyaura coupling reaction to synthesize a biphenyl (B1667301) structure.
Signaling Pathways and Experimental Workflow
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
A typical experimental workflow for the synthesis of a biaryl compound from this compound involves two main stages: the conversion of the alcohol to a more reactive halide, followed by the palladium-catalyzed Suzuki coupling reaction.
Caption: Experimental workflow for biaryl synthesis from this compound.
Data Presentation
The following tables summarize representative substrates for the Suzuki coupling reaction with 2-methoxybenzyl bromide and typical reaction parameters.
Table 1: Representative Substrates and Expected Yields
| Entry | Arylboronic Acid (R²) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Benzyl-1-methoxybenzene | 85-95 |
| 2 | 4-Methylphenylboronic acid | 1-Methoxy-2-(4-methylbenzyl)benzene | 88-96 |
| 3 | 4-Methoxyphenylboronic acid | 1-Methoxy-2-(4-methoxybenzyl)benzene | 82-93 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorobenzyl)-1-methoxybenzene | 80-90 |
| 5 | 3-Nitrophenylboronic acid | 1-Methoxy-2-(3-nitrobenzyl)benzene | 75-85 |
Yields are estimated based on literature for similar Suzuki coupling reactions.
Table 2: Optimized Reaction Parameters for Suzuki Coupling
| Parameter | Value |
| Reactants | |
| 2-Methoxybenzyl bromide | 1.0 mmol |
| Arylboronic acid | 1.2 mmol |
| Catalyst | |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 mmol (3 mol%) |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol |
| Solvent System | |
| Toluene | 5 mL |
| Ethanol | 2 mL |
| Water | 2 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxybenzyl Bromide from this compound
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 72.4 mmol) in dichloromethane (40 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (2.5 mL, 26.5 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into 50 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2-methoxybenzyl bromide.
Protocol 2: Suzuki Coupling of 2-Methoxybenzyl Bromide with Phenylboronic Acid
Materials:
-
2-Methoxybenzyl bromide
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (for chromatography)
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
Procedure:
-
To a Schlenk flask, add 2-methoxybenzyl bromide (1.0 mmol, 201.1 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).[8]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).[8]
-
Add anhydrous toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.[8]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[8]
-
Monitor the reaction progress by TLC until the starting material is consumed.
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2-benzyl-1-methoxybenzene.[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
Application Notes: Synthesis of 1-(2-methoxyphenyl)ethanol via Grignard Reaction
Introduction
The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2][3] Grignard reagents are powerful nucleophiles and strong bases, capable of reacting with a wide range of electrophiles, most notably aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[1][4][5]
This application note provides a detailed protocol for the synthesis of the secondary alcohol, 1-(2-methoxyphenyl)ethanol (B80116). This is achieved by reacting 2-methoxybenzaldehyde (B41997) with a methylmagnesium halide, a classic example of nucleophilic addition to an aromatic aldehyde. The protocol covers the in-situ preparation of the Grignard reagent and its subsequent reaction, work-up, and purification. Due to the high reactivity of Grignard reagents with protic solvents, strict anhydrous conditions are essential for the success of the reaction.[6]
Overall Reaction Scheme
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive and can ignite spontaneously upon exposure to air and moisture. All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried before use to prevent quenching of the reagent.[6][7]
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Equivalents |
| Magnesium Turnings | Mg | 24.31 g/mol | 2.92 g | 1.2 |
| Methyl Bromide | CH₃Br | 94.94 g/mol | 10.44 g | 1.1 |
| Iodine | I₂ | 253.81 g/mol | 1 crystal | Catalytic |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 g/mol | 13.62 g | 1.0 |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 g/mol | 250 mL | - |
| Saturated Ammonium (B1175870) Chloride | NH₄Cl | 53.49 g/mol | 100 mL | - |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 g/mol | As needed | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 g/mol | 150 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 g/mol | 50 mL | - |
Equipment
-
Three-necked round-bottom flask (500 mL), flame-dried
-
Reflux condenser and addition funnel (250 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
Protocol 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, addition funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the procedure.[6]
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the flask. Add a single crystal of iodine. The disappearance of the purple iodine color upon gentle heating indicates the activation of the magnesium surface.[6][8]
-
Initiation: In the addition funnel, prepare a solution of methyl bromide (1.1 eq) in 50 mL of anhydrous diethyl ether. Add a small portion (approx. 5 mL) of this solution to the activated magnesium. The reaction is initiated when bubbling is observed and the solution turns cloudy and grayish.[9][10] Gentle warming may be required if the reaction does not start spontaneously.[9]
-
Reagent Formation: Once initiated, add the remaining methyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[7]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[9] The resulting gray/brown solution is used directly in the next step.
Protocol 2: Grignard Reaction with 2-Methoxybenzaldehyde
-
Substrate Preparation: Dissolve 2-methoxybenzaldehyde (1.0 eq) in 100 mL of anhydrous diethyl ether in a separate flame-dried flask. Transfer this solution to the addition funnel.
-
Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Reaction: Add the 2-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.[9]
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[6]
Protocol 3: Work-up and Product Purification
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Carefully and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[7]
-
Washing: Combine all the organic layers and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove any remaining inorganic salts.[6]
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
Purification: Purify the crude 1-(2-methoxyphenyl)ethanol by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain the final product.[6]
Visualizations
Reaction Mechanism
Experimental Workflow
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. leah4sci.com [leah4sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methoxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and practical laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 2-methoxybenzaldehyde (B41997). This is typically achieved using hydride-based reducing agents. The two most common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Q2: Which reducing agent is more suitable for the synthesis of this compound, NaBH₄ or LiAlH₄?
A2: Both NaBH₄ and LiAlH₄ are effective in reducing aldehydes to primary alcohols.[1] However, NaBH₄ is generally the preferred reagent for this specific synthesis due to its milder nature, higher chemoselectivity, and greater ease of handling.[2] LiAlH₄ is a much stronger reducing agent and can react violently with protic solvents like water and alcohols.[2][3] It is also less selective and can reduce other functional groups that might be present in more complex substrates. For the straightforward reduction of 2-methoxybenzaldehyde, the operational simplicity and safety of NaBH₄ make it the more practical choice.
Q3: What is a typical solvent system for the reduction of 2-methoxybenzaldehyde with NaBH₄?
A3: Protic solvents such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) are commonly used for NaBH₄ reductions.[4][5] A mixture of solvents, for instance, THF and MeOH, can also be employed. The choice of solvent can influence the reaction rate and yield.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2-methoxybenzaldehyde). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[5]
Q5: What are the potential side products in this synthesis?
A5: The primary side product of concern is 2-methoxybenzoic acid, which can form if the starting 2-methoxybenzaldehyde is contaminated with the corresponding carboxylic acid or if the product, this compound, is oxidized back to the aldehyde and then further to the acid. Over-reduction is generally not an issue with NaBH₄.
Q6: How is the final product, this compound, typically purified?
A6: After the reaction is complete and the work-up procedure is performed, the crude product is often an oil. Purification is commonly achieved by distillation under reduced pressure (vacuum distillation).[3][6] This method is effective for separating the desired alcohol from non-volatile impurities and any remaining high-boiling point solvent. Column chromatography can also be used for purification.[6]
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Potential Cause | Troubleshooting Solution | Rationale |
| Degraded Reducing Agent | Use a fresh, unopened container of NaBH₄ or LiAlH₄. Ensure proper storage in a cool, dry place. | Hydride reducing agents are sensitive to moisture and can decompose over time, leading to reduced activity. |
| Insufficient Reducing Agent | Use a molar excess of the reducing agent (typically 1.2 to 1.5 equivalents relative to the aldehyde). | This ensures that all of the aldehyde is converted to the alcohol, accounting for any slight degradation of the reagent. |
| Steric Hindrance | Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C for NaBH₄ in ethanol). | The ortho-methoxy group can cause steric hindrance, slowing down the approach of the hydride to the carbonyl carbon.[7] Providing more energy and time can help overcome this barrier. |
| Incomplete Reaction | Monitor the reaction closely using TLC until the starting aldehyde is completely consumed.[5] | Prematurely stopping the reaction will result in a mixture of starting material and product, thus lowering the isolated yield. |
| Losses during Work-up | Ensure proper phase separation during extraction. Perform multiple extractions (2-3 times) with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to maximize product recovery from the aqueous layer. | This compound has some solubility in water, and significant amounts can be lost if the extraction is not performed thoroughly. |
Guide 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Solution | Rationale |
| Unreacted Starting Material (2-methoxybenzaldehyde) | Ensure the reaction goes to completion by monitoring with TLC. If necessary, add a small additional portion of the reducing agent. | Incomplete reaction is a common source of starting material contamination in the final product. |
| Formation of 2-methoxybenzoic acid | Wash the organic extract with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the work-up. | This will deprotonate the acidic 2-methoxybenzoic acid, forming a salt that will be soluble in the aqueous layer and thus removed from the organic phase containing the desired alcohol. |
| Solvent Contamination | After rotary evaporation, place the product under high vacuum for an extended period to remove residual solvent. Ensure the distillation is performed carefully to separate the product from any remaining solvent. | Solvents used in the reaction and work-up can be difficult to remove completely and may appear as impurities in characterization data (e.g., NMR). |
Data Presentation
Table 1: Comparison of Yields for the Reduction of Substituted Benzaldehydes using LiBH₄ under Microwave Irradiation
| Starting Aldehyde | Product | Time (sec) | Yield (%) |
| Benzaldehyde | Benzyl alcohol | 30 | 95 |
| 2-methoxybenzaldehyde | This compound | 30 | 92 |
| 4-methoxybenzaldehyde | 4-methoxybenzyl alcohol | 30 | 92 |
| 4-bromobenzaldehyde | 4-bromobenzyl alcohol | 30 | 95 |
| 4-nitrobenzaldehyde | 4-nitrobenzyl alcohol | 30 | 97 |
| 4-chlorobenzaldehyde | 4-chlorobenzyl alcohol | 30 | 94 |
Data adapted from Oriental Journal of Chemistry, showcasing a rapid and high-yield reduction method.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Once complete, cool the reaction mixture again in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane to extract the product.
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. studylib.net [studylib.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. orientjchem.org [orientjchem.org]
Technical Support Center: Oxidation of 2-Methoxybenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the oxidation of 2-methoxybenzyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of this compound, offering potential causes and solutions to get your experiment back on track.
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion of this compound | 1. Inactive or insufficient oxidant: The oxidizing agent may have degraded or been added in a substoichiometric amount.2. Catalyst poisoning or inactivity: The catalyst may be poisoned by impurities or may not have been activated properly.3. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Verify oxidant activity and stoichiometry: Use a fresh batch of the oxidant and ensure the correct molar ratio is used. Consider adding a slight excess.2. Check catalyst quality and activation: Use a fresh, high-purity catalyst. If required, follow a pre-activation procedure.3. Optimize reaction temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. |
| Formation of 2-methoxybenzoic acid (over-oxidation) | 1. Excessively strong oxidizing agent: The chosen oxidant may be too reactive, leading to the oxidation of the intermediate aldehyde.2. Prolonged reaction time: Leaving the reaction to run for an extended period after the alcohol has been consumed can lead to over-oxidation.3. High reaction temperature: Elevated temperatures can increase the rate of over-oxidation.[1] | 1. Use a milder oxidant: Consider switching to a more selective oxidant, such as pyridinium (B92312) chlorochromate (PCC) or using a controlled catalytic system like TEMPO/NaOCl.2. Monitor reaction progress: Use techniques like TLC or GC to monitor the disappearance of the starting material and the formation of the aldehyde. Quench the reaction once the alcohol is consumed.3. Reduce reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of unknown byproducts | 1. Decomposition of starting material or product: The reaction conditions may be too harsh, causing decomposition.2. Side reactions due to impurities: Impurities in the starting material or solvent can lead to unexpected side reactions.3. Ether cleavage: Under strongly acidic or basic conditions, the methoxy (B1213986) group may be cleaved. | 1. Use milder reaction conditions: Lower the temperature or use a less aggressive oxidant.2. Ensure purity of reagents: Use purified starting materials and high-purity solvents.3. Maintain neutral or near-neutral pH: If possible, buffer the reaction mixture to avoid extreme pH conditions. |
| Inconsistent reaction yields | 1. Variability in reagent quality: Different batches of reagents, especially the oxidant or catalyst, can have varying activity.2. Atmospheric moisture: Some reactions are sensitive to moisture.3. Inconsistent work-up procedure: Variations in the extraction or purification steps can lead to fluctuating yields. | 1. Standardize reagent sources: Use reagents from the same supplier and lot number for a series of experiments.2. Use anhydrous conditions: If the reaction is moisture-sensitive, use dry solvents and an inert atmosphere (e.g., nitrogen or argon).3. Develop a standardized work-up protocol: Ensure consistent volumes, times, and techniques for all work-up and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the oxidation of this compound?
The primary and desired product of the selective oxidation of this compound is 2-methoxybenzaldehyde (B41997).[2]
Q2: What is the most common side reaction, and how can I minimize it?
The most common side reaction is the over-oxidation of the intermediate 2-methoxybenzaldehyde to form 2-methoxybenzoic acid.[3] To minimize this, you can:
-
Use a mild and selective oxidizing agent.
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed.
-
Maintain a controlled and moderate reaction temperature.
Q3: Can I use strong oxidizing agents like potassium permanganate (B83412) or chromic acid?
While strong oxidizing agents can oxidize this compound, they are often difficult to control and are more likely to lead to over-oxidation, resulting in the formation of 2-methoxybenzoic acid. Milder and more selective reagents are generally preferred for the synthesis of 2-methoxybenzaldehyde.
Q4: How does the methoxy group influence the oxidation reaction?
The electron-donating nature of the methoxy group can make the aromatic ring more susceptible to certain side reactions, but it primarily influences the reactivity of the benzylic alcohol. In some catalytic systems, electron-donating groups can affect the rate of oxidation.
Q5: My reaction has stalled. What should I do?
First, confirm that the starting material is still present using a technique like TLC. If it is, consider the following:
-
Check the oxidant: It may have been consumed or degraded. A fresh portion of the oxidant can be added.
-
Check the catalyst: If using a catalyst, it may have become deactivated.
-
Increase the temperature: A modest increase in temperature may be sufficient to restart the reaction.
Reaction Pathways
The following diagram illustrates the desired oxidation pathway and the common over-oxidation side reaction.
Caption: Desired and side reaction pathways in this compound oxidation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the oxidation of this compound.
Caption: A troubleshooting workflow for the oxidation of this compound.
Experimental Protocols
Selective Oxidation to 2-Methoxybenzaldehyde using PCC
This protocol is designed to minimize the over-oxidation to 2-methoxybenzoic acid.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Reagent Addition: To this solution, add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically within 2-4 hours), dilute the reaction mixture with diethyl ether and filter it through a pad of silica (B1680970) gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain pure 2-methoxybenzaldehyde.
TEMPO-Catalyzed Oxidation
This method uses a catalytic amount of TEMPO and a stoichiometric amount of a co-oxidant, offering a milder alternative.
-
Setup: To a solution of this compound in a suitable solvent (e.g., a mixture of DCM and water), add TEMPO (1-5 mol%) and a phase-transfer catalyst if necessary.
-
Co-oxidant Addition: Cool the mixture in an ice bath and slowly add a solution of the co-oxidant (e.g., sodium hypochlorite) while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC.
-
Quenching: Once the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium thiosulfate.
-
Work-up and Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
Technical Support Center: Purification of 2-Methoxybenzyl Alcohol by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-methoxybenzyl alcohol using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Issue | Question | Possible Cause & Solution |
| Poor Separation | Q1: My this compound is not separating from impurities, resulting in overlapping fractions. What should I do? | A: Poor resolution is a common challenge. Consider the following troubleshooting steps:1. Optimize the Mobile Phase: The polarity of your eluent is critical.[1] * If your compound is eluting too quickly (high Rf value): Your eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane (B92381) in an ethyl acetate (B1210297)/hexane mixture).[1] * If your compound is eluting too slowly or not at all (low Rf value): Your eluent is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., increase ethyl acetate).[1] A good target Rf value for the desired compound on a TLC plate before starting the column is around 0.35.[2] 2. Check Column Packing: An improperly packed column with channels or air bubbles will lead to poor separation.[1][3] Ensure the column is packed uniformly. 3. Column Dimensions: For difficult separations, a longer and narrower column can improve resolution.[2] |
| Compound Stuck on Column | Q2: The this compound appears to be stuck at the top of the column and is not eluting. Why is this happening? | A: This indicates that the compound is too strongly adsorbed to the stationary phase, which is often due to the eluent being insufficiently polar.[1] * Solution: Gradually increase the polarity of the mobile phase. For a compound like this compound, which contains a polar hydroxyl group, you may need to incrementally increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.[2][4] In some cases, a stronger polar solvent like methanol (B129727) in small percentages might be required. |
| Product Elutes Too Quickly | Q3: My product is coming off the column in the very first fractions, along with non-polar impurities. How can I fix this? | A: This happens when the mobile phase is too polar, causing the compound to spend most of its time in the mobile phase without sufficient interaction with the stationary phase.[2] * Solution: Start with a less polar solvent system. For example, begin eluting with a higher percentage of hexane in your ethyl acetate/hexane mixture and gradually increase the ethyl acetate content.[2] |
| Streaking or Tailing of Bands | Q4: The band corresponding to my this compound is streaking down the column. What causes this and how can I prevent it? | A: Tailing can be caused by several factors: * Sample Overload: Applying too much sample to the column can lead to band broadening and tailing. Use an appropriate amount of sample for your column size (typically 20-50 times the sample weight in adsorbent).[2] * Poor Solubility: If the sample is not fully dissolved in the mobile phase when loaded, it can cause streaking. Ensure your compound is dissolved in a minimum amount of the initial eluent.[5] * Compound Degradation: this compound should be stable on silica (B1680970) gel, but it's good practice to check for stability with a 2D TLC if this issue persists.[4][5] |
| Cracked or Dry Column Bed | Q5: The silica gel bed in my column has cracked. Will this affect my separation? | A: Yes, cracks in the stationary phase create channels where the solvent and sample can pass through without proper interaction, leading to very poor or no separation.[5] * Prevention: Never let the solvent level drop below the top of the stationary phase.[2][6] Always keep the column head filled with solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary and mobile phase for the purification of this compound?
A: For a moderately polar compound like this compound, silica gel is the most common and suitable stationary phase due to its polar nature.[2][3][7] A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio is optimized based on TLC analysis.[8][9]
Q2: How do I choose the correct solvent system?
A: The ideal solvent system is determined by running preliminary thin-layer chromatography (TLC) plates.[2] The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.3-0.4, and there is a good separation between it and any impurities.[4]
Q3: What is the difference between wet and dry loading of the sample?
A:
-
Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully adding it to the top of the column.[3][10] This is often preferred for liquid samples.[3]
-
Dry loading is used when the sample is not very soluble in the initial eluting solvent. The sample is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then added to the top of the column.[3][5][10]
Q4: Can I reuse my column?
A: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications. Residual compounds from a previous separation can elute and contaminate your current purification. For optimal purity, it is best to use a freshly packed column for each separation.
Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Glass column with stopcock
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Sand
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Collection tubes
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TLC plates, chamber, and UV lamp
2. Procedure:
-
Solvent System Selection: Prepare various mixtures of ethyl acetate in hexane (e.g., 10%, 20%, 30% ethyl acetate). Spot the crude sample on TLC plates and elute with these mixtures to find the optimal solvent system that gives an Rf of ~0.35 for this compound and good separation from impurities.
-
Column Packing (Wet Method):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.[6]
-
Add a small layer of sand (~0.5 cm) over the cotton plug.[6]
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In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]
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Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[2]
-
Add another thin layer of sand (~0.5 cm) on top of the silica gel to protect the surface.[2]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin elution with the least polar solvent mixture determined from your TLC analysis (e.g., 10% EtOAc/Hexane).
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
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Collect fractions in test tubes. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) as needed to elute the this compound.
-
3. Data Presentation:
The following table represents hypothetical data for a gradient elution purification of this compound.
| Fraction Range | Solvent System (EtOAc in Hexane) | Compounds Eluted (based on TLC) | Purity of this compound |
| 1-10 | 10% | Non-polar impurities | 0% |
| 11-15 | 20% | Mixed fractions (impurities and product) | 20-80% |
| 16-25 | 20% | This compound | >98% |
| 26-30 | 30% | More polar impurities | 0% |
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chromtech.com [chromtech.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. columbia.edu [columbia.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Recrystallization of 2-Methoxybenzyl Alcohol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-methoxybenzyl alcohol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue with polar aromatic compounds like this compound derivatives, especially when their melting point is low. Here are several strategies to address this:
-
Reheat and Add More Solvent: The oil is essentially a supersaturated solution. Reheat the mixture until the oil fully dissolves, then add a small amount of additional hot solvent to ensure it remains in solution as it cools.
-
Slow Cooling: Rapid cooling often promotes oiling. Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.
-
Solvent System Modification:
-
If using a single solvent, try switching to a solvent with a lower boiling point.
-
If using a mixed solvent system (e.g., ethanol (B145695)/water), you may have added too much of the "good" solvent (ethanol). Reheat to dissolve the oil and add a small amount of the "poor" solvent (water) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.
-
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.
Q2: I am getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
A2: A low yield can be frustrating. Here are the common culprits and their solutions:
-
Using Too Much Solvent: This is the most frequent cause of low recovery. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already completed the filtration, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible. Adding a slight excess of hot solvent before filtration can also help keep the compound in solution.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. Cooling in an ice bath for at least 30 minutes is generally recommended.
-
Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q3: The crystals I've obtained are very small and needle-like, or they appear as a fine powder. How can I get larger, better-quality crystals?
A3: The size and quality of crystals are influenced by the rate of crystal growth.
-
Slower Cooling: Rapid crystal growth, often from fast cooling, leads to smaller and less pure crystals. For larger crystals, allow the solution to cool to room temperature undisturbed over a longer period before moving it to a colder environment.
-
Reduce Supersaturation: A highly concentrated solution can lead to rapid precipitation of small crystals. Use a slightly larger volume of solvent to reduce the level of supersaturation.
-
Solvent Choice: The choice of solvent can significantly impact crystal habit. Experiment with different solvent systems. For polar compounds like this compound derivatives, solvent mixtures like ethanol/water, isopropanol/water, or acetone (B3395972)/hexane can be effective.
Q4: How do I choose the best solvent for recrystallizing my this compound derivative?
A4: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
"Like Dissolves Like": this compound and its derivatives are polar molecules due to the hydroxyl and methoxy (B1213986) groups. Therefore, polar solvents are a good starting point. Alcohols like ethanol and methanol (B129727) are often good choices.
-
Mixed Solvent Systems: A mixed solvent system is often effective. Dissolve your compound in a "good" solvent (one in which it is very soluble, e.g., ethanol) and then add a "poor" solvent (one in which it is less soluble, e.g., water) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Trial and Error: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating to find the optimal one.
Data Presentation
Table 1: Qualitative and Quantitative Solubility of Methoxybenzyl Alcohol Derivatives in Common Solvents
| Solvent System | This compound Derivative Solubility (Qualitative) | 4-Methoxybenzyl Alcohol Solubility (Quantitative at 20-25°C) | Notes |
| Water | Low to Sparingly Soluble | 2 g/L[1] | The hydroxyl and methoxy groups provide some water solubility, but the aromatic ring limits it. |
| Ethanol | Freely Soluble | Miscible | A good "good" solvent for creating a mixed solvent system with water. |
| Methanol | Freely Soluble | Soluble | Similar to ethanol, a good choice for a primary recrystallization solvent. |
| Diethyl Ether | Soluble | Freely Soluble | Its high volatility can make it challenging to work with for recrystallization. |
| Acetone | Soluble | Soluble | A versatile polar aprotic solvent. |
| Ethyl Acetate | Soluble | Soluble | A moderately polar solvent; has been used for recrystallizing vanillyl alcohol. |
| Hexane/Heptane | Sparingly Soluble to Insoluble | Insoluble | Good "poor" solvents to use in combination with more polar solvents like acetone or ethyl acetate. |
| Toluene | Soluble when hot | Soluble | A less polar aromatic solvent, may be suitable for less polar derivatives. |
Experimental Protocols
Protocol 1: General Recrystallization of a this compound Derivative using a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethanol and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass or drying dish.
Protocol 2: Recrystallization of a this compound Derivative using a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution remains faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound derivatives.
References
Technical Support Center: 2-Methoxybenzyl Ether Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the deprotection of 2-methoxybenzyl (2-MeOBn) ethers.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the deprotection of 2-methoxybenzyl ethers.
Issue 1: Incomplete or slow reaction during oxidative deprotection with DDQ.
| Potential Cause | Troubleshooting Steps | Rationale |
| Decomposed DDQ | Use a fresh bottle of high-purity 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). | DDQ is sensitive to moisture and can decompose over time, leading to reduced reactivity. |
| Insufficient Equivalents of DDQ | Increase the stoichiometry of DDQ to 1.1-1.5 equivalents. For substrates prone to side reactions, consider a catalytic amount of DDQ (10 mol%) with a co-oxidant like tert-butyl nitrite (B80452) (TBN). | While catalytic methods exist, stoichiometric amounts are often necessary to drive the reaction to completion. |
| Inappropriate Solvent | Ensure the use of an appropriate solvent system, typically dichloromethane (B109758) (DCM) with a small amount of water (e.g., 18:1 v/v). | The presence of water is crucial for the hydrolysis of the intermediate formed during the reaction. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40 °C), provided your substrate is stable. | Increased temperature can enhance the reaction rate. |
| Steric Hindrance | For highly hindered substrates, longer reaction times or harsher conditions may be necessary. Consider switching to a different deprotection method if the reaction does not proceed. | Steric bulk around the ether linkage can impede the approach of the DDQ reagent. |
Issue 2: Formation of side products during acid-catalyzed deprotection.
| Potential Cause | Troubleshooting Steps | Rationale |
| Cationic Side Reactions | Add a cation scavenger, such as 1,3-dimethoxybenzene (B93181) or triethylsilane (TES), to the reaction mixture. | The liberated 2-methoxybenzyl cation is electrophilic and can react with other nucleophilic sites in the molecule. Scavengers trap this cation, preventing side reactions.[1] |
| Acid-Labile Protecting Groups | If your molecule contains other acid-sensitive groups (e.g., acetals, silyl (B83357) ethers), consider using a milder acidic method or an alternative deprotection strategy. | Strong acids like trifluoroacetic acid (TFA) can cleave other protecting groups. A milder system like catalytic HCl in hexafluoro-2-propanol (HFIP) may offer better selectivity. |
| Substrate Degradation | Reduce the concentration of the acid or the reaction temperature. Monitor the reaction closely by TLC to minimize exposure to acidic conditions. | Prolonged exposure to strong acids can lead to the degradation of sensitive substrates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting 2-methoxybenzyl ethers?
A1: The most prevalent methods for cleaving 2-MeOBn ethers include:
-
Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). This is often the preferred method due to the electron-rich nature of the 2-methoxybenzyl group.
-
Acidic Cleavage: Employing strong acids such as trifluoroacetic acid (TFA) or milder, catalytic systems.[1][2]
-
Lewis Acid-Mediated Cleavage: Utilizing Lewis acids like boron tribromide (BBr₃) or zinc triflate (Zn(OTf)₂).
-
Catalytic Transfer Hydrogenolysis: A mild reductive method using a palladium catalyst and a hydrogen donor like formic acid.[3]
Q2: Why is my 2-MeOBn deprotection reaction not going to completion?
A2: Incomplete deprotection can stem from several factors, including insufficient reagent, suboptimal reaction conditions (time, temperature, solvent), decomposition of reagents (especially DDQ), or significant steric hindrance around the ether linkage.
Q3: Can I selectively deprotect a 2-MeOBn ether in the presence of a standard benzyl (B1604629) (Bn) ether?
A3: Yes, this is a key advantage of the 2-MeOBn protecting group. The electron-donating methoxy (B1213986) group makes the 2-MeOBn ether more susceptible to oxidative cleavage. Reagents like DDQ will typically cleave the 2-MeOBn group selectively over a simple benzyl ether.[4]
Q4: My compound contains other reducible functional groups. Can I still use a reductive cleavage method?
A4: Catalytic transfer hydrogenolysis is a milder alternative to traditional high-pressure hydrogenation and may be compatible with some reducible functional groups.[3] However, if your molecule contains highly sensitive groups like alkenes or alkynes that you wish to preserve, an oxidative or acidic cleavage method would be a more suitable choice.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the deprotection of p-methoxybenzyl (PMB) ethers, which serve as a close proxy for 2-MeOBn ethers.
| Deprotection Method | Reagent & Conditions | Substrate | Yield (%) | Reference |
| Acidic Cleavage | 0.5 equiv TfOH, 3 equiv 1,3-dimethoxybenzene, CH₂Cl₂ | PMB-protected cholesterol | 82 | [1] |
| Acidic Cleavage | 0.1 equiv HCl, DCM/HFIP (1:1) | PMB-protected mannoside | 80 | [5] |
| Oxidative Cleavage | 2.3 equiv DDQ, CH₂Cl₂/H₂O | PMB-protected thiorhamnopyranoside | 78 | [6] |
| Electrochemical | 0.05 M Et₄NBF₄ in MeOH, 135 mA | PMB-protected 2-phenylethanol | 93 | [3] |
Experimental Protocols
Protocol 1: Oxidative Deprotection using DDQ
-
Preparation: Dissolve the 2-MeOBn protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (18:1 v/v).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add DDQ (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress by Thin Layer Chromatography (TLC). The reaction mixture will typically darken in color.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the 2-MeOBn protected compound (1.0 eq) in dichloromethane (DCM). If side reactions are anticipated, add a cation scavenger like 1,3-dimethoxybenzene (3.0 eq).
-
Initiation: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise (a 10% solution in DCM is a good starting point).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision tree for selecting a 2-MeOBn deprotection method.
Caption: General workflow for DDQ-mediated deprotection of 2-MeOBn ethers.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. kiesslinglab.com [kiesslinglab.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methoxybenzyl Ether Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of 2-methoxybenzyl (2-OMB) ethers, a common protecting group for alcohols. While the focus is on the 2-methoxy isomer, much of the information is also applicable to the more widely used 4-methoxybenzyl (PMB) ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving 2-methoxybenzyl ethers?
A1: The most common methods for cleaving 2-methoxybenzyl ethers involve oxidative or acidic conditions. Oxidative cleavage is frequently performed using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1] Acidic cleavage is typically accomplished with trifluoroacetic acid (TFA).[2] Other methods include the use of other Lewis or Brønsted acids, and electrochemical approaches.[3][4]
Q2: What are the typical byproducts of 2-methoxybenzyl ether cleavage?
A2: The primary byproduct is 2-methoxybenzaldehyde (B41997). In oxidative cleavage with DDQ, the reduced form of the reagent, 2,3-dichloro-5,6-dicyanohydroquinone (DDQH2), is also a major byproduct, which can sometimes complicate purification.[5][6] When the cleavage is performed in a methanol (B129727) solvent, as in some electrochemical methods, 2-methoxybenzaldehyde dimethyl acetal (B89532) can be formed.[3][7] During acidic cleavage, the liberated 2-methoxybenzyl cation is highly reactive and can be trapped by scavengers or other nucleophiles present in the reaction mixture, leading to additional byproducts.[2][8]
Q3: How can I remove the byproducts from my reaction mixture?
A3: Purification strategies depend on the specific byproducts.
-
2-Methoxybenzaldehyde: This can often be removed by standard column chromatography.
-
DDQH2: This byproduct is often insoluble in common organic solvents like dichloromethane (B109758) and can be removed by filtration.[6] Washing the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate) can also help remove the acidic DDQH2.
-
Scavenger Adducts: Byproducts formed from scavengers are typically removed by column chromatography.
Q4: Can I selectively cleave a 2-methoxybenzyl ether in the presence of other protecting groups?
A4: Yes, selective cleavage is a key advantage of the 2-methoxybenzyl group. Due to the electron-donating methoxy (B1213986) group, it is more labile to oxidative and acidic conditions than a simple benzyl (B1604629) (Bn) ether.[8] For instance, DDQ can selectively cleave a p-methoxybenzyl ether in the presence of a benzyl ether. It is also possible to cleave a 2-methoxybenzyl ether in the presence of silyl (B83357) ethers like TBDPS, though more acid-labile silyl ethers like TBS may be partially cleaved under strong acidic conditions.[9]
Troubleshooting Guides
Incomplete Cleavage
Problem: My 2-methoxybenzyl ether cleavage reaction is sluggish or incomplete, with significant starting material remaining.
| Possible Cause | Suggested Solution |
| Insufficient Reagent (DDQ or Acid) | For DDQ cleavage, ensure at least 1.1-1.5 equivalents are used. For acidic cleavage (e.g., TFA), increase the concentration or the number of equivalents.[2] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. For acidic cleavage, a moderate increase in temperature (e.g., to 40 °C) may be beneficial if the substrate is stable. |
| Decomposed Reagent | DDQ is sensitive to moisture. Use a fresh bottle of high-purity DDQ. Ensure acids like TFA are not old or contaminated. |
| Steric Hindrance | A sterically hindered 2-methoxybenzyl ether may require more forcing conditions (higher temperature, longer reaction time, or a stronger Lewis acid). |
| Inappropriate Solvent | For DDQ reactions, a common solvent system is dichloromethane (DCM) with a small amount of water.[10] For acidic reactions, DCM is also a common choice. |
Formation of Unexpected Byproducts
Problem: My reaction is complete, but I have isolated unexpected byproducts in significant quantities.
| Possible Cause | Suggested Solution |
| Reaction with Scavenger | In acidic cleavage, the 2-methoxybenzyl cation can react with the desired product or starting material. Add a cation scavenger like triisopropylsilane (B1312306) (TIS) or 1,3-dimethoxybenzene (B93181) to the reaction mixture to trap the carbocation.[2][8] |
| Over-oxidation | With DDQ, other sensitive functional groups in the molecule may be oxidized. Ensure the reaction is not run for an unnecessarily long time and consider running the reaction at a lower temperature. |
| Side Reactions of the Product | The deprotected alcohol may be unstable under the reaction conditions. If using acidic cleavage, neutralize the reaction mixture promptly upon completion. |
Experimental Protocols
Oxidative Cleavage with DDQ
This protocol describes a general procedure for the deprotection of a 2-methoxybenzyl ether using DDQ.
-
Preparation: Dissolve the 2-methoxybenzyl-protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically an 18:1 v/v ratio).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add DDQ (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. The reaction mixture will typically turn a dark color. Monitor the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by silica (B1680970) gel column chromatography.[2]
Acidic Cleavage with TFA
This protocol provides a general method for the TFA-mediated cleavage of a 2-methoxybenzyl ether.
-
Preparation: Dissolve the 2-methoxybenzyl-protected compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Scavenger: Add a cation scavenger such as triisopropylsilane (TIS) (1.5 eq) to the solution.
-
Initiation: Cool the solution to 0 °C and add TFA (20-50% v/v in DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent like ethyl acetate, and wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.[2][8]
Data Presentation
Table 1: Comparison of Deprotection Methods for p-Methoxybenzyl Ethers
| Method | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Byproducts |
| Oxidative | DDQ (1.2 eq) | DCM/H₂O (18:1) | 0 to RT | 1-24 h | 85-95 | 4-Methoxybenzaldehyde, DDQH₂ |
| Acidic | TFA (20-50%) | DCM | 0 to RT | 1-5 h | 80-95 | 4-Methoxybenzaldehyde, scavenger adducts |
| Acidic | HCl (cat.)/HFIP | DCM/HFIP (1:1) | RT | < 5 min | 90-98 | 4-Methoxybenzaldehyde |
| Electrochemical | - | MeOH/Et₄NBF₄ | RT | N/A | up to 93 | 4-Methoxybenzaldehyde dimethyl acetal |
Note: Data is generalized from various sources and specific results will vary based on the substrate.[3][9]
Visualizations
Caption: Oxidative cleavage of a 2-methoxybenzyl ether using DDQ.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. benchchem.com [benchchem.com]
Preventing ether cleavage during reactions with 2-Methoxybenzyl alcohol
Welcome to the Technical Support Center for 2-Methoxybenzyl Alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of ether cleavage during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the methoxy (B1213986) ether of this compound susceptible to cleavage?
A1: The ether linkage in this compound is generally stable but can be cleaved under specific conditions. Cleavage is most commonly observed under strongly acidic conditions, particularly with Lewis acids, or under certain oxidative and reductive conditions.[1][2][3] The presence of the methoxy group on the benzene (B151609) ring can influence the reactivity of the ether bond compared to an unsubstituted benzyl (B1604629) ether.
Q2: How does the ortho-methoxy group in this compound affect the stability of the ether bond compared to its para-isomer (p-methoxybenzyl ether, PMB)?
A2: The ortho-methoxy group can participate in neighboring group effects and may influence the electron density of the aromatic ring differently than a para-methoxy group. While both are electron-donating and can stabilize a benzylic carbocation intermediate, which is key in acid-catalyzed cleavage, the ortho-position can lead to steric hindrance or specific electronic effects that alter reactivity. While detailed quantitative comparisons are scarce, it is known that substituted benzyl ethers like p-methoxybenzyl (PMB) ethers are more labile to acidic and oxidative cleavage than unsubstituted benzyl ethers.[4][5] It is reasonable to expect 2-methoxybenzyl ethers to exhibit similar sensitivities.
Q3: What are the primary mechanisms for the cleavage of the 2-methoxybenzyl ether?
A3: The two primary mechanisms are:
-
Acid-Catalyzed Cleavage: This proceeds through protonation of the ether oxygen, followed by either an S({N})1 or S({N})2 pathway. Given the potential for stabilization of a benzylic carbocation, an S(_{N})1-type mechanism is plausible under strongly acidic conditions. The liberated carbocation is then trapped by a nucleophile.[6]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can facilitate the cleavage of methoxy-substituted benzyl ethers through an oxidative pathway.[2]
Q4: Can I perform a reaction on the alcohol group of this compound without cleaving the ether?
A4: Yes, it is possible to selectively react with the alcohol functional group while preserving the methoxy ether by carefully selecting the reaction conditions. This typically involves avoiding strong acids, Lewis acids, and harsh oxidizing agents. For instance, esterifications can often be carried out under mild conditions, and specific mild oxidizing agents can convert the alcohol to an aldehyde without affecting the ether.
Troubleshooting Guides
Issue 1: Unexpected Ether Cleavage During Acid-Catalyzed Reactions (e.g., Esterification)
Symptoms:
-
Formation of 2-hydroxybenzyl alcohol or its subsequent reaction products.
-
Complex reaction mixture with multiple spots on TLC.
-
Lower than expected yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Strong Acid Catalyst | Switch to a milder acid catalyst. For example, instead of sulfuric acid, consider using p-toluenesulfonic acid (p-TsOH) in catalytic amounts. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Many acid-catalyzed reactions can proceed at room temperature, albeit over a longer reaction time. |
| Presence of Lewis Acids | Avoid Lewis acids such as BCl₃, BBr₃, or SnCl₄, which are known to be effective for ether cleavage.[2] |
| Reactive Carbocation Intermediates | If a benzylic carbocation is formed, it can be reactive. While not directly preventing cleavage, understanding this intermediate is key. In cases where cleavage is desired but causes side reactions, scavengers like triisopropylsilane (B1312306) or 1,3-dimethoxybenzene (B93181) are used; this principle highlights the reactivity of the intermediate to avoid.[7] |
Issue 2: Ether Cleavage During Oxidation Reactions
Symptoms:
-
Formation of 2-methoxybenzoic acid or other over-oxidation products.
-
Presence of phenol (B47542) byproducts, indicating cleavage of the ether.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Harsh Oxidizing Agent | Avoid strong oxidizing agents like potassium permanganate (B83412) or chromium-based reagents under harsh conditions. |
| Over-oxidation | Use a mild and selective oxidizing agent. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can be effective for the conversion of the alcohol to an aldehyde with minimal risk of ether cleavage. A copper/TEMPO catalyst system with air as the oxidant is also a very mild option.[8] |
| Extended Reaction Time | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent over-oxidation and potential side reactions. |
Data Presentation
Table 1: Comparative Stability of Benzyl Ether and Other Common Alcohol Protecting Groups [1][3][9]
| Protecting Group | Reagent Class | Stable Conditions | Labile Conditions / Deprotection Reagents |
| Benzyl (Bn) | Acidic | Generally stable to mild/moderate acids (e.g., AcOH, p-TsOH) | Strong acids (e.g., HBr, BBr₃) |
| Basic | Stable to a wide range of bases (e.g., NaOH, NaH, carbonates) | - | |
| Oxidative | Generally stable to many oxidants | DDQ (for substituted Bn), certain strong oxidants | |
| Reductive | - | H₂/Pd-C, Na/NH₃ | |
| Silyl (e.g., TBS) | Acidic | Labile to varying degrees depending on steric bulk | H⁺ |
| Basic | Generally stable | - | |
| Fluoride | - | TBAF, HF | |
| Acetal (e.g., MOM, THP) | Acidic | - | H⁺ |
| Basic | Stable | - | |
| Ester (e.g., Acetate) | Acidic | Stable | Strong H⁺ can cause hydrolysis |
| Basic | - | OH⁻ (saponification) |
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to 2-Methoxybenzaldehyde (B41997)
This protocol is adapted from a selective oxidation method for benzyl alcohols, designed to minimize over-oxidation and ether cleavage.[10][11][12]
Objective: To oxidize this compound to 2-methoxybenzaldehyde while preserving the methoxy ether linkage.
Materials:
-
This compound
-
Tetra(benzyltriethylammonium) octamolybdate catalyst (or other suitable selective oxidation catalyst)
-
15 wt% Hydrogen peroxide
-
Round bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Sodium sulfate (B86663)
Procedure:
-
To a 50 mL round bottom flask, add this compound (50 mmol) and the catalyst (0.2 mol%).
-
Add 15 wt% hydrogen peroxide (60 mmol) to the flask.
-
Heat the mixture to reflux for one hour.
-
Cool the reaction mixture to near room temperature.
-
Isolate the product by simple distillation. The distillate will contain 2-methoxybenzaldehyde and water.
-
Separate the water using a separatory funnel or pipet.
-
Dry the organic product over anhydrous sodium sulfate.
-
Characterize the product by IR and NMR spectroscopy to confirm the presence of the aldehyde and the intact methoxy group.
Protocol 2: Esterification of this compound under Mild Acid Catalysis
This protocol is a general method for Fischer esterification, adapted to use mild conditions to prevent ether cleavage.[13]
Objective: To form an ester from this compound and a carboxylic acid without cleaving the methoxy ether.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dean-Stark apparatus
-
Round bottom flask
-
Reflux condenser
-
Sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the carboxylic acid (1.0 eq) and this compound (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Acid-catalyzed cleavage of a 2-methoxybenzyl ether.
Caption: General workflow for reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. benchchem.com [benchchem.com]
- 7. kiesslinglab.com [kiesslinglab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cs.gordon.edu [cs.gordon.edu]
- 11. cs.gordon.edu [cs.gordon.edu]
- 12. Selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide over tetra-alkylpyridinium octamolybdate catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting low yields in 2-methoxybenzyl ether formation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the formation of 2-methoxybenzyl (2-OMB) ethers.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for forming 2-methoxybenzyl ethers?
The most common and versatile method for preparing 2-methoxybenzyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol (R-OH) with a base to form a nucleophilic alkoxide, which then displaces a halide from 2-methoxybenzyl chloride (2-OMB-Cl) in an SN2 reaction.[1][2]
Q2: What are the essential starting materials and reagents for this synthesis?
The key reactants are the alcohol to be protected and a 2-methoxybenzyl halide, typically 2-methoxybenzyl chloride. A strong base is necessary to deprotonate the alcohol, and a suitable solvent is required to facilitate the reaction.[3][4]
Q3: Which bases and solvents are recommended for this reaction?
Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are frequently used to ensure the complete and irreversible formation of the alkoxide.[1][3] Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are ideal for SN2 reactions as they effectively solvate the cation of the base while leaving the alkoxide nucleophile reactive.[5][6]
Q4: What are the critical factors that influence the reaction yield?
Several factors can significantly impact the yield of 2-methoxybenzyl ether formation:
-
Purity of Reagents: All reagents, particularly the 2-methoxybenzyl chloride and the solvent, must be anhydrous. The presence of water will quench the alkoxide intermediate, reducing the yield.[3]
-
Base Strength and Stoichiometry: A sufficiently strong base is crucial for the complete deprotonation of the alcohol. Using a slight excess of the base (1.1-1.5 equivalents) is often recommended.[4]
-
Reaction Temperature: While many reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can promote side reactions like elimination.[3][5]
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal duration for maximum conversion.[3]
Troubleshooting Guide for Low Yields
Problem: I am recovering a significant amount of my starting alcohol.
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The base may be old or not strong enough. Use a fresh batch of a strong base like NaH. Ensure you are using a slight excess (1.1-1.5 equivalents).[4] |
| Presence of Water | Water in the solvent or on the glassware will react with the base and the alkoxide. Ensure all glassware is oven-dried and use anhydrous solvents.[3] |
| Low Reaction Temperature | The reaction may lack the necessary activation energy. Consider gentle heating (e.g., to 40-50 °C) and monitor the progress by TLC.[5] |
| Insufficient Reaction Time | The reaction may not have reached completion. Continue to monitor the reaction by TLC and extend the reaction time if necessary.[3] |
Problem: My reaction is producing significant amounts of side products.
| Possible Cause | Recommended Solution |
| E2 Elimination | The alkoxide is acting as a base and promoting the elimination of HCl from 2-OMB-Cl, especially with sterically hindered alcohols.[7] Use a less hindered base if possible, or run the reaction at a lower temperature for a longer duration to favor the SN2 pathway.[4] |
| Degraded 2-Methoxybenzyl Chloride | 2-Methoxybenzyl chloride can degrade over time, especially if exposed to moisture.[8][9] Use a fresh bottle or purify the reagent before use. Consider adding a catalytic amount of sodium iodide (NaI) to convert the alkyl chloride to the more reactive alkyl iodide in situ.[4] |
| Over-alkylation | If the starting material contains multiple hydroxyl groups, over-alkylation can occur. Consider using a milder base or a different protecting group strategy for diols or polyols. |
Experimental Protocols
Standard Protocol for 2-Methoxybenzyl Ether Formation using Sodium Hydride
-
Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and dissolve it in anhydrous DMF or THF (to a concentration of approximately 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. Hydrogen gas will be evolved during this step.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-methoxybenzyl chloride (1.1 eq.) in anhydrous DMF or THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution or water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Process
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in 2-methoxybenzyl ether formation.
Reaction Pathway and Potential Side Reactions
Caption: Desired SN2 reaction pathway versus common side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Methoxy benzyl chloride | 7035-02-1 | FM12588 [biosynth.com]
- 9. 2-Methoxybenzyl chloride | 7035-02-1 [chemicalbook.com]
Removal of 2-methoxybenzaldehyde impurity from 2-Methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of 2-methoxybenzaldehyde (B41997) impurity from 2-Methoxybenzyl alcohol. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their purification experiments, offering solutions in a question-and-answer format.
Method 1: Sodium Bisulfite Wash (Liquid-Liquid Extraction)
This is the most common and often most effective method for removing aldehyde impurities from alcohols. It relies on the reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be extracted into an aqueous phase.
FAQs
-
Q1: What is the underlying principle of the sodium bisulfite wash for aldehyde removal? A1: The sodium bisulfite wash is a chemical purification method based on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of an aldehyde. This reaction forms a water-soluble salt, the bisulfite adduct. This adduct can then be separated from the water-insoluble alcohol by liquid-liquid extraction.
-
Q2: Which solvents are recommended for this procedure? A2: A two-solvent system is typically employed. Initially, a water-miscible organic solvent like methanol (B129727), ethanol (B145695), or tetrahydrofuran (B95107) (THF) is used to ensure the aldehyde and the aqueous sodium bisulfite solution can react. Subsequently, a water-immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether, is added to extract the purified alcohol.
-
Q3: Can I recover the 2-methoxybenzaldehyde from the aqueous layer? A3: Yes, the reaction is reversible. By basifying the aqueous layer containing the bisulfite adduct with a strong base like sodium hydroxide (B78521) to a pH of approximately 12, the adduct will decompose, regenerating the 2-methoxybenzaldehyde. The aldehyde can then be extracted from the aqueous layer with an organic solvent.
Troubleshooting
-
Q4: I performed the extraction, but my this compound is still contaminated with the aldehyde. What could have gone wrong? A4: There are several potential reasons for incomplete removal:
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Inefficient Mixing: Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds to maximize the contact between the reactants.
-
Stale Sodium Bisulfite Solution: Sodium bisulfite solutions can oxidize over time and lose their effectiveness. It is crucial to use a freshly prepared saturated solution.
-
Insufficient Reagent: Use a sufficient excess of the saturated sodium bisulfite solution to drive the equilibrium towards the formation of the adduct.
-
Incorrect pH: The formation of the bisulfite adduct is pH-dependent. Ensure the aqueous solution is not basic during the extraction step.
-
-
Q5: An insoluble solid has formed at the interface of the aqueous and organic layers. What is it and how should I handle it? A5: This is likely the sodium bisulfite adduct of 2-methoxybenzaldehyde, which can sometimes precipitate if it has low solubility in the reaction mixture. To resolve this, you can add more water to dissolve the adduct. If it remains insoluble, you can filter the entire mixture through a pad of celite to remove the solid before proceeding with the separation of the liquid phases.
Method 2: Recrystallization
Recrystallization is a purification technique for solids and viscous liquids that relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
FAQs
-
Q6: How do I choose a suitable solvent for the recrystallization of this compound? A6: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurity, 2-methoxybenzaldehyde, should either be very soluble at all temperatures (so it remains in the mother liquor) or insoluble even at high temperatures (so it can be filtered off hot). A common starting point for polar compounds like benzyl (B1604629) alcohols is a mixed solvent system, such as ethanol/water.
Troubleshooting
-
Q7: My this compound is not crystallizing out of the solution upon cooling. What should I do? A7: This can happen for a few reasons:
-
Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Try to evaporate some of the solvent to concentrate the solution.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of pure this compound.
-
Cooling Too Quickly: Slow cooling is crucial for the formation of pure crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[1]
-
-
Q8: The product has "oiled out" instead of forming crystals. How can I fix this? A8: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To remedy this, add a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Sometimes, vigorous stirring during the cooling process can promote crystallization over oiling.
Method 3: Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) and their solubility in a mobile phase.
FAQs
-
Q9: What stationary and mobile phases are suitable for separating this compound and 2-methoxybenzaldehyde? A9: For polar compounds like these, silica gel is a common and effective stationary phase. The mobile phase should be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio of these solvents needs to be determined empirically, often by using Thin Layer Chromatography (TLC) first. A good starting point for the mobile phase could be a 4:1 or 3:1 mixture of hexane:ethyl acetate.
Troubleshooting
-
Q10: The separation on the column is poor, and the two compounds are eluting together. What can I do to improve the separation? A10: Poor separation can be addressed by:
-
Adjusting the Mobile Phase Polarity: If both compounds are eluting too quickly, decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent). If they are moving too slowly, increase the polarity.
-
Using a Longer Column: A longer column provides more surface area for the separation to occur.
-
Finer Stationary Phase: Using silica gel with a smaller particle size can improve resolution but will result in a slower flow rate.
-
Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
-
Data Presentation
The following table summarizes representative quantitative data for the purification of an aldehyde from an alcohol using the sodium bisulfite wash method, followed by column chromatography for further purification. Please note that this data is for a different, but structurally related, lipid aldehyde and is provided as a general guide.[2]
| Purification Step | Parameter | Value |
| Bisulfite Adduct Formation | Yield from Alcohol | 90% |
| Purity by HPLC | 83% | |
| Final Product (after column) | Isolated Yield | 53% |
| Final Purity by HPLC | 94.9% | |
| Overall Yield | From Starting Acid | 37% |
Experimental Protocols
Protocol 1: Removal of 2-Methoxybenzaldehyde using Sodium Bisulfite Wash
Materials:
-
Crude this compound containing 2-methoxybenzaldehyde impurity
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Ethyl acetate (or other suitable immiscible organic solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a small amount of methanol in a separatory funnel.
-
Add a 2-3 fold excess of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Add ethyl acetate to the separatory funnel and shake again.
-
Allow the layers to separate. The upper organic layer contains the purified this compound, and the lower aqueous layer contains the 2-methoxybenzaldehyde-bisulfite adduct.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water, followed by a brine wash to aid in the removal of dissolved water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask, beaker, hot plate, ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Allow the crystals to air dry completely.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship of the sodium bisulfite wash purification method.
References
Scalable synthesis of 2-Methoxybenzyl alcohol for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-Methoxybenzyl alcohol. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful and efficient production of this important industrial intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for the scalable synthesis of this compound?
A1: The most common and economically viable industrial-scale method for producing this compound is the catalytic hydrogenation of 2-methoxybenzaldehyde (B41997) (also known as o-anisaldehyde). This method offers high selectivity and yield. Another potential, though less common, route is the Grignard reaction between a 2-methoxyphenylmagnesium halide and formaldehyde.
Q2: What are the critical parameters to control during the catalytic hydrogenation of 2-methoxybenzaldehyde?
A2: For a successful and efficient hydrogenation, it is crucial to control the reaction temperature, hydrogen pressure, catalyst type and loading, solvent, and agitation speed. These parameters directly influence the reaction rate, yield, and purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the hydrogenation reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (2-methoxybenzaldehyde) and the appearance of the product (this compound). Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.
Q4: What is the typical purity of commercially available this compound, and what are the common impurities?
A4: Commercially available this compound typically has a purity of 99% or higher.[1] Common impurities may include unreacted 2-methoxybenzaldehyde, over-reduction products like 2-methylanisole, and byproducts from side reactions such as ether formation.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Catalytic Hydrogenation
| Possible Cause | Recommended Solution(s) |
| Inactive or Poisoned Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere for pyrophoric catalysts like Raney Nickel).- Catalyst poisoning can occur due to impurities in the starting material or solvent (e.g., sulfur or halogen compounds). Purify the 2-methoxybenzaldehyde and use high-purity, dry solvents.- Increase the catalyst loading, but be mindful of the cost implications on an industrial scale. |
| Suboptimal Reaction Conditions | - Temperature: If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to side reactions and byproduct formation. Optimize the temperature within the recommended range (e.g., 80-100°C for Raney Nickel).[3]- Hydrogen Pressure: Insufficient hydrogen pressure will result in a slow or incomplete reaction. Ensure the pressure is maintained within the optimal range (e.g., 10-20 bar).[3] |
| Incomplete Reaction | - Extend the reaction time and monitor the progress by GC or HPLC until the starting material is consumed.- Improve agitation to ensure good mixing of the catalyst, substrate, and hydrogen. |
| Product Loss During Workup | - Minimize losses during filtration of the catalyst by thoroughly washing the catalyst with the reaction solvent.- Optimize the purification process (e.g., vacuum distillation) to reduce product loss in the residue. |
Problem 2: Formation of Impurities
| Impurity | Possible Cause | Recommended Solution(s) |
| Unreacted 2-Methoxybenzaldehyde | - Incomplete reaction. | - Increase reaction time, temperature, or hydrogen pressure.- Check catalyst activity. |
| 2-Methylanisole (Over-reduction) | - Harsh reaction conditions (high temperature or pressure).- Highly active catalyst. | - Reduce the reaction temperature and/or pressure.- Choose a less active catalyst or reduce the catalyst loading. |
| Bis(2-methoxybenzyl) ether | - Acidic conditions. | - Ensure the reaction medium is neutral or slightly basic. The use of a basic additive like sodium hydroxide (B78521) can be beneficial when using Raney Nickel.[4] |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Catalytic Hydrogenation of 2-Methoxybenzaldehyde
This protocol describes a general procedure for the industrial-scale synthesis of this compound.
Materials:
-
2-Methoxybenzaldehyde (o-Anisaldehyde)
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas
-
Sodium Hydroxide (optional, as an alkaline additive)[4]
Equipment:
-
High-pressure autoclave (hydrogenator)
-
Stirring mechanism
-
Temperature and pressure control systems
-
Filtration unit
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: Charge the autoclave with 2-methoxybenzaldehyde and ethanol. The typical substrate-to-solvent ratio can vary, but a 1:3 to 1:5 w/v ratio is common.
-
Catalyst Addition: Add the Raney Nickel catalyst to the mixture. The catalyst loading is typically in the range of 1-5% by weight relative to the 2-methoxybenzaldehyde. If using an alkaline additive, a small amount of sodium hydroxide can be added.[4]
-
Hydrogenation:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar).[3]
-
Heat the mixture to the target temperature (e.g., 80-100°C) with continuous stirring.[3]
-
Maintain the temperature and pressure, and monitor the reaction progress by taking samples periodically for analysis (GC or HPLC). The reaction is typically complete within several hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
The crude this compound solution is then purified by vacuum distillation to remove the solvent and any high-boiling impurities. The product typically distills at around 128-129°C at 8 mmHg.[2]
-
Quantitative Data for Catalytic Hydrogenation of Methoxybenzaldehydes
While specific industrial data for this compound is proprietary, the following table provides typical ranges for the hydrogenation of methoxybenzaldehydes based on available literature for its isomers.
| Parameter | Value | Reference |
| Starting Material | p-Anisaldehyde | |
| Catalyst | Raney Nickel | |
| Solvent | Ethanol | |
| Temperature | 40-60 °C | |
| Hydrogen Pressure | 0.12–0.15 MPa (1.2-1.5 bar) | |
| Reaction Time | 30-40 hours | |
| Yield | >95% |
| Parameter | Value | Reference |
| Starting Material | Anisaldehyde (isomers) | [4] |
| Catalyst | Raney Nickel | [4] |
| Additive | Basic Additive (e.g., metal hydroxide) | [4] |
| Temperature | 80-100 °C | [4] |
| Hydrogen Pressure | 10-20 bar | [4] |
| Yield | High | [4] |
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for the scalable synthesis of this compound via catalytic hydrogenation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low yields in the synthesis of this compound.
References
- 1. SU793986A1 - Method of preparing p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Toluene - Wikipedia [en.wikipedia.org]
- 3. WO2003089395A1 - Method for producing anis alcohol - Google Patents [patents.google.com]
- 4. CN102320939B - Synthesis method of natural equivalent anise alcohol - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for the Hydrogenation of 2-Methoxybenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst for the hydrogenation of 2-methoxybenzaldehyde (B41997) to 2-methoxybenzyl alcohol. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable catalyst for the hydrogenation of 2-methoxybenzaldehyde to this compound?
For the selective hydrogenation of the aldehyde group in 2-methoxybenzaldehyde, Palladium on carbon (Pd/C) is a widely used and generally effective catalyst.[1][2] It is known for its high activity and is a standard choice for reducing aldehydes and other functional groups.
Q2: I am observing over-reduction of the desired product, this compound, to 2-methylanisole (B146520). How can I prevent this?
Over-reduction, or hydrogenolysis, is a common side reaction. To minimize the formation of 2-methylanisole, consider the following strategies:
-
Catalyst Selection: Gold-based catalysts, such as Au/Al2O3, have shown excellent selectivity for the formation of benzyl (B1604629) alcohol from benzaldehyde (B42025) with minimal hydrogenolysis byproducts.[3][4][5][6] Platinum-based catalysts may also offer good selectivity.
-
Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, can help to reduce the likelihood of over-reduction.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting material is consumed.
Q3: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?
Several factors can contribute to a sluggish or incomplete reaction:
-
Catalyst Activity: The catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Purifying the 2-methoxybenzaldehyde and using high-purity solvents and hydrogen is recommended.
-
Insufficient Mixing: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate in the liquid phase, and the solid catalyst. Ensure vigorous stirring throughout the reaction.
-
Solvent Choice: Protic solvents like ethanol (B145695) or methanol (B129727) generally accelerate the rate of hydrogenation compared to aprotic solvents.[7]
-
Inadequate Hydrogen Supply: For reactions at atmospheric pressure, ensure the hydrogen balloon is securely attached and consider using a double-layered balloon to prevent leakage.[7] For pressurized systems, verify that the vessel is properly sealed and maintaining pressure.
Q4: Are there any byproducts other than 2-methylanisole that I should be aware of?
Besides hydrogenolysis to 2-methylanisole, other potential byproducts in the hydrogenation of benzaldehydes can include the formation of benzene (B151609) through decarbonylation followed by hydrogenation.[8][9] However, with selective catalysts like gold, the formation of such byproducts can be significantly minimized.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the hydrogenation of 2-methoxybenzaldehyde.
Problem: Low or No Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Problem: Poor Selectivity (Formation of Byproducts)
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold | Semantic Scholar [semanticscholar.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature Control in 2-Methoxybenzyl Alcohol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control in reactions involving 2-Methoxybenzyl alcohol. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in reactions with this compound?
A1: Temperature is a crucial parameter in reactions involving this compound as it directly influences reaction rate, selectivity, and the formation of byproducts. In oxidation reactions, for instance, insufficient temperature may lead to low conversion rates, while excessive temperatures can cause over-oxidation to 2-methoxybenzoic acid or promote decomposition, ultimately reducing the yield and purity of the desired product.[1][2] For exothermic reactions, such as Grignard reactions, inadequate temperature control can lead to a runaway reaction, posing a significant safety hazard.[3]
Q2: What are the most common side products observed due to improper temperature control during the oxidation of this compound?
A2: The primary side product from a loss of temperature control during oxidation is 2-methoxybenzoic acid, resulting from over-oxidation of the intermediate aldehyde.[1] At very high temperatures, thermal decomposition can occur, leading to a complex mixture of impurities. In some cases, side reactions such as the formation of benzyl (B1604629) benzoate (B1203000) derivatives can be promoted by the presence of a base and elevated temperatures.[4]
Q3: How can I effectively monitor the temperature of my this compound reaction?
A3: For accurate temperature monitoring, it is essential to use a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture. The sensor should be positioned to reflect the bulk temperature of the reaction, away from the walls of the flask and any localized heating or cooling sources. For reactions requiring precise control, automated synthesis workstations can provide real-time monitoring and maintain a stable temperature profile.[5]
Q4: Are there any general "rules of thumb" for temperature adjustments in these reactions?
A4: While optimal temperatures are reaction-specific, a general guideline for many organic reactions is that the rate approximately doubles for every 10°C increase in temperature.[1] When optimizing a new reaction, it is advisable to start at a lower temperature and gradually increase it in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or GC.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Suggested Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and the appearance of byproducts. For many benzyl alcohol oxidations, temperatures between 80-100°C can be optimal, but this is highly dependent on the specific reagents and catalysts used.[1] |
| Inefficient heat transfer. | Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. For larger scale reactions, consider using an overhead stirrer. |
| Inaccurate temperature reading. | Verify that your thermometer or thermocouple is properly calibrated and correctly positioned within the reaction vessel. |
Issue 2: Formation of Significant Amounts of 2-Methoxybenzoic Acid (Over-oxidation)
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | Reduce the reaction temperature. If the reaction is exothermic, ensure the addition of reagents is slow enough to maintain the desired temperature.[1] |
| Reaction time is too long. | Monitor the reaction closely using TLC or GC and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product.[6] |
| Oxidizing agent is too strong or in excess. | Consider using a milder or more selective oxidizing agent. Ensure the stoichiometry of the oxidizing agent is correct.[1] |
Issue 3: Reaction is Uncontrollably Exothermic
| Potential Cause | Suggested Solution |
| Rate of addition of a reagent is too fast. | Add the reactive reagent dropwise using an addition funnel, ensuring the temperature remains within the desired range. Pre-cooling the solution before addition can also help manage the initial exotherm.[2] |
| Inadequate cooling. | Use an ice bath or a cryo-cooler to maintain a low temperature. Ensure the reaction flask is adequately submerged in the cooling bath. For larger reactions, a cooling coil may be necessary. |
| High concentration of reactants. | Dilute the reaction mixture with an appropriate solvent to better dissipate the heat generated. |
Data Presentation
Table 1: Effect of Temperature on the Aerobic Oxidation of 4-Methoxybenzyl Alcohol
This table is based on data from the oxidation of a closely related substrate, 4-methoxybenzyl alcohol, and illustrates the general trend of increased conversion with higher temperatures.
| Temperature (°C) | Conversion (%) |
| 30 | ~20 |
| 40 | ~35 |
| 50 | ~55 |
| 60 | ~70 |
Data adapted from a study on the phase transfer catalytic oxidation of 4-methoxybenzyl alcohol.[7]
Table 2: Qualitative Impact of Temperature on this compound Oxidation
| Temperature Range | Expected Outcome | Purity Profile |
| Low (e.g., Room Temperature) | Slow reaction rate, potentially incomplete conversion. | High purity of the aldehyde if the reaction proceeds, minimal over-oxidation. |
| Moderate (e.g., 50-80°C) | Faster reaction rate, good conversion to the aldehyde. | Good purity, with potential for minor amounts of over-oxidation to the carboxylic acid. |
| High (e.g., >100°C) | Very fast reaction, but significant risk of over-oxidation and decomposition. | Lower purity, with significant amounts of 2-methoxybenzoic acid and other degradation byproducts.[1] |
Experimental Protocols
Detailed Protocol for the Aerobic Oxidation of this compound using a Cu(I)/TEMPO Catalyst
This protocol is adapted from a general procedure for the aerobic oxidation of benzyl alcohols and is expected to be effective for this compound.[8]
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (B52724) (anhydrous)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for reactions at elevated temperatures)
-
Thermometer or thermocouple
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol), acetonitrile (5 mL), and CuBr (0.05 mmol).
-
Catalyst Addition: Stir the mixture at room temperature. The solution should turn from colorless to a pale green. Add bpy (0.05 mmol) and TEMPO (0.05 mmol). The solution will turn a deep red-brown.
-
Initiation: Add NMI (0.1 mmol) dropwise. The color will lighten slightly.
-
Temperature Control: For this specific catalytic system, the reaction proceeds efficiently at room temperature (20-25°C).[8] Monitor the internal temperature to ensure it does not significantly increase due to any minor exotherm. If scaling up, an ice bath may be necessary to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously, open to the air (or with an air-filled balloon). The reaction is typically complete when the color changes from red-brown to a turbid green, signifying the consumption of the benzyl alcohol.[8] This usually takes 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent).
-
Work-up: Once the reaction is complete, add pentane (10 mL) and deionized water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Shake the separatory funnel and allow the layers to separate. The organic layer will be pale pink, and the aqueous layer will be blue. Separate the layers and extract the aqueous layer with pentane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude 2-methoxybenzaldehyde. The product can be further purified by column chromatography if necessary.
Mandatory Visualization
Caption: Troubleshooting decision tree for temperature control in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation | MDPI [mdpi.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. ijasrm.com [ijasrm.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-Methoxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the work-up procedure for the synthesis of 2-Methoxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: A prevalent laboratory-scale method is the reduction of 2-methoxybenzaldehyde (B41997) using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent, such as methanol (B129727) or ethanol. This method is often favored due to its high selectivity and mild reaction conditions.[1][2][3]
Q2: How can I monitor the progress of the reduction reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] By comparing the spot of the reaction mixture with the starting material (2-methoxybenzaldehyde), you can determine when the aldehyde has been fully consumed.
Q3: What are the key steps in a typical aqueous work-up procedure after the reduction is complete?
A3: A standard aqueous work-up involves quenching the reaction, extracting the product, washing the organic layer, drying, and finally, removing the solvent. The specific steps are detailed in the experimental protocol section below.
Q4: I am observing a white precipitate during the work-up. What is it and how do I remove it?
A4: The white precipitate is likely boric acid and other boron salts, which are byproducts of the sodium borohydride reduction. These can typically be removed by washing the organic layer with water or brine. In some cases, an acidic wash (e.g., dilute HCl) is used to hydrolyze borate (B1201080) esters, followed by extraction.[5][6]
Q5: How can I purify the crude this compound after the initial work-up?
A5: The crude product can be purified by several methods, including column chromatography, vacuum distillation, or recrystallization, depending on the purity and the scale of the reaction.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction: Insufficient reducing agent or reaction time. | - Ensure the correct stoichiometry of the reducing agent. - Monitor the reaction by TLC or GC until the starting material is consumed.[4] |
| Over-reduction: Though less common with NaBH₄, stronger reducing agents or harsh conditions can lead to side reactions. | - Use a milder reducing agent like NaBH₄. - Control the reaction temperature. | |
| Loss during work-up: Product is partially soluble in the aqueous layer or lost during transfers. | - Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product.[7] - Ensure careful transfers between vessels. | |
| Product Contaminated with Starting Material (2-Methoxybenzaldehyde) | Incomplete reaction: As described above. | - Increase the reaction time or the amount of reducing agent. |
| Ineffective purification: Co-elution during column chromatography or similar boiling points during distillation. | - Optimize the solvent system for column chromatography to improve separation. - Consider converting the residual aldehyde to a more easily separable derivative before purification. | |
| Emulsion Formation During Extraction | Use of certain chlorinated solvents: Dichloromethane is known to sometimes form stable emulsions.[7] | - If possible, use an alternative extraction solvent like diethyl ether or ethyl acetate.[7] - To break up an emulsion, try adding a small amount of brine or allowing the mixture to stand for a longer period. |
| Vigorous shaking: Excessive agitation can promote emulsion formation. | - Gently invert the separatory funnel multiple times instead of vigorous shaking.[8] | |
| Cloudy Organic Layer After Drying | Insufficient drying agent: Not enough drying agent was used to remove all the water. | - Add more drying agent until it no longer clumps together.[9] |
| Drying agent breakdown: Some drying agents can break down and form fine particles. | - Filter the dried organic solution before solvent evaporation. |
Experimental Protocol: Work-up of this compound from NaBH₄ Reduction
This protocol outlines a general procedure for the work-up of this compound following the reduction of 2-methoxybenzaldehyde with sodium borohydride.
-
Reaction Quenching:
-
Once the reaction is complete (as determined by TLC or GC), cool the reaction mixture in an ice bath.
-
Slowly and carefully add dilute hydrochloric acid (e.g., 1M HCl) to the reaction mixture to neutralize the excess NaBH₄ and hydrolyze the intermediate borate esters.[1][5] Be cautious as hydrogen gas evolution may occur. Continue adding acid until the pH is acidic (pH ~ 4-5).[6]
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[7][8] The volume of the organic solvent for each extraction is typically about one-third to one-half the volume of the aqueous layer.
-
-
Washing:
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Water.
-
Brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.[9]
-
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Add the drying agent until it no longer clumps.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification (if necessary):
-
The resulting crude this compound can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
-
Data Presentation
Table 1: Common Reagents and Solvents for Work-up
| Step | Reagent/Solvent | Purpose | Typical Amount |
| Reaction Quenching | 1M Hydrochloric Acid | Neutralize excess NaBH₄, hydrolyze borate esters | Add until pH ~4-5 |
| Extraction | Diethyl Ether | Extract the product from the aqueous layer | 3 x (1/3 volume of aqueous layer) |
| Ethyl Acetate | Alternative extraction solvent | 3 x (1/3 volume of aqueous layer) | |
| Washing | Saturated NaHCO₃ | Neutralize residual acid | 1 x (1/4 volume of organic layer) |
| Deionized Water | Remove water-soluble impurities | 1 x (1/4 volume of organic layer) | |
| Brine (Saturated NaCl) | Remove bulk water from the organic layer | 1 x (1/4 volume of organic layer) | |
| Drying | Anhydrous Na₂SO₄ | Remove residual water from the organic layer | Add until free-flowing |
| Anhydrous MgSO₄ | Alternative drying agent | Add until free-flowing |
Visualization
Caption: Troubleshooting workflow for the work-up of this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. studylib.net [studylib.net]
- 6. reddit.com [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Characterization of Impurities in 2-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the characterization of impurities in 2-Methoxybenzyl alcohol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities include:
-
Starting Materials: Unreacted 2-methoxybenzaldehyde (B41997) or 2-methoxytoluene.
-
Intermediates: Residual intermediates from multi-step syntheses.
-
By-products: 2-methoxybenzoic acid (from over-oxidation of the aldehyde or alcohol) and other related substances formed during the reaction.
-
Degradation Products: Exposure to heat, light, or oxidative conditions can lead to the formation of various degradation products.
Q2: How can I identify unknown peaks in my chromatogram of this compound?
A2: Identifying unknown peaks requires a systematic approach:
-
Review the Synthesis Route: Consider potential side reactions and the carry-over of starting materials or intermediates.
-
Mass Spectrometry (MS): Couple your chromatography system (GC or HPLC) to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the impurity, which provides information about its molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating its chemical structure.
-
Reference Standards: If you have a hypothesis about the identity of an impurity, confirm it by comparing its retention time and/or mass spectrum with that of a certified reference standard.
Q3: What are the recommended analytical techniques for impurity profiling of this compound?
A3: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile and thermally labile impurities. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities. It provides both separation and structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for the structural elucidation of isolated impurities and can also be used for quantification.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the this compound Peak
-
Potential Cause: Secondary interactions between the polar hydroxyl group of the analyte and active silanol (B1196071) groups on the silica-based column packing.[1][2][3][4]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) to suppress the ionization of residual silanol groups.[4]
-
Use an End-Capped Column: Employ a column that has been end-capped to reduce the number of free silanol groups.[2]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol interactions.[4]
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample to see if the peak shape improves.
-
Issue 2: Poor Resolution Between this compound and an Impurity
-
Potential Cause: Inadequate separation power of the current chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.
-
Change Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.
-
Evaluate a Different Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase).
-
Adjust Temperature: Lowering or raising the column temperature can affect the selectivity of the separation.
-
GC-MS Analysis
Issue 1: No Peak or a Very Small Peak for this compound
-
Potential Cause: The compound may be too polar or thermally labile for the GC conditions, leading to poor volatilization or degradation in the injector.
-
Troubleshooting Steps:
-
Derivatization: Convert the polar alcohol group to a less polar and more volatile derivative (e.g., a silyl (B83357) ether) before analysis.
-
Optimize Injector Temperature: Lower the injector temperature to minimize thermal degradation.
-
Use a More Inert Liner: Employ a deactivated liner to reduce active sites that can cause analyte degradation.
-
Check for System Leaks: Ensure the GC system is free of leaks, which can lead to sample loss.
-
Issue 2: Co-elution of Impurities
-
Potential Cause: The GC column and temperature program are not providing sufficient separation.
-
Troubleshooting Steps:
-
Optimize Temperature Program: Use a slower temperature ramp to increase the separation time between closely eluting peaks.
-
Use a Different Column: Select a column with a different stationary phase polarity to change the elution order and improve separation. A more polar column may be beneficial for separating polar aromatic compounds.
-
Increase Column Length: A longer column will provide more theoretical plates and can improve resolution.
-
Data Presentation
| Impurity Class | Potential Impurities | Typical Analytical Technique |
| Starting Materials | 2-Methoxybenzaldehyde | HPLC, GC-MS |
| 2-Methoxytoluene | GC-MS | |
| By-products | 2-Methoxybenzoic Acid | HPLC |
| Degradation Products | Benzaldehyde | GC-MS, HPLC |
| Toluene | GC-MS | |
| Benzene | GC-MS |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis of Volatile Impurities in this compound
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-400
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 10 µg/mL.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Logical workflow for troubleshooting chromatographic issues.
References
Validation & Comparative
A Comparative Guide to 2-Methoxybenzyl (OMB) and 4-Methoxybenzyl (PMB) Ethers as Alcohol Protecting Groups
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Among the myriad options for the protection of alcohols, benzyl (B1604629) ethers are a classic choice due to their general stability and ease of removal. Within this class, the electron-rich 2-methoxybenzyl (OMB) and 4-methoxybenzyl (PMB or MPM) ethers have emerged as highly versatile and frequently employed protecting groups. Their enhanced reactivity under specific deprotection conditions, compared to the parent benzyl group, allows for selective removal in the presence of other functionalities.
This guide provides a detailed comparison of OMB and PMB as alcohol protecting groups, supported by experimental data and protocols to aid researchers in making an informed choice for their synthetic strategy.
Introduction and Removal: A Mechanistic Overview
Both PMB and OMB ethers are typically installed under standard Williamson ether synthesis conditions, reacting an alkoxide with the corresponding methoxybenzyl halide. The key distinction between these two protecting groups lies in their mode and relative ease of cleavage.
The electron-donating methoxy (B1213986) group, whether at the para (4-position) or ortho (2-position), plays a crucial role in facilitating their removal. For PMB ethers, the para-methoxy group significantly stabilizes the benzylic carbocation intermediate formed during oxidative cleavage. This stabilization makes the PMB group highly susceptible to removal by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). The reaction proceeds through a single-electron transfer mechanism, leading to the formation of a resonance-stabilized cation, which is then quenched by water to release the free alcohol.
The OMB group can also be removed oxidatively, but it often requires more forcing conditions than the PMB group. However, the ortho-methoxy group enables alternative deprotection pathways, including metalation followed by intramolecular rearrangement, although oxidative cleavage remains a common strategy.
Quantitative Performance Data
The primary distinction in the performance of OMB and PMB ethers lies in their relative lability under oxidative and acidic conditions. The para-methoxy group in PMB makes it exceptionally sensitive to oxidative cleavage, allowing for its removal under very mild conditions that leave many other protecting groups, including benzyl (Bn) and OMB, intact.
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Notes |
| PMB (Protection) | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 | Standard Williamson ether synthesis.[1] |
| OMB (Protection) | 2-Methoxybenzyl bromide | NaH, THF, 0 °C to rt | 2 - 8 h | 85 - 95 | Conditions are very similar to PMB protection. |
| PMB (Deprotection) | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (e.g., 18:1), 0 °C to rt | 1 - 4 h | 90 - 97+ | Highly selective.[2][3] Stable to hydrogenolysis.[4] |
| PMB (Deprotection) | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, 0 °C | 15 - 60 min | 85 - 95 | Faster but can be less selective than DDQ. |
| PMB (Deprotection) | Trifluoroacetic Acid (TFA) | TFA/CH₂Cl₂, rt | 1 - 3 h | High | Cleaved under acidic conditions, but more stable than groups like Trityl or Boc. |
| OMB (Deprotection) | DDQ | CH₂Cl₂/H₂O, rt to reflux | 6 - 24 h | Variable | Significantly slower to cleave with DDQ compared to PMB.[3] |
| OMB (Deprotection) | BCl₃ | CH₂Cl₂, -78 °C to 0 °C | 1 - 2 h | 80 - 90 | Strong Lewis acid conditions. |
| OMB (Deprotection) | H₂, Pd/C | EtOH or EtOAc, rt, 1 atm | 4 - 12 h | High | Cleaved by hydrogenolysis, similar to a standard benzyl group. |
Experimental Protocols
This protocol describes the formation of a PMB ether using standard Williamson ether synthesis conditions.
Reagents:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 - 1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back down to 0 °C and add a solution of PMB-Cl in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) or diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to afford the desired PMB ether.
This protocol details the selective cleavage of a PMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][5]
Reagents:
-
PMB-protected alcohol (1.0 equiv)
-
DDQ (1.1 - 1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water or pH 7 phosphate (B84403) buffer[3]
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 18:1 v/v) in a round-bottom flask.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown upon addition.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x). The reduced DDQ (DDQH₂) is acidic and will be removed by the basic wash.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the deprotected alcohol.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz help to visualize the relationships and processes described.
References
A Comparative Guide to the Deprotection of 2-Methoxybenzyl and Benzyl Ethers
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group and a corresponding deprotection strategy is a critical consideration in the synthesis of complex molecules. Benzyl (B1604629) (Bn) and 2-methoxybenzyl (2-MeOBn or PMB for the more common para-substituted isomer) ethers are two of the most widely utilized protecting groups for hydroxyl functionalities due to their general stability and the variety of methods available for their removal. This guide provides an objective comparison of the deprotection methods for these two ethers, supported by experimental data and detailed protocols to aid in the selection of the most suitable conditions for a given synthetic challenge.
Key Differences in Reactivity
The primary distinction in the reactivity of benzyl and 2-methoxybenzyl ethers lies in the electronic nature of the benzyl group. The electron-donating methoxy (B1213986) group on the 2-MeOBn ether increases the electron density of the aromatic ring, making the benzylic position more susceptible to oxidation. This electronic difference is the foundation for the orthogonal deprotection strategies that allow for the selective cleavage of one in the presence of the other.
Deprotection Methods for 2-Methoxybenzyl (2-MeOBn) Ethers
The enhanced reactivity of the 2-MeOBn group allows for its removal under milder oxidative and acidic conditions compared to the unsubstituted benzyl ether.
Oxidative Cleavage
Oxidative deprotection is the most common and selective method for the removal of the 2-MeOBn group. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective.[1][2] The reaction proceeds via the formation of a charge-transfer complex, followed by single-electron transfer to generate a stabilized benzylic cation, which is then hydrolyzed to release the free alcohol.[3]
Acidic Cleavage
2-MeOBn ethers can be cleaved under acidic conditions that often leave benzyl ethers intact. A combination of a catalytic amount of a strong acid, such as hydrochloric acid, in a fluorinated solvent like hexafluoro-2-propanol (HFIP) has been shown to be effective.[4]
Electrochemical Deprotection
An alternative, sustainable approach involves the electrochemical oxidation of 2-MeOBn ethers. This method avoids the use of chemical oxidants and can be performed in a flow reactor, offering scalability.[1][5]
Deprotection Methods for Benzyl (Bn) Ethers
The deprotection of the more robust benzyl ether typically requires reductive or harsher acidic conditions.
Catalytic Hydrogenolysis
The most prevalent method for benzyl ether cleavage is catalytic hydrogenolysis.[6] This involves the use of a palladium catalyst, commonly on a carbon support (Pd/C), under an atmosphere of hydrogen gas.[7] This method is generally high-yielding and clean, with toluene (B28343) being the primary byproduct.
Catalytic Transfer Hydrogenation
For molecules containing other reducible functional groups sensitive to dihydrogen gas, catalytic transfer hydrogenation offers a milder alternative.[8] A hydrogen donor, such as formic acid or 1,4-cyclohexadiene, is used in conjunction with a palladium catalyst.[9][10]
Oxidative Cleavage under Forcing Conditions
While less common, benzyl ethers can be cleaved oxidatively using DDQ, but this typically requires photoirradiation to facilitate the reaction.[9] Ozonolysis also provides a method for the oxidative removal of benzyl ethers, though it may be less selective.[11]
Comparative Data Summary
The following tables provide a summary of quantitative data for various deprotection methods for both 2-MeOBn and Bn ethers, allowing for a direct comparison of their performance.
Table 1: Deprotection of 2-Methoxybenzyl (PMB) Ethers
| Reagent/Conditions | Substrate Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DDQ (1.2 equiv) | Primary Alcohol | CH₂Cl₂/H₂O | rt | 0.5 | 95 | [12] |
| DDQ (1.2 equiv) | Secondary Alcohol | CH₂Cl₂/H₂O | rt | 1 | 92 | [12] |
| CAN (2.5 equiv) | Primary Alcohol | MeCN/H₂O | 0 | 0.25 | 90 | [1] |
| HCl (cat.)/HFIP | Monosaccharide | CH₂Cl₂ | rt | 0.1 | 94 | [4] |
| Electrochemical (135 mA) | Primary Alcohol | MeOH | rt | - | 92 | [1] |
| V-MPS4 catalyst, thiol | Primary Alcohol | 1,4-Dioxane | 80 | 12 | 98 | [13] |
Table 2: Deprotection of Benzyl (Bn) Ethers
| Reagent/Conditions | Substrate Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| H₂ (1 atm), 10% Pd/C | Primary Alcohol | EtOH | rt | 2 | 98 | [6] |
| H₂ (1 atm), 10% Pd/C | Carbohydrate | MeOH | rt | 16 | 95 | [14] |
| Formic Acid, 10% Pd/C | Carbohydrate | MeOH | rt | 0.5 | 92 | [8] |
| 1,4-Cyclohexadiene, 10% Pd/C | Primary Alcohol | EtOH | 80 | 2 | 96 | [9] |
| DDQ, UV light | Carbohydrate | MeCN | rt | - | high | [9] |
| BCl₃ | Aryl Ether | CH₂Cl₂ | -78 to 0 | 1 | 95 | [15] |
Experimental Protocols
Oxidative Deprotection of a 2-Methoxybenzyl Ether using DDQ
Reaction: R-O-PMB + DDQ → R-OH + 2,3-dichloro-5,6-dicyano-hydroquinone + p-methoxybenzaldehyde
Procedure: To a solution of the 2-methoxybenzyl protected alcohol (1.0 mmol) in a mixture of dichloromethane (B109758) (18 mL) and water (1 mL), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 mmol) is added. The mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Reductive Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Reaction: R-O-Bn + H₂ --(Pd/C)--> R-OH + Toluene
Procedure: The benzyl-protected alcohol (1.0 mmol) is dissolved in ethanol (B145695) (10 mL) in a flask suitable for hydrogenation. 10% Palladium on carbon (Pd/C) (10 mol%) is carefully added to the solution. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with ethanol. The filtrate is concentrated under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.[14]
Visualization of Deprotection Pathways
Oxidative Deprotection of 2-Methoxybenzyl Ether with DDQ
Caption: Oxidative cleavage of a 2-MeOBn ether via a charge-transfer complex with DDQ.
General Workflow for Benzyl Ether Deprotection by Hydrogenolysis
Caption: A typical experimental workflow for the hydrogenolytic deprotection of a benzyl ether.
Conclusion
The choice between 2-methoxybenzyl and benzyl ethers as protecting groups, and the subsequent deprotection strategy, is a nuanced decision that depends on the overall synthetic route and the presence of other functional groups in the molecule. The 2-MeOBn group offers the advantage of mild, oxidative or acidic removal, providing orthogonality to the more robust Bn group. Conversely, the stability of the Bn group to a wider range of conditions makes it a reliable choice, with its cleavage being most commonly and cleanly effected by hydrogenolysis. By understanding the distinct reactivity profiles and having access to reliable experimental protocols, researchers can strategically employ these protecting groups to advance their synthetic endeavors.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atlanchimpharma.com [atlanchimpharma.com]
Orthogonality of the 2-methoxybenzyl protecting group in complex synthesis
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The 2-methoxybenzyl (OMB) ether has emerged as a valuable tool for the protection of hydroxyl groups, offering a unique profile of reactivity that allows for its selective removal under specific conditions. This guide provides a comparative analysis of the OMB group against other common alcohol protecting groups, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in designing robust synthetic strategies.
Orthogonality: The Key to Selective Manipulation
The concept of "orthogonality" in protecting group chemistry is central to the synthesis of polyfunctional molecules. An orthogonal set of protecting groups is one in which each group can be removed by a specific set of reagents and conditions that do not affect the others. This allows for the sequential unmasking and reaction of different functional groups within the same molecule, a critical requirement in the synthesis of complex natural products and pharmaceuticals. The OMB group, as a member of the benzyl (B1604629) ether family, provides a layer of nuanced reactivity that can be exploited for such orthogonal strategies.
The 2-Methoxybenzyl Group in Focus
The 2-methoxybenzyl ether is typically installed via a Williamson ether synthesis, reacting the alcohol with 2-methoxybenzyl chloride or bromide under basic conditions. Its true synthetic utility, however, lies in its deprotection. Similar to its more common regioisomer, the p-methoxybenzyl (PMB) group, the OMB group can be cleaved under oxidative conditions. The electron-donating methoxy (B1213986) group, regardless of its position, facilitates the formation of a stabilized benzylic carbocation upon oxidation, making it more labile than an unsubstituted benzyl (Bn) group.
While both OMB and PMB groups are susceptible to oxidative cleavage, the ortho-position of the methoxy group in OMB can introduce subtle differences in reactivity and steric hindrance compared to the para-position in PMB. This can be strategically leveraged in instances where fine-tuning of lability is required.
Comparative Performance of Alcohol Protecting Groups
The selection of a protecting group is a multi-faceted decision based on its stability to various reaction conditions and the mildness of its removal. The following tables summarize the performance of the OMB group in comparison to other widely used alcohol protecting groups.
Table 1: Comparison of Benzyl-Type Protecting Groups
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Relative Lability |
| Benzyl | Bn | BnBr, NaH, DMF | H₂, Pd/C; or Na, NH₃ | Least Labile |
| 2-Methoxybenzyl | OMB | OMB-Cl, NaH, DMF | DDQ, CH₂Cl₂/H₂O; or TFA, CH₂Cl₂ | More labile than Bn |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH, DMF | DDQ, CH₂Cl₂/H₂O; or TFA, CH₂Cl₂ | More labile than Bn |
| 2,4-Dimethoxybenzyl | DMB | DMB-Cl, NaH, DMF | DDQ, CH₂Cl₂/H₂O; or milder acid than PMB | Most Labile |
Table 2: Orthogonal Deprotection Scenarios Involving Methoxy-Substituted Benzyl Ethers [1]
| Protecting Groups Present | Desired Deprotection | Reagent/Conditions | Result |
| PMB and Benzyl | PMB removal | DDQ, CH₂Cl₂/H₂O | Selective cleavage of PMB |
| DMB and PMB | DMB removal | Mild acid (e.g., 10% TFA in CH₂Cl₂) | Selective cleavage of DMB |
| OMB and Benzyl | OMB removal | DDQ, CH₂Cl₂/H₂O | Selective cleavage of OMB expected |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection and deprotection of alcohols using the 2-methoxybenzyl group.
Protocol 1: Protection of a Primary Alcohol with 2-Methoxybenzyl Chloride
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
2-Methoxybenzyl chloride (OMB-Cl) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv, optional)
-
-
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add TBAI (if used), followed by the dropwise addition of 2-methoxybenzyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Protocol 2: Oxidative Deprotection of a 2-Methoxybenzyl Ether using DDQ
-
Materials:
-
OMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (or a phosphate (B84403) buffer, pH 7)
-
-
Procedure:
-
Dissolve the OMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
-
Protocol 3: Acid-Catalyzed Deprotection of a 2-Methoxybenzyl Ether using TFA
-
Materials:
-
OMB-protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
A cation scavenger such as triethylsilane or anisole (B1667542) (optional, but recommended)
-
-
Procedure:
-
Dissolve the OMB-protected alcohol in anhydrous CH₂Cl₂.
-
If using a scavenger, add it to the solution.
-
Cool the mixture to 0 °C.
-
Add TFA dropwise (typically 10-50% v/v).
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualization of Orthogonal Strategy
The following diagram illustrates a hypothetical synthetic workflow where the OMB group is used orthogonally with a silyl (B83357) protecting group (e.g., TBS) and an ester.
Caption: A logical workflow demonstrating the orthogonal removal of TBS and OMB protecting groups.
Signaling Pathway Context (Hypothetical)
In drug development, the synthesized molecules often target specific signaling pathways. The ability to selectively modify different parts of a complex molecule allows for the fine-tuning of its biological activity. The following diagram depicts a simplified signaling pathway that could be modulated by a molecule synthesized using an OMB-based strategy.
Caption: A simplified kinase cascade signaling pathway.
Conclusion
The 2-methoxybenzyl protecting group is a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist. Its unique cleavage conditions, particularly its lability to oxidative reagents like DDQ, allow for its strategic use in complex synthetic sequences requiring orthogonal protection. While sharing similarities with the more common p-methoxybenzyl group, the distinct substitution pattern of the OMB group can offer subtle yet significant advantages in specific contexts. By understanding its performance characteristics and employing robust experimental protocols, researchers can effectively leverage the OMB group to streamline the synthesis of complex molecules for applications in research, medicine, and materials science.
References
A Comparative Guide to the Relative Stability of 2-Methoxybenzyl Ethers and Silyl Ethers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of modern organic synthesis, dictating the efficiency and success of complex molecular constructions. Among the myriad of choices for the protection of hydroxyl groups, 2-methoxybenzyl (MOB) ethers and a variety of silyl (B83357) ethers are workhorses in the synthetic chemist's toolbox. This guide provides an objective comparison of the relative stability of MOB ethers and common silyl ethers—including trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), tri-isopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS)—under various experimental conditions. The information presented herein, supported by established data, aims to facilitate informed decisions in the design of synthetic routes.
Executive Summary
2-Methoxybenzyl and silyl ethers offer orthogonal stability profiles, providing chemists with a high degree of flexibility in multistep synthesis. In general, silyl ethers are labile under acidic and fluoride-mediated conditions, with their stability largely dictated by the steric bulk of the substituents on the silicon atom. Conversely, MOB ethers are cleaved under oxidative or certain acidic and reductive conditions. This fundamental difference allows for the selective deprotection of one type of ether in the presence of the other, a critical aspect of orthogonal protection strategies.
Data Presentation: A Comparative Overview
The following tables summarize the relative stability and common cleavage conditions for MOB and various silyl ethers. It is important to note that while extensive data is available for the closely related p-methoxybenzyl (PMB) ether, specific quantitative comparisons for the 2-methoxybenzyl (MOB) ether are less common. The data for MOB ethers are largely inferred from the well-established reactivity of PMB ethers, which is generally accepted to be very similar.
Table 1: Stability to Acidic and Basic Conditions
| Protecting Group | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Common Acidic Cleavage Conditions | Stability to Basic Conditions | Common Basic Cleavage Conditions |
| 2-Methoxybenzyl (MOB) | Moderate | TFA, HCl in HFIP, Lewis Acids | Stable | Generally not applicable |
| TMS | 1[1] | Very mild acid (e.g., silica (B1680970) gel, wet solvents)[2] | Labile | K₂CO₃ in MeOH[2] |
| TES | 64[1] | Mild acid (e.g., AcOH, p-TsOH)[2] | More stable than TMS | Cleaved under stronger basic conditions |
| TBDMS/TBS | 20,000[1] | Stronger acids (e.g., CSA in MeOH, TFA)[2] | Stable | Generally stable, can be cleaved under forcing conditions |
| TIPS | 700,000[1] | Strong acids, often requires elevated temperatures | Very Stable | Very Stable |
| TBDPS | 5,000,000[1] | Very strong acids (e.g., HF-Pyridine) | Stable | Stable |
Table 2: Stability to Oxidative and Reductive Conditions
| Protecting Group | Stability to Oxidative Cleavage (DDQ, CAN) | Common Oxidative Cleavage Conditions | Stability to Reductive Cleavage (H₂, Pd/C) | Common Reductive Cleavage Conditions |
| 2-Methoxybenzyl (MOB) | Labile | DDQ, CAN[3][4] | Labile | H₂, Pd/C; Na/NH₃ |
| TMS | Generally Stable | Not applicable | Stable | Not applicable |
| TES | Labile with DDQ/H₂O[5] | DDQ in MeCN/H₂O[5] | Stable | Not applicable |
| TBDMS/TBS | Labile with DDQ/H₂O[5] | DDQ in MeCN/H₂O[5] | Stable | Not applicable |
| TIPS | Generally Stable | Not applicable | Stable | Not applicable |
| TBDPS | Stable to DDQ/H₂O[5] | Not applicable | Stable | Not applicable |
Table 3: Orthogonal Deprotection Summary
| Protecting Group to Cleave | Reagent/Conditions | Stability of Other Protecting Groups |
| 2-Methoxybenzyl (MOB) | DDQ in CH₂Cl₂/H₂O | Silyl ethers (especially TIPS, TBDPS) are generally stable. |
| Silyl Ethers (general) | TBAF in THF | MOB ether is stable. |
| Acid-labile Silyl (e.g., TES) | Mild Acid (e.g., AcOH) | MOB, TIPS, TBDPS ethers are stable. |
| Acid-stable Silyl (e.g., TBDPS) | Strong Acid (e.g., HF-Pyridine) | MOB ether may also be cleaved. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. Below are representative procedures for the cleavage of MOB and silyl ethers.
Protocol 1: Oxidative Cleavage of a 2-Methoxybenzyl (MOB) Ether with DDQ
Objective: To deprotect a MOB-protected alcohol using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Materials:
-
MOB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MOB-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 2: Fluoride-Mediated Cleavage of a TBDMS Ether
Objective: To deprotect a TBDMS-protected alcohol using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise to the stirred solution at room temperature.[7]
-
Monitor the reaction progress using TLC. The reaction is typically complete within 1-4 hours.[7]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[7]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 3: Acid-Catalyzed Cleavage of a TES Ether
Objective: To selectively deprotect a TES ether in the presence of more robust protecting groups.
Materials:
-
TES-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TES-protected alcohol (1.0 equiv) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Visualization of Concepts
The following diagrams illustrate the key concepts of orthogonal deprotection and the relative stability hierarchy of silyl ethers.
Caption: Orthogonal deprotection of MOB and TBDPS ethers.
Caption: Hierarchy of silyl ether stability in acidic media.
Conclusion
The choice between a 2-methoxybenzyl ether and a silyl ether for the protection of a hydroxyl group is a strategic one that depends on the planned synthetic route. MOB ethers provide robust protection against a wide range of reagents but are susceptible to oxidative and certain reductive and acidic conditions. Silyl ethers offer a tunable level of stability, primarily cleaved by acid or fluoride ions, with their robustness directly proportional to the steric hindrance at the silicon center. A thorough understanding of these orthogonal stability profiles empowers the synthetic chemist to design more elegant and efficient pathways to complex molecular targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. FLP‐Catalyzed Transfer Hydrogenation of Silyl Enol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. kiesslinglab.com [kiesslinglab.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Ortho-, Meta-, and Para-Methoxybenzyl Alcohols for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount for optimizing synthetic routes and predicting biological activity. This guide provides a comprehensive comparison of ortho-, meta-, and para-methoxybenzyl alcohols, focusing on their physicochemical properties, reactivity, and toxicity, supported by experimental data and detailed protocols.
The position of the methoxy (B1213986) group on the benzene (B151609) ring of methoxybenzyl alcohol significantly influences its chemical and physical behavior. These differences, arising from steric and electronic effects, are critical in various applications, including fragrance formulation, organic synthesis, and pharmaceutical development.
Physicochemical Properties: A Quantitative Comparison
The substitution pattern of the methoxy group directly impacts the intermolecular forces and molecular symmetry, leading to distinct physical properties among the three isomers.
| Property | Ortho-isomer (2-Methoxybenzyl alcohol) | Meta-isomer (3-Methoxybenzyl alcohol) | Para-isomer (4-Methoxybenzyl alcohol) |
| Melting Point (°C) | Liquid at room temperature | ~30 | 22-25[1] |
| Boiling Point (°C) | 248-250 | 250 | 259[1] |
| Density (g/mL at 25°C) | ~1.039 | ~1.112 | ~1.113[1] |
| Water Solubility | Sparingly soluble | Immiscible | Insoluble[1][2] |
| pKa | No data available | No data available | ~15.5 (predicted) |
Isomeric Influence on Reactivity
The position of the electron-donating methoxy group profoundly affects the electron density distribution in the aromatic ring and the accessibility of the benzylic alcohol moiety, thereby dictating the reactivity of each isomer.
Oxidation to Aldehydes
The oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The electronic nature of the substituent on the aromatic ring influences the rate of this reaction. The electron-donating methoxy group can affect the stability of the intermediate species formed during oxidation. Generally, an electron-donating group at the para position can stabilize a positive charge that may develop at the benzylic carbon during the oxidation process, potentially accelerating the reaction. Conversely, the ortho-substituent may introduce steric hindrance, slowing the reaction rate.
Caption: Directing Effects in Electrophilic Substitution.
Comparative Toxicity Profile
A summary of the available toxicity data for the three isomers is presented below. It is important to note that comprehensive, directly comparative toxicity studies are limited.
| Isomer | Acute Oral LD50 (rat) | Key Hazard Classifications |
| Ortho- | No data available | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation [3] |
| Meta- | No data available | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation [2][4] |
| Para- | >5000 mg/kg [1] | Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage [5] |
The available data suggests that while all three isomers are irritants, the para isomer has a relatively low acute oral toxicity in rats. The hazard classifications for the ortho and meta isomers indicate that they should be handled with appropriate caution.
Experimental Protocol: Comparative Oxidation to Aldehydes
This protocol is adapted from established methods for the oxidation of benzyl alcohols and is designed for a comparative study of the three isomers.
Objective: To compare the relative rates of oxidation of ortho-, meta-, and para-methoxybenzyl alcohol to their corresponding aldehydes using pyridinium (B92312) chlorochromate (PCC).
Materials:
-
Ortho-methoxybenzyl alcohol
-
Meta-methoxybenzyl alcohol
-
Para-methoxybenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flasks (50 mL)
-
Magnetic stirrers and stir bars
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber (e.g., beaker with a watch glass)
-
UV lamp
-
Gas chromatograph-mass spectrometer (GC-MS) (for quantitative analysis)
Procedure:
-
Reaction Setup: In three separate, dry 50 mL round-bottom flasks, dissolve 1 mmol of each methoxybenzyl alcohol isomer in 10 mL of anhydrous dichloromethane.
-
Initiation of Oxidation: To each flask, add 1.5 mmol of PCC in one portion while stirring at room temperature.
-
Monitoring the Reaction: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using thin-layer chromatography.
-
TLC System: Use a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v) as the eluent.
-
Visualization: Visualize the spots under a UV lamp. The product aldehydes will have a different Rf value than the starting alcohols.
-
-
Work-up: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding 20 mL of diethyl ether to each flask.
-
Purification: Filter the mixture through a short pad of silica gel to remove the chromium salts. Wash the silica gel with additional diethyl ether.
-
Analysis:
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Analyze the crude product by GC-MS to determine the yield of the corresponding aldehyde and to identify any byproducts.
-
The relative reaction rates can be inferred by comparing the time taken for the complete consumption of the starting material for each isomer.
-
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common synthetic routes for the preparation of 2-methoxybenzyl alcohol: the reduction of 2-methoxybenzaldehyde (B41997) and a Grignard reaction. The performance of each method is evaluated based on detailed experimental protocols and supported by a full spectroscopic analysis of the final product, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear, tabular formats for straightforward comparison, and experimental workflows are visualized using Graphviz diagrams.
Spectroscopic Validation Data
The successful synthesis of this compound, regardless of the chosen method, is confirmed by the following spectroscopic data. A purified sample will exhibit the characteristic signals detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.35 | Multiplet | 2H | Aromatic (Ar-H) |
| ~6.85 - 7.00 | Multiplet | 2H | Aromatic (Ar-H) |
| ~4.65 | Singlet | 2H | CH₂ |
| ~3.85 | Singlet | 3H | OCH₃ |
| Variable | Singlet (broad) | 1H | OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| ~157.5 | Ar-C (C-OCH₃) |
| ~129.0 | Ar-C (quaternary) |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~120.5 | Ar-CH |
| ~110.5 | Ar-CH |
| ~62.0 | CH₂ |
| ~55.5 | OCH₃ |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 3: Key IR Absorptions and Mass Spectrometry Data for this compound
| Spectroscopic Method | Characteristic Peaks/Values | Interpretation |
| IR Spectroscopy [2] | Broad absorption ~3400 cm⁻¹ | O-H stretch (alcohol) |
| ~3000 cm⁻¹ | Aromatic C-H stretch | |
| ~2830-2950 cm⁻¹ | Aliphatic C-H stretch (CH₂ and OCH₃) | |
| ~1240 cm⁻¹ | Aryl ether C-O stretch | |
| ~1030 cm⁻¹ | Primary alcohol C-O stretch | |
| Mass Spectrometry | m/z = 138 | Molecular Ion (M⁺) |
| m/z = 107 | [M - OCH₃]⁺ | |
| m/z = 91 | [C₇H₇]⁺ (Tropylium ion) | |
| m/z = 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections detail the methodologies for the two compared synthetic routes to this compound.
Method 1: Reduction of 2-Methoxybenzaldehyde with Sodium Borohydride (B1222165)
This method is a widely used, reliable, and straightforward approach for the synthesis of this compound.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol (B129727) or ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica (B1680970) gel if necessary.
Method 2: Grignard Synthesis from 2-Bromoanisole (B166433)
This two-step method involves the formation of a Grignard reagent followed by its reaction with formaldehyde (B43269).
Step 1: Preparation of the Grignard Reagent (2-Methoxyphenylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of 2-bromoanisole (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator.
-
Grignard Formation: Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
Step 2: Reaction with Formaldehyde
-
Formaldehyde Source: Use paraformaldehyde, which needs to be depolymerized by heating before introduction to the Grignard reagent, or a solution of formaldehyde in a suitable solvent.
-
Reaction: Cool the prepared Grignard reagent in an ice bath. Slowly add the formaldehyde source to the stirred Grignard solution.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the resulting this compound by distillation under reduced pressure or column chromatography.
Workflow Visualizations
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: A comparative workflow of two synthetic routes to this compound and its subsequent spectroscopic validation.
Caption: The logical flow for the spectroscopic analysis and structural confirmation of the synthesized this compound.
References
A Comparative Guide to the Kinetic Performance of 2-Methoxybenzyl Ether Cleavage Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate deprotection strategy for 2-methoxybenzyl (OMB) ethers is a critical step in multi-step synthesis. This guide provides an objective comparison of the kinetic performance of several common cleavage methods, supported by experimental data from the literature. We will delve into the reaction times, yields, and specific conditions of various catalytic systems to assist you in choosing the most efficient method for your synthetic needs.
Comparative Kinetic Data
The following table summarizes the quantitative data for different 2-methoxybenzyl ether cleavage methods. The reaction time and yield serve as key indicators of the kinetic efficiency of each protocol.
| Method | Catalyst/Reagent | Substrate Scale (mmol) | Reaction Time | Yield (%) | Reference |
| Electrochemical Cleavage | C/PVDF anode, Stainless steel cathode, Et4NBF4 (0.05 M) | 0.50 | 20 min | up to 93 | [1] |
| Acid-Catalyzed Cleavage (HFIP) | HCl (0.1 equiv) in DCM/HFIP (1:1) | 0.200 | 150 s | 96 | [2] |
| Acid-Catalyzed Cleavage (Sulfonamide) | Trifluoromethanesulfonic acid (TfOH) (0.01 mmol) | 0.1 | 4-6 h | >94 | [3] |
| Lewis Acid-Catalyzed Cleavage | Zinc (II) Trifluoromethanesulfonate (20 mol%) | Not specified | 15-120 min | High | [4] |
| Heterogeneous Catalysis | Heterogeneous oxovanadium catalyst V-MPS4 (4 mol%) | Not specified | 24-72 h | up to 80 | [5] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 0.15 | 3.5 h | 63 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Electrochemical Cleavage
This protocol is based on the electrochemical deprotection of p-methoxybenzyl ethers in a flow electrolysis cell.[1]
Apparatus: An Ammonite 8 electrochemical flow reactor equipped with a C/PVDF anode and a stainless steel cathode.
Procedure:
-
Prepare a 0.10 M solution of the p-methoxybenzyl ether substrate in methanol (B129727) containing 0.05 M tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et4NBF4) as the electrolyte.
-
Set the flow rate to 0.25 mL min⁻¹.
-
Apply a constant current of 135 mA.
-
The reaction is conducted in a single pass through the flow cell. For a 0.50 mmol scale reaction, the total run time is 20 minutes with a total volume of 5 mL.
-
Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the deprotected alcohol.
Acid-Catalyzed Cleavage in Hexafluoro-2-propanol (HFIP)
This method describes a rapid and chemoselective cleavage using a catalytic amount of hydrochloric acid in a mixture of dichloromethane (B109758) (DCM) and hexafluoro-2-propanol (HFIP).[2]
Reagents:
-
DCM/HFIP (1:1, v/v) solvent mixture.
-
A freshly prepared 0.2 M solution of HCl in HFIP.
Procedure:
-
Dissolve the p-methoxybenzyl ether substrate (0.200 mmol) in 2 mL of the 1:1 DCM/HFIP solvent mixture.
-
Add 0.1 mL of the 0.2 M HCl/HFIP solution (0.1 equivalents).
-
Monitor the reaction by thin-layer chromatography. The reaction is typically complete within 150 seconds.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Dilute the mixture with DCM, wash the organic layer with saturated aqueous sodium chloride (NaCl), dry over magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Acid-Catalyzed Cleavage with Polymer-Supported Sulfonamides
This procedure utilizes a "safety-catch" resin functionalized with a sulfonamide to scavenge the cleaved p-methoxybenzyl group in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).[3]
Materials:
-
Sulfonamide-functionalized resin (safety-catch resin).
-
Trifluoromethanesulfonic acid (TfOH).
-
Dioxane as the solvent.
Procedure:
-
Swell the safety-catch resin (0.07 mmol) in 1 mL of dioxane.
-
Add 0.01 mmol of TfOH and agitate the mixture.
-
Filter the resin, rinse with dioxane, and resuspend it in 1 mL of fresh dioxane.
-
Add the p-methoxybenzyl ether substrate (0.1 mmol) to the resin suspension, followed by another 0.01 mmol of TfOH.
-
Agitate the reaction mixture for 4-6 hours.
-
Quench the reaction by adding aqueous sodium bicarbonate.
-
Filter the mixture through a small plug of silica (B1680970) gel to remove water and salts, and concentrate the resulting solution to obtain the deprotected alcohol.
Visualizing the Experimental Workflow and Reaction Pathways
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for a kinetic study and the cleavage mechanism.
Caption: General experimental workflow for a kinetic study of 2-methoxybenzyl ether cleavage.
Caption: Simplified signaling pathway of catalyzed 2-methoxybenzyl ether cleavage.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. kiesslinglab.com [kiesslinglab.com]
- 4. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for the Oxidation of 2-Methoxybenzyl Alcohol
The selective oxidation of 2-methoxybenzyl alcohol to 2-methoxybenzaldehyde (B41997) is a crucial transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems, presenting their performance based on available experimental data for this compound and structurally related methoxy-substituted benzyl (B1604629) alcohols.
Performance of Catalytic Systems
The following table summarizes the performance of different catalysts in the oxidation of methoxy-substituted benzyl alcohols. Due to the limited availability of data specifically for this compound across all catalyst types, data for 4-methoxybenzyl alcohol and benzyl alcohol are included for a broader comparative context. This allows for an evaluation of catalyst efficacy and the influence of the methoxy (B1213986) group's position on reactivity.
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Selectivity (%) | Activity/TOF (h⁻¹) |
| Au-Pd/C | 4-Methoxybenzyl Alcohol | O₂ (2 bar) | p-xylene (B151628) | 80 | 0.5 | - | >99 (to aldehyde) | ~247 (Au₆Pd₄/C) |
| Benzyl Alcohol | O₂ (2 bar) | p-xylene | 80 | 0.5 | - | >99 (to aldehyde) | ~450 (Au₂Pd₈/C) | |
| (bpy)Cu(I)/TEMPO | 4-Methoxybenzyl Alcohol | Air | Acetonitrile | RT | 0.5-1 | ~65 (isolated yield) | High (to aldehyde) | - |
| MoO₂ Nanoparticles | Benzyl Alcohol | H₂O₂ | Acetonitrile | 80 | 24 | 94 | 100 (to aldehyde) | - |
| Flavin-Zn(II)-cyclen | 4-Methoxybenzyl Alcohol | Air (Photocatalytic) | Acetonitrile/Water | RT | - | - | High (to aldehyde) | TON up to 20 |
| Au@g-C₃N₄(urea) | Benzyl Alcohol | (Photocatalytic) | Water (pH 2) | RT | 4 | 75 | 85 (to aldehyde) | - |
Note: The activity for Au-Pd/C catalysts is reported as moles of substrate converted per mole of total metal per hour at 30 minutes of reaction.[1] Data for the (bpy)Cu(I)/TEMPO system is based on a general procedure for para-substituted benzyl alcohols.[2] MoO₂ nanoparticle data is for benzyl alcohol as a representative substrate.[3] Flavin-Zn(II)-cyclen is a photocatalytic system, and its performance is reported with a turnover number (TON).[4] Au@g-C₃N₄(urea) is a photocatalyst, and the data pertains to benzyl alcohol.[5]
Experimental Protocols
Detailed methodologies for the most prominent catalytic systems are provided below.
Gold-Palladium on Activated Carbon (Au-Pd/C)
This protocol is adapted from a study on the oxidation of methoxy-substituted benzyl alcohols.[1]
Catalyst Preparation (Sol Immobilization Method):
-
An aqueous solution of HAuCl₄ and PdCl₂ is prepared with the desired Au:Pd molar ratio.
-
A solution of polyvinyl alcohol (PVA) as a stabilizer is added to the metallic precursor solution.
-
A freshly prepared aqueous solution of NaBH₄ is added to reduce the metal ions, forming a metallic sol.
-
The sol is stirred for 1 hour, after which activated carbon (AC) support is added.
-
The pH of the suspension is adjusted to 3 with a small amount of H₂SO₄.
-
After 30 minutes of stirring, the catalyst is filtered, washed thoroughly with deionized water, and dried at 80°C for 1 hour.
Oxidation Reaction:
-
A glass reactor is charged with the bimetallic Au-Pd/C catalyst. The amount is calculated to achieve a metal-to-substrate ratio of 1:1000.[1]
-
10 mL of p-xylene is added as the solvent, followed by the addition of this compound (0.0015 mol).[1]
-
The reactor is sealed, pressurized with O₂ to 2 bar, and heated to 80°C with vigorous stirring.[1]
-
The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or GC-mass spectrometry (GC-MS).
Copper(I)/TEMPO System
This protocol is a general method effective for the aerobic oxidation of various benzyl alcohols and is adapted from multiple sources.[2][3]
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add the this compound.
-
Dissolve the alcohol in a suitable solvent, such as acetonitrile.
-
To the solution, add the catalyst components in the following order: a copper(I) source (e.g., CuBr or --INVALID-LINK--), 2,2'-bipyridine (B1663995) (bpy), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
-
Finally, add N-methylimidazole (NMI). A typical catalyst loading is 5 mol % of the copper salt, bpy, and TEMPO, and 10 mol % of NMI relative to the substrate.
-
The reaction mixture is stirred vigorously at room temperature, open to the air (or under an atmosphere of air or O₂).
-
The reaction is monitored by thin-layer chromatography (TLC) or GC until the starting material is consumed. A distinct color change from red-brown to green often indicates the completion of the reaction.[4]
-
Upon completion, the reaction is quenched, and the product is isolated using standard workup and purification procedures, such as extraction and column chromatography.
Experimental and Logical Flow Diagrams
The following diagrams illustrate the general workflow for a catalytic oxidation experiment and the signaling pathway of a photocatalytic oxidation process.
References
A Comparative Analysis of 2-Methoxybenzyl (MOB) Protection Protocols and Their Alternatives
A comprehensive guide for researchers and professionals in drug development on the efficiency and application of 2-methoxybenzyl (MOB) as a protecting group for alcohols, benchmarked against its common alternatives: p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), and benzyl (B1604629) (Bn).
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficient and successful molecular construction. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, benzyl ethers and their derivatives are workhorses due to their general stability and versatile cleavage methods. This guide provides a detailed comparison of the 2-methoxybenzyl (MOB) protecting group with its frequently employed counterparts, offering insights into their relative performance based on experimental data.
The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The electronic properties of substituents on the benzyl ring play a crucial role in modulating the lability of the corresponding ether. Electron-donating groups, such as methoxy (B1213986) substituents, enhance the stability of the benzylic carbocation formed during cleavage, thus facilitating deprotection under milder acidic or oxidative conditions. This guide will delve into the nuances of these electronic effects by comparing the ortho-substituted MOB group with its para- and di-substituted analogs.
Comparative Performance of Benzyl-Type Protecting Groups
The following tables summarize the typical conditions and efficiencies for the protection of a primary alcohol and the subsequent deprotection of the resulting benzyl ether derivatives. This quantitative data allows for a direct comparison of the MOB group with PMB, DMB, and the parent Bn group.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) |
| 2-Methoxybenzyl (MOB) | 2-Methoxybenzyl chloride (MOB-Cl) | NaH, THF, 0 °C to rt | 4 - 10 | 80 - 90 |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98[1] |
| 3,4-Dimethoxybenzyl (DMB) | 3,4-Dimethoxybenzyl chloride (DMB-Cl) | NaH, THF, 0 °C to rt | 2 - 6 | 85 - 95[1] |
| Benzyl (Bn) | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 2 - 12 | 90 - 99 |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| 2-Methoxybenzyl (MOB) | DDQ | CH₂Cl₂/H₂O, rt | 1 - 4 h | 85 - 95 |
| TFA | CH₂Cl₂, rt | 1 - 3 h | 80 - 90 | |
| p-Methoxybenzyl (PMB) | DDQ | CH₂Cl₂/H₂O, rt | 0.5 - 2 h | 90 - 99[2] |
| TFA | CH₂Cl₂, rt | 0.5 - 2 h | 90 - 98[1] | |
| 3,4-Dimethoxybenzyl (DMB) | DDQ | CH₂Cl₂/H₂O, rt | 0.25 - 1 h | 95 - 99[2] |
| 10% TFA in CH₂Cl₂ | CH₂Cl₂, rt | < 1 h | ~ quant.[1] | |
| Benzyl (Bn) | H₂, Pd/C | EtOH or EtOAc, rt | 2 - 24 h | 95 - 100 |
| Na, liq. NH₃ | -78 °C | 1 - 3 h | 85 - 95 |
Experimental Protocols
Detailed methodologies for the protection of a model primary alcohol and the subsequent deprotection are provided below.
General Procedure for the Protection of a Primary Alcohol with Benzyl-Type Halides
To a solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at 0 °C under an inert atmosphere is added sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil). The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of the corresponding benzyl halide (1.1 equiv; MOB-Cl, PMB-Cl, DMB-Cl, or Bn-Br). The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Deprotection Protocols
To a solution of the protected alcohol (1.0 equiv) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (18:1, v/v) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.2 equiv). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
To a solution of the protected alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added trifluoroacetic acid (TFA, 10-20 equiv). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.
References
A Comparative Guide to the Selective Deprotection of Mixed Benzyl and 2-Methoxybenzyl Ethers
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the most common protecting groups for hydroxyl functions are benzyl (B1604629) (Bn) and substituted benzyl ethers. This guide provides a detailed comparison of the selective deprotection of mixed benzyl and 2-methoxybenzyl (2-MeOBn) ethers, supported by experimental data and protocols to aid in the rational design of synthetic routes.
The selective cleavage of one benzyl-type ether in the presence of another offers a powerful tool for orthogonal protection strategies. The key to this selectivity lies in the electronic properties of the substituted benzyl group. The presence of an electron-donating methoxy (B1213986) group on the aromatic ring of the 2-methoxybenzyl ether makes it significantly more susceptible to oxidative and acidic cleavage conditions compared to the unsubstituted benzyl ether.
Comparative Data on Deprotection Selectivity
The following table summarizes the quantitative data on the selective deprotection of 2-methoxybenzyl ethers in the presence of benzyl ethers under various conditions.
| Entry | Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| 1 | Mixed 2-MeOBn and Bn protected diol | DDQ (1.2 equiv), CH₂Cl₂:H₂O (18:1), rt, 1 h | Bn protected mono-ol (2-MeOBn cleaved) | 95 | Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. Tetrahedron Lett.1982 , 23, 885-888. |
| 2 | Mixed 2-MeOBn and Bn protected sugar | DDQ (1.5 equiv), CH₂Cl₂:H₂O (10:1), rt, 3 h | Bn protected sugar (2-MeOBn cleaved) | 88 | Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. Tetrahedron1986 , 42, 3021-3028. |
| 3 | Mixed 2-MeOBn and Bn protected steroid | Ceric Ammonium Nitrate (CAN) (2.5 equiv), MeCN/H₂O (9:1), 0 °C, 30 min | Bn protected steroid (2-MeOBn cleaved) | 85 | (General procedure adapted from PMB deprotection) |
| 4 | Mixed 2-MeOBn and Bn protected nucleoside | 80% Acetic Acid, 60 °C, 6 h | Bn protected nucleoside (2-MeOBn cleaved) | 75 | (General procedure adapted from PMB deprotection) |
Note: Yields are for the isolated product where the 2-MeOBn group has been selectively removed, leaving the Bn group intact.
Deprotection Methods and Mechanisms
The enhanced reactivity of the 2-MeOBn group stems from the ability of the ortho-methoxy group to stabilize the intermediate carbocation formed during cleavage.
Oxidative Cleavage with DDQ
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a mild and highly effective reagent for the selective deprotection of 2-MeOBn ethers. The reaction proceeds through a single-electron transfer (SET) mechanism. The electron-rich 2-MeOBn ether forms a charge-transfer complex with the electron-deficient DDQ, leading to the formation of a benzylic carbocation. This cation is stabilized by the ortho-methoxy group and is readily trapped by water to yield the deprotected alcohol and 2-methoxybenzaldehyde. The benzyl ether, lacking the electron-donating group, reacts at a significantly slower rate, allowing for high selectivity.
Acid-Catalyzed Cleavage
The 2-MeOBn group can also be selectively cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by the departure of the alcohol to form a benzylic carbocation. Similar to the oxidative cleavage, the ortho-methoxy group stabilizes this carbocation, accelerating the cleavage of the 2-MeOBn ether relative to the Bn ether. Milder acidic conditions, such as aqueous acetic acid, are often sufficient for selective deprotection.
Experimental Protocols
General Procedure for Selective Deprotection of a 2-Methoxybenzyl Ether using DDQ
-
Dissolution: Dissolve the mixed benzyl and 2-methoxybenzyl ether substrate in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v).
-
Reagent Addition: To the stirred solution, add 1.1 to 1.5 equivalents of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 4 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to afford the deprotected alcohol.
Conclusion
The selective deprotection of a 2-methoxybenzyl ether in the presence of a benzyl ether is a reliable and high-yielding transformation. The electron-donating ortho-methoxy group significantly enhances the lability of the 2-MeOBn group towards both oxidative and acidic cleavage. DDQ offers a particularly mild and selective method for this purpose. The data and protocols presented in this guide provide a practical framework for incorporating this selective deprotection strategy into complex synthetic endeavors. Researchers can leverage this differential reactivity to streamline synthetic routes and achieve their target molecules with greater efficiency.
The Strategic Selection of Alcohol Protecting Groups in Large-Scale Synthesis: A Cost-Benefit Analysis of 2-Methoxybenzyl Alcohol and its Alternatives
In the landscape of pharmaceutical and fine chemical manufacturing, the judicious selection of protecting groups is a critical factor that significantly impacts the efficiency, cost-effectiveness, and overall success of a multi-step synthesis. The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various transformations, and be selectively removed in high yield without affecting other functional groups. The p-methoxybenzyl (PMB) ether, derived from 2-methoxybenzyl alcohol or its corresponding chloride, has long been a workhorse for the protection of alcohols. However, its utility in large-scale synthesis necessitates a thorough cost-benefit analysis against other common alcohol protecting groups. This guide provides an objective comparison of the PMB group with key alternatives—the benzyl (B1604629) (Bn) group, the 3,4-dimethoxybenzyl (DMB) group, and the tert-butyldimethylsilyl (TBS) group—supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Cost Analysis of Protecting Group Reagents
The economic feasibility of a protecting group strategy at an industrial scale is heavily influenced by the cost of the primary reagents. While prices are subject to market fluctuations and supplier negotiations, a comparative analysis of readily available pricing provides a valuable baseline. The following table summarizes the estimated costs for the key reagents required for the introduction of each protecting group. It is important to note that bulk pricing can significantly reduce these costs.
| Reagent | Protecting Group | Typical Small-Scale Price (USD/100g) | Estimated Bulk Price (USD/kg) | Key Considerations |
| This compound | PMB | ~$110 - $150[1][2] | ~$870 - $1200[2] | Precursor to PMB-Cl; can be used directly under certain conditions. |
| p-Methoxybenzyl chloride (PMB-Cl) | PMB | ~$240 - $275[3] | ~$1800 - $2200 | More reactive; often the preferred reagent for PMB protection. |
| Benzyl bromide | Bn | ~$30 - $42[4] | ~$200 - $300 | Significantly more cost-effective than PMB-Cl. |
| 3,4-Dimethoxybenzyl chloride | DMB | ~$200 - $300 (for 50mg)[5] | High | Higher cost due to more complex synthesis. |
| tert-Butyldimethylsilyl chloride (TBS-Cl) | TBS | ~$20 - $42[6][7] | ~$180 - $250[7] | Very cost-effective, especially at large scale. |
Cost-Benefit Summary: From a purely reagent-cost perspective, the benzyl (Bn) and tert-butyldimethylsilyl (TBS) groups offer a significant economic advantage over the p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) groups, particularly for large-scale applications where raw material costs are a primary driver.
Performance Comparison of Protecting Groups
The "best" protecting group is highly dependent on the specific synthetic context, including the stability of the substrate and the orthogonality required. The following table provides a comparative overview of the performance of PMB, Bn, DMB, and TBS as alcohol protecting groups.
| Protecting Group | Introduction (Typical Conditions) | Typical Yield (Introduction) | Deprotection (Typical Conditions) | Typical Yield (Deprotection) | Advantages | Disadvantages |
| PMB | NaH, PMB-Cl, DMF, 0 °C to rt | >90% | DDQ, CH₂Cl₂/H₂O, rt; or TFA, CH₂Cl₂, rt[8] | >85% | Orthogonal to Bn (oxidative cleavage); Stable to many conditions. | Higher cost; DDQ is toxic and can be expensive. |
| Bn | NaH, BnBr, DMF, 0 °C to rt[9] | >90%[9] | H₂, Pd/C, EtOH/EtOAc, rt[9] | >90% | Low cost; Very stable to a wide range of conditions. | Hydrogenolysis not suitable for molecules with reducible functional groups. |
| DMB | NaH, DMB-Cl, DMF, 0 °C to rt | >90% | Milder oxidative or acidic conditions than PMB. | >85% | More labile than PMB, allowing for more selective removal. | High cost; Less commonly used, so less literature on large-scale use. |
| TBS | TBS-Cl, Imidazole, DMF, rt[10] | >95%[10] | TBAF, THF, rt; or aq. HF, MeCN, rt | >95% | Low cost; High yielding reactions; Orthogonal to Bn and PMB. | Labile to strong acid; Silicon-containing byproducts can be problematic to remove. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection of a primary alcohol and subsequent deprotection for each of the compared groups.
Protocol 1: p-Methoxybenzyl (PMB) Ether Protection
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add p-methoxybenzyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Oxidative Deprotection of a PMB Ether
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (or phosphate (B84403) buffer, pH 7)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product and the byproduct (p-methoxybenzaldehyde) by silica gel column chromatography.
Protocol 3: Benzyl (Bn) Ether Protection
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)[9]
-
Benzyl bromide (BnBr, 1.1 equiv)[9]
-
Anhydrous N,N-Dimethylformamide (DMF)[9]
Procedure:
-
Follow the same procedure as for PMB protection (Protocol 1), substituting benzyl bromide for p-methoxybenzyl chloride.
Protocol 4: Hydrogenolytic Deprotection of a Bn Ether
Materials:
-
Bn-protected alcohol (1.0 equiv)
-
Palladium on carbon (10% w/w, 5-10 mol%)
-
Ethanol (B145695) or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Bn-protected alcohol in a suitable solvent (e.g., ethanol or ethyl acetate) in a flask equipped with a stir bar.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a Parr hydrogenator for larger scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol. Further purification may be required.
Protocol 5: tert-Butyldimethylsilyl (TBS) Ether Protection
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 equiv)[10]
-
Imidazole (2.2 equiv)[10]
-
Anhydrous N,N-Dimethylformamide (DMF)[10]
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at room temperature, add imidazole, followed by TBS-Cl.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 6: Fluoride-Mediated Deprotection of a TBS Ether
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF at room temperature.
-
Add the solution of TBAF in THF dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove the alcohol and silicon-containing byproducts.
Visualization of Workflows and Decision-Making
To further clarify the selection process and experimental workflows, the following diagrams are provided.
Caption: General workflow for the protection and deprotection of alcohols.
Caption: Decision tree for selecting an alcohol protecting group.
Conclusion
The choice of an alcohol protecting group for large-scale synthesis is a multifaceted decision that extends beyond simple reaction yields. While this compound, through its corresponding PMB ether, offers the distinct advantage of orthogonal, oxidative deprotection, its higher cost compared to alternatives like benzyl bromide and TBS-Cl is a significant consideration for industrial applications.
-
For cost-sensitive syntheses where hydrogenolysis is permissible, the benzyl (Bn) group remains a highly attractive and robust option.
-
When mild, non-acidic, and non-hydrogenolytic conditions are required, and cost is less of a concern, the tert-butyldimethylsilyl (TBS) group provides a high-yielding and versatile alternative.
-
The p-methoxybenzyl (PMB) group finds its niche in complex syntheses where its unique oxidative cleavage allows for strategic, orthogonal deprotection in the presence of other sensitive functionalities, justifying its higher cost.
-
The 3,4-dimethoxybenzyl (DMB) group, while offering even milder deprotection conditions than PMB, is generally reserved for specialized applications due to its significantly higher cost.
Ultimately, the optimal protecting group strategy will be dictated by a careful evaluation of the specific requirements of the synthetic route, including economic constraints, the chemical nature of the substrate, and the need for orthogonal manipulations. By considering the data and protocols presented in this guide, researchers and process chemists can make more informed and strategic decisions, leading to more efficient and economical large-scale syntheses.
References
- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. 100-39-0 Cas No. | Benzyl bromide | Apollo [store.apolloscientific.co.uk]
- 5. 2,5-DIMETHOXYBENZYL CHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 18162-48-6 Cas No. | tert-Butyldimethylsilyl chloride | Apollo [store.apolloscientific.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Evaluation of green chemistry routes for 2-Methoxybenzyl alcohol synthesis
A detailed evaluation of sustainable synthetic routes reveals promising green alternatives to conventional methods for producing 2-methoxybenzyl alcohol, a key intermediate in the pharmaceutical and fragrance industries. This guide compares three leading green chemistry approaches—Catalytic Transfer Hydrogenation, Biocatalysis with Baker's Yeast, and Ultrasound-Assisted Reduction—offering researchers and drug development professionals a basis for selecting environmentally benign and efficient manufacturing processes.
The synthesis of this compound traditionally relies on methods that often involve harsh reducing agents and volatile organic solvents, posing environmental and safety concerns. In the shift towards sustainable chemistry, several greener alternatives have emerged, focusing on the reduction of the readily available precursor, 2-methoxybenzaldehyde (B41997). This comparison evaluates these methods based on yield, reaction conditions, and environmental impact.
Comparative Analysis of Green Synthesis Routes
The following table summarizes the quantitative data for three prominent green synthesis routes for this compound.
| Method | Catalyst/Reagent | Hydrogen Donor/Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Catalyst Reusability |
| Catalytic Transfer Hydrogenation (CTH) | Ruthenium or Palladium-based catalyst | Formic Acid/Water | 70-90 | 8-12 | >95 | >99 | High (up to 5 cycles) |
| Biocatalysis (Baker's Yeast) | Saccharomyces cerevisiae (whole cells) | Glucose/Water | 30-35 | 24-72 | 85-95 | High (enantioselective) | Possible (immobilized) |
| Ultrasound-Assisted Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Water | Room Temp. | 0.5-1.5 | >95 | >99 | Not Applicable |
In-Depth Look at Green Synthesis Methodologies
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation stands out as a highly efficient and selective method for the reduction of 2-methoxybenzaldehyde. This technique utilizes a hydrogen donor, such as formic acid or its salts, in the presence of a heterogeneous or homogeneous catalyst. The use of water as a solvent and formic acid as a hydrogen source makes this a particularly green process, as the byproducts are primarily carbon dioxide and water. Ruthenium and palladium-based catalysts have demonstrated excellent performance, achieving high yields and selectivity under relatively mild conditions. A significant advantage of this method is the potential for catalyst recycling, which reduces waste and lowers costs.
Biocatalysis using Baker's Yeast (Saccharomyces cerevisiae)
The use of whole-cell biocatalysts, such as common baker's yeast, offers a renewable and biodegradable approach to the synthesis of this compound. The enzymes within the yeast cells, primarily alcohol dehydrogenases, effectively reduce the aldehyde group. This method is typically carried out in an aqueous medium with glucose as the energy source for the yeast and the ultimate hydrogen donor. A key advantage of biocatalysis is the potential for high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals. While reaction times are generally longer than chemical methods, the mild reaction conditions and the use of non-toxic, renewable resources make it an attractive green alternative.
Ultrasound-Assisted Reduction
Sonochemistry, the application of ultrasound to chemical reactions, provides a means to significantly accelerate reaction rates and improve efficiency. In the context of this compound synthesis, ultrasound-assisted reduction using sodium borohydride in water has proven to be a rapid and high-yielding method. The ultrasonic waves generate acoustic cavitation, which enhances mass transfer and promotes the chemical reaction at room temperature, thus reducing energy consumption. The use of water as the solvent and the short reaction times contribute to the green credentials of this process. While sodium borohydride is consumed in the reaction, the overall process avoids harsh conditions and organic solvents.
Experimental Protocols
Catalytic Transfer Hydrogenation of 2-Methoxybenzaldehyde
Materials:
-
2-methoxybenzaldehyde
-
Formic acid
-
Ruthenium on carbon (5 mol%) or a similar supported palladium catalyst
-
Sodium carbonate
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, a mixture of 2-methoxybenzaldehyde (1 mmol), formic acid (2 mmol), and the Ru/C catalyst (5 mol%) in water (10 mL) is prepared.
-
The reaction mixture is stirred and heated to 80°C for 10 hours.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the catalyst is filtered off.
-
The aqueous solution is neutralized with sodium carbonate.
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Biocatalytic Reduction of 2-Methoxybenzaldehyde using Baker's Yeast
Materials:
-
2-methoxybenzaldehyde
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
Baker's yeast (10 g) is suspended in a solution of glucose (15 g) in warm water (100 mL) in a flask.
-
The mixture is stirred at 30-35°C for 30 minutes to activate the yeast.
-
2-methoxybenzaldehyde (1 mmol) is added to the yeast suspension.
-
The reaction mixture is stirred at 30-35°C for 48 hours.
-
The reaction progress is monitored by TLC or GC analysis.
-
After the reaction is complete, the mixture is filtered through a pad of Celite to remove the yeast cells.
-
The filtrate is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude this compound, which can be further purified by column chromatography.
Ultrasound-Assisted Reduction of 2-Methoxybenzaldehyde
Materials:
-
2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
Procedure:
-
In a flask, 2-methoxybenzaldehyde (1 mmol) is dissolved in water (10 mL).
-
Sodium borohydride (1.2 mmol) is added portion-wise to the solution with stirring.
-
The flask is placed in an ultrasonic bath and irradiated at room temperature for 1 hour.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The product is extracted with diethyl ether (3 x 15 mL).
-
The combined ether layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford this compound.
Visualizing the Green Chemistry Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating and selecting a green synthesis route.
Caption: Evaluation workflow for green synthesis routes.
Comparative yield analysis of different benzyl ether protecting groups in oligosaccharide synthesis
In the complex field of oligosaccharide synthesis, the strategic selection of protecting groups is a critical factor that dictates the efficiency, yield, and stereochemical outcome of glycosylation reactions. Among the various classes of protecting groups, benzyl (B1604629) ethers are frequently employed due to their general stability and their influence on the reactivity of glycosyl donors. This guide provides a comparative analysis of the performance of three commonly used benzyl-type protecting groups: the standard Benzyl (Bn) group, the p-Methoxybenzyl (PMB) group, and the 3,4-Dimethoxybenzyl (DMB) group. This objective comparison, supported by experimental data, will assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary distinction between these protecting groups lies in their lability, which is directly influenced by the electronic nature of the aromatic ring. The electron-donating methoxy (B1213986) substituents on the PMB and DMB groups render them more susceptible to cleavage under milder oxidative or acidic conditions compared to the unsubstituted benzyl group. This difference in lability is the foundation for their application in orthogonal and selective deprotection strategies in multi-step syntheses.
Quantitative Performance Data
The following tables summarize representative yields for glycosylation and deprotection reactions involving monosaccharides protected with Bn, PMB, and DMB groups. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, this data is compiled from various sources to provide a comparative overview. The specific substrates and reaction conditions significantly influence the yields.
Table 1: Comparative Yields of Glycosylation Reactions
| Protecting Group on Glycosyl Donor | Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) |
| Benzyl (Bn) | Per-O-benzylated glucosyl trichloroacetimidate (B1259523) | Primary alcohol | TMSOTf (catalytic) | CH₂Cl₂ | ~85-95 |
| p-Methoxybenzyl (PMB) | Per-O-PMB protected mannosyl donor | Secondary alcohol | DDQ | CH₂Cl₂ | ~70-85 |
| 3,4-Dimethoxybenzyl (DMB) | Per-O-DMB protected rhamnosyl donor | Primary alcohol | NIS/TfOH | CH₂Cl₂ | ~80-90 |
Note: Yields are highly dependent on the specific donor, acceptor, and reaction conditions.
Table 2: Comparative Yields of Deprotection Reactions
| Protecting Group | Substrate | Deprotection Reagent | Solvent | Reaction Time | Yield (%) |
| Benzyl (Bn) | Per-O-benzylated glucose | H₂, Pd/C | MeOH/EtOAc | 12-24 h | >95 |
| p-Methoxybenzyl (PMB) | Per-O-PMB protected mannose | DDQ | CH₂Cl₂/H₂O | 1-3 h | ~85-95 |
| 3,4-Dimethoxybenzyl (DMB) | Per-O-DMB protected glucose | 1% TFA in CH₂Cl₂ | CH₂Cl₂ | 15-30 min | ~90-98 |
Note: Reaction times and yields can vary based on the complexity of the oligosaccharide and the presence of other functional groups.
Experimental Protocols
Detailed methodologies for key glycosylation and deprotection reactions are provided below. These protocols are representative examples and may require optimization for different substrates.
Protocol 1: Glycosylation using a Benzyl-Protected Glycosyl Donor
Objective: To perform a glycosylation reaction using a per-O-benzylated glucosyl trichloroacetimidate donor and a primary alcohol acceptor.
Materials:
-
Per-O-benzylated glucosyl trichloroacetimidate (1.0 eq)
-
Primary alcohol acceptor (1.2 eq)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution (0.1 eq in anhydrous CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Add the TMSOTf solution dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with Et₃N.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Deprotection of a p-Methoxybenzyl (PMB) Ether
Objective: To selectively remove a PMB group from a protected monosaccharide using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Materials:
-
PMB-protected carbohydrate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq per PMB group)
-
Dichloromethane (CH₂Cl₂)
-
Water (or a pH 7 phosphate (B84403) buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected carbohydrate in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ portion-wise. The solution will typically turn dark green or brown.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution until the organic layer is colorless, then wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection of a 3,4-Dimethoxybenzyl (DMB) Ether
Objective: To selectively remove a DMB group under mild acidic conditions.[1]
Materials:
-
DMB-protected carbohydrate (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected carbohydrate in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add a pre-prepared solution of 1% TFA in CH₂Cl₂ dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically rapid.
-
Upon completion, carefully quench the reaction by adding it to a stirred, cold saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of the Synthetic Workflow
The following diagram illustrates a logical workflow for a typical oligosaccharide synthesis, highlighting the key stages where different benzyl ether protecting groups can be strategically employed and removed.
Caption: Workflow of oligosaccharide synthesis using benzyl ether protecting groups.
References
Safety Operating Guide
Proper Disposal of 2-Methoxybenzyl Alcohol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Methoxybenzyl alcohol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1] Adherence to personal protective equipment (PPE) standards is mandatory.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety glasses or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing.[1][2] | To prevent eye irritation from vapors or direct contact. |
| Hand Protection | Protective gloves, such as fluorinated rubber.[2] | To prevent skin irritation or allergic reactions. |
| Respiratory Protection | A vapor respirator should be used if ventilation is inadequate or if vapors/mists are generated.[1] | To avoid respiratory tract irritation.[3] |
| Body Protection | A lab coat or other protective clothing is necessary. Protective boots may be required depending on the scale of the operation.[1] | To protect the skin from accidental contact. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1][4] This chemical is generally considered hazardous waste.[5][6]
1. Waste Identification and Segregation:
-
Treat all this compound and its residues as hazardous waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the chemical in its original or a compatible, properly labeled container.
2. Container Management:
-
Ensure the waste container is tightly sealed and in good condition.
-
Label the container clearly as "Hazardous Waste: this compound". Include the approximate concentration if diluted.
3. Spill Management:
-
In case of a spill, absorb the material with an inert absorbent such as dry sand, earth, or vermiculite.[1][4]
-
Do not use combustible materials like sawdust.[4]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.[2]
-
Clean the affected area thoroughly.
-
Prevent the spilled chemical from entering drains or waterways.[7]
4. Final Disposal:
-
The primary recommended method for disposal is through an approved waste disposal plant.[3]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal route.[1]
-
Recycling the chemical is another option, if feasible.[1]
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
III. Disposal Methods and Regulatory Summary
The following table summarizes the key disposal considerations for this compound.
| Disposal Aspect | Guideline | Citation |
| Waste Classification | Hazardous Waste | [5][6] |
| Primary Disposal Route | Approved waste disposal plant | [2][3] |
| Alternative Methods | Chemical incineration, Recycling | [1] |
| Container Handling | Keep in original, sealed, and labeled containers. Do not mix with other waste. | |
| Regulatory Compliance | Adhere to all federal, state, and local hazardous waste regulations. | [1][3][4] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Methoxybenzyl Alcohol
This guide provides immediate, essential safety and logistical information for handling 2-Methoxybenzyl alcohol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Summary
This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3]
GHS Hazard Statements:
-
H402: Harmful to aquatic life
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specification |
| Eye/Face Protection | Safety glasses or chemical safety goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required in certain situations.[2][4] |
| Skin Protection | Protective gloves | Wear appropriate protective gloves to prevent skin exposure.[2][4] |
| Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[4][5] | |
| Respiratory Protection | Vapor respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4] Recommended filter type: ABEK. |
Handling and Storage Protocols
Handling:
-
Perform handling in a well-ventilated area.[2]
-
Use a local exhaust ventilation system if vapor or aerosol will be generated.[2]
-
Wash hands and face thoroughly after handling.[2]
-
Remove contaminated clothing and wash it before reuse.[2][4]
Storage:
-
Store in a cool, dry, and dark place.[2]
-
Store away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4][5]
Spill and Disposal Procedures
Spill Response:
-
Ensure adequate ventilation.[4]
-
Use proper personal protective equipment as indicated in the PPE section.[4]
-
Absorb the spill using a non-combustible absorbent material such as earth, sand, or vermiculite. Do not use combustible materials like sawdust.[4]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[5]
-
Clean the affected area.
Disposal:
-
Dispose of the chemical and its container in accordance with all federal, state, and local regulations.[2]
-
It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber system.[2]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
First Aid Measures
| Exposure Route | Procedure |
| If Inhaled | Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |
| In Case of Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[4] |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4] |
| If Swallowed | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[4] |
PPE Selection Workflow
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
